trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXAGLQDXWJBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
An In-depth Technical Guide to the Synthesis of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
Authored by: A Senior Application Scientist
Introduction
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a key bifunctional molecule featuring a cyclohexane core substituted with aminomethyl and hydroxymethyl groups in a 1,4-trans configuration. This specific stereochemistry is crucial for its application as a building block in the synthesis of pharmacologically active compounds and other advanced materials. Its structure combines the rigidity of the cyclohexane ring with the reactivity of a primary amine and a primary alcohol, making it a versatile intermediate. This guide provides a comprehensive overview of the synthetic pathways to this molecule, focusing on the underlying chemical principles, experimental best practices, and the critical challenges of stereochemical control.
The primary challenge in synthesizing this compound lies in establishing the desired trans stereochemistry and selectively manipulating the two different functional groups. Most synthetic strategies begin with readily available aromatic precursors, which are then hydrogenated to the corresponding cyclohexane derivatives. This hydrogenation process typically yields a mixture of cis and trans isomers, necessitating a robust method for separation or isomerization to obtain the desired product in high purity.
Core Synthetic Strategy: From Aromatic Precursors
The most industrially viable and scalable begins with a para-substituted benzoic acid derivative, such as a 4-aminobenzoic acid ester. This approach leverages the low cost of the starting material and involves a sequence of catalytic hydrogenation, functional group protection, stereochemical control, reduction, and final salt formation.
Part 1: Formation of the Cyclohexane Core via Catalytic Hydrogenation
The initial and most critical step is the reduction of the aromatic ring of a starting material like a 4-aminobenzoic acid ester. This reaction converts the planar aromatic ring into the saturated cyclohexane ring system.
-
Causality of Catalyst Selection : The choice of catalyst is paramount for achieving high conversion and influencing the initial cis/trans isomer ratio. While various catalysts can be used, ruthenium (Ru), often supported on activated carbon (Ru/C), is highly effective for the hydrogenation of benzoic acid derivatives under moderate conditions.[1] The reaction is typically performed under hydrogen pressure (50-150 kg/cm ²) and at elevated temperatures (80-150°C).[1] These conditions are necessary to overcome the high resonance stability of the aromatic ring. The hydrogenation of the ring precedes the reduction of the ester group.
-
Isomer Distribution : The catalytic hydrogenation of a substituted benzene ring inherently produces a mixture of cis and trans isomers. The ratio is dependent on the catalyst, solvent, and reaction conditions. The initial product is therefore a mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylate.
Part 2: Stereochemical Control: Isomerization and Purification
Achieving a high purity of the trans isomer is essential for the final product's efficacy in pharmaceutical applications. This is typically accomplished through isomerization of the less desired cis isomer into the thermodynamically more stable trans isomer, followed by purification.
-
Thermodynamic Rationale : The trans isomer, where both bulky substituents are in the equatorial position on the cyclohexane chair conformation, is thermodynamically more stable than the cis isomer (one axial, one equatorial). This energy difference allows for an equilibrium to be established that favors the trans product.
-
Isomerization Conditions : The conversion of the cis isomer to the trans isomer can be achieved by heating the isomer mixture in the presence of a strong acid or base.[1] For example, heating the hydrochloride salt mixture in a hydrogen chloride gas atmosphere at temperatures between 160°C and 248°C effectively drives the equilibrium towards the trans product.[2]
-
Purification : The separation of the trans isomer can often be achieved by fractional crystallization. The hydrochloride salts of the cis and trans isomers exhibit different solubilities in specific solvents, such as methanol, allowing for the selective precipitation of the desired trans-isomer dihydrochloride.[3] A Chinese patent (CN103420855A) outlines a process that includes a "conversion reaction" followed by recrystallization to achieve high isomeric purity (≥99.7% GC).[4]
Part 3: Functional Group Manipulation and Final Salt Formation
Once the trans isomer of the cyclohexane carboxylate is isolated, the synthesis proceeds through a series of functional group transformations to yield the final product. A protection-reduction-deprotection sequence is often necessary.
-
Amino Group Protection : To prevent side reactions during the subsequent reduction of the ester group, the primary amine is typically protected. A common method involves phthalylation, reacting the amine with phthalic anhydride to form a stable phthalimide.[4]
-
Ester Reduction : The ester group is reduced to the primary alcohol (hydroxymethyl group). This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation under more forcing conditions than the initial ring reduction can be employed.
-
Deprotection : The protecting group on the amine is removed. In the case of a phthalimide, this is commonly achieved by hydrazine hydrolysis (the Ing-Manske procedure).[4]
-
Hydrochloride Salt Formation : The final step involves converting the free base of trans-4-(aminomethyl)cyclohexanemethanol into its hydrochloride salt. This is typically done by dissolving the free base in a suitable solvent (e.g., dichloromethane or isopropanol) and treating it with a solution of hydrogen chloride.[4] The salt precipitates from the solution and can be collected by filtration.
The overall synthetic pathway is visualized in the diagram below.
Caption: Primary synthetic route from an aromatic precursor.
Alternative Synthetic Strategies
While the route from p-aminobenzoic acid derivatives is common, other pathways exist.
Reduction of Tranexamic Acid Derivatives
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a commercially available pharmaceutical agent.[5][6][7] A logical, albeit potentially more expensive, route involves the direct reduction of its carboxylic acid group.
-
Amino Protection : The amino group of tranexamic acid must first be protected (e.g., as a Boc-carbamate).
-
Carboxylic Acid Reduction : The protected tranexamic acid can then be reduced to the corresponding alcohol using reagents like borane-tetrahydrofuran complex (BH₃·THF) or by converting the acid to an ester followed by reduction with LiAlH₄.
-
Deprotection : The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group).
-
Salt Formation : The resulting free base is converted to the hydrochloride salt.
Amination of a Hydroxymethyl Precursor
Another approach starts with trans-4-(hydroxymethyl)cyclohexanecarboxylic acid.[8][9]
-
Carboxylic Acid Reduction : The carboxylic acid is first reduced to a second hydroxymethyl group, yielding trans-1,4-cyclohexanedimethanol.
-
Selective Functionalization : One of the two identical hydroxyl groups must be selectively converted into an amino group. This can be achieved by converting one hydroxyl group into a good leaving group (e.g., a tosylate).[10]
-
Nucleophilic Substitution : The tosylate is then displaced with an azide ion (NaN₃), followed by reduction of the azide to a primary amine (e.g., via catalytic hydrogenation or with LiAlH₄).[11]
This route's primary challenge is the selective functionalization of one of the two hydroxyl groups in the intermediate diol.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on the primary route described, synthesized from methodologies found in the literature.[4]
Caption: Experimental workflow for the synthesis.
Materials & Reagents
-
4-Aminobenzoic acid ester
-
5% Ruthenium on Carbon (Ru/C)
-
Hydrogen Gas (high pressure)
-
Solvent (e.g., water, methanol)
-
Hydrochloric Acid (aqueous and gaseous/in solution)
-
Phthalic Anhydride
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine Hydrate
-
Dichloromethane
-
Cyclohexane
Procedure
-
Catalytic Hydrogenation : In a high-pressure autoclave, charge the 4-aminobenzoic acid ester, a suitable solvent (e.g., water or an alcohol), and the Ru/C catalyst (typically 5-10% by weight of the substrate).[1] Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100-150 kg/cm ². Heat the mixture to 100-150°C with vigorous stirring for 4-20 hours, monitoring the reaction progress by analyzing aliquots. After completion, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. The filtrate contains the cis/trans mixture of 4-aminomethylcyclohexanecarboxylate.
-
Isomerization : Treat the crude product with hydrochloric acid to form the hydrochloride salts. Remove the solvent under reduced pressure. The solid residue is then heated in an inert atmosphere containing hydrogen chloride gas to effect isomerization.[2]
-
Purification : The isomerically enriched product is purified by recrystallization. For example, recrystallization from a mixed solvent system like hexane-ethyl acetate or from cyclohexane can yield the pure trans isomer with high purity (GC ≥ 99%).[4]
-
Amino Group Protection : The isolated trans-4-aminomethylcyclohexanecarboxylate is reacted with phthalic anhydride in a suitable solvent to form the N-phthaloyl derivative.
-
Ester Reduction : The N-protected ester is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled in an ice bath, and a solution of LiAlH₄ in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, aqueous NaOH, and more water. The resulting solid is filtered off, and the organic solvent is evaporated to yield the N-protected alcohol.
-
Deprotection : The N-protected alcohol is refluxed with hydrazine hydrate in a solvent like ethanol. This cleaves the phthalimide group. After the reaction, the mixture is worked up to isolate the free amine.
-
Hydrochloride Salt Formation : The purified trans-4-(aminomethyl)cyclohexanemethanol free base is dissolved in a solvent like dichloromethane. A solution of HCl in a compatible solvent (e.g., isopropanol or ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.[4]
Data Presentation
The efficiency of the synthesis is summarized in the table below, with representative data synthesized from patent literature.[4]
| Step | Key Reagents | Typical Yield | Purity (GC) |
| Hydrogenation & Isomerization | Ru/C, H₂, HCl | 85-90% | >99% (trans isomer) |
| Amino Protection | Phthalic Anhydride | ~95% | >99% |
| Ester Reduction | LiAlH₄ | ~90% | >99% |
| Deprotection & Salt Formation | Hydrazine, HCl | ~92% | >99.7% |
| Overall Yield | - | ~65-75% | >99.7% |
Conclusion
The is a multi-step process that requires careful control over reaction conditions to ensure high yield and, most importantly, high stereochemical purity. The most effective route relies on the catalytic hydrogenation of an inexpensive aromatic precursor, followed by a critical isomerization/purification step to isolate the desired trans isomer. Subsequent functional group manipulations, including protection, reduction, and deprotection, lead to the final product. The methodologies described herein, grounded in established chemical principles, provide a robust framework for researchers and drug development professionals to produce this valuable chemical intermediate on both laboratory and industrial scales.
References
- Okada, M., et al. (1977). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. U.S.
-
Dodda, M. R., et al. (2012). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 4(2), 795-800. [Link]
- CN103420855A. (2013). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
-
Dodda, M. R., et al. (2012). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Scholars Research Library. [Link]
-
Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 54(19), 1665-1678. [Link]
- Sawayama, S., et al. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S.
- Tennant, B., et al. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
-
Wang, Y., et al. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E, 64(Pt 11), o2176. [Link]
-
Eriksson, O., et al. (1981). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 24(8), 911-914. [Link]
- WO2021107047A1. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- CA1052817A. (1979). Method for the production of trans-4-aminomethyl cyclohexane-1-carboxylic acid.
- CN106316825A. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
Takeda, H., et al. (1998). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 111(3), 358-363. [Link]
- Sawayama, S., et al. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S.
- EP0909753B1. (2002). Process for the preparation of trans-4-aminocyclohexanol.
-
Contente, M. L., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6033-6037. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202819, Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5526, 4-(Aminomethyl)cyclohexanecarboxylic acid. [Link]
-
NIST. (n.d.). Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. NIST Chemistry WebBook. [Link]
-
PubChemLite. (n.d.). Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (C9H16O3). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523023, 4-(Hydroxymethyl)cyclohexanecarbaldehyde. [Link]
- Hildenbrand, T. A. (1975). Separation and purification of cis and trans isomers. U.S.
-
Ulmer, C. Z., et al. (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 25(12), 2040-2048. [Link]
-
Wang, F., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 563-568. [Link]
Sources
- 1. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. CA1052817A - Method for the production of trans-4-aminomethyl cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. labsolu.ca [labsolu.ca]
- 9. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
A Comprehensive Guide to the Structural Elucidation of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
Abstract
The definitive characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. Trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, a key structural motif related to the antifibrinolytic agent tranexamic acid, presents a unique analytical challenge requiring unambiguous confirmation of its chemical structure, and most critically, its stereochemistry. This technical guide provides an in-depth, multi-technique strategy for the complete structure elucidation of this compound. Moving beyond a simple listing of methods, this paper explains the causality behind the selection of each analytical technique, presenting a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. We provide field-proven experimental protocols, predicted data, and the interpretive logic required to deliver a comprehensive characterization package suitable for research, development, and regulatory submission.
Introduction: The Analytical Imperative
Trans-4-(Aminomethyl)cyclohexanemethanol is a saturated cycloaliphatic compound containing a primary alcohol and a primary amine. As the hydrochloride salt, the amine is protonated, enhancing its solubility in polar solvents. Its structure is analogous to the well-known drug tranexamic acid, where a carboxylic acid group replaces the hydroxymethyl group.[1] In pharmacology, such subtle structural changes can drastically alter a molecule's biological activity, making absolute certainty of structure a non-negotiable requirement.
The primary analytical challenge lies in confirming the trans stereochemistry of the 1,4-disubstituted cyclohexane ring. The therapeutic activity and safety profile of such molecules are often exclusive to a single stereoisomer, while the corresponding cis isomer may be inactive or introduce undesirable toxicological effects.[2] Synthetic routes can often produce a mixture of isomers, necessitating robust analytical methods to not only identify the correct isomer but also to quantify the purity of the target compound.[3][4]
This guide outlines an integrated analytical workflow designed to provide orthogonal data points, leading to an unassailable structural assignment.
Molecular Structure Overview
The target molecule consists of a cyclohexane ring substituted at the 1 and 4 positions with a hydroxymethyl (-CH₂OH) group and an aminomethyl (-CH₂NH₃⁺) group, respectively. The trans configuration dictates that these substituents are on opposite sides of the ring's plane, which in the stable chair conformation, results in both groups occupying equatorial positions to minimize steric strain.
Sources
- 1. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
A Spectroscopic Guide to trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride: Structure Elucidation and Data Interpretation
Introduction
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a bifunctional organic molecule of significant interest in pharmaceutical and materials science due to its rigid cyclohexane core and the presence of primary amine and alcohol functionalities. The trans stereochemistry imparts a specific three-dimensional structure that influences its biological activity and material properties. A thorough characterization of this compound is essential for quality control, reaction monitoring, and understanding its behavior in various applications. This technical guide provides an in-depth analysis of the expected spectroscopic data for trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and data from analogous structures.
Molecular Structure and Conformational Analysis
The cyclohexane ring in trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride predominantly exists in a stable chair conformation. In the trans isomer, both the aminomethyl and hydroxymethyl substituents can occupy equatorial positions to minimize steric hindrance, leading to a thermodynamically favored conformation. This conformational preference is a key factor in interpreting the NMR spectra, particularly the coupling constants of the cyclohexane ring protons.
Caption: Predicted ESI-MS fragmentation pathway.
Key Fragmentation Pathways:
-
Loss of Water: A peak at m/z 126.2 would correspond to the loss of a water molecule from the protonated molecular ion.
-
Loss of Ammonia: A peak at m/z 127.2 would result from the loss of ammonia.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the heteroatom is a common fragmentation pathway for amines and alcohols. [1] * Cleavage next to the nitrogen could lead to a fragment at m/z 114.1 (loss of CH₂NH₂).
-
Cleavage next to the oxygen could result in a fragment at m/z 113.1 (loss of CH₂OH).
-
It is important to note that detecting the chloride counter-ion in MS can be challenging with standard ESI-MS in positive mode. [2][3]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. The predicted ¹H and ¹³C NMR, IR, and MS data, when correlated, offer unambiguous evidence for the connectivity, functional groups, and stereochemistry of the molecule. The experimental protocols described herein represent standard methodologies for obtaining high-quality data suitable for regulatory submissions and research publications. This guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- McCulloch, A. W., & McInnes, A. G. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Canadian Journal of Chemistry, 41(4), 985-993.
-
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- Xu, Y., Wang, G., Zhong, C., Wu, X., & Liu, W. (2006). Novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane: synthesis and enantiodiscrimination for chiral carboxylic acids. Tetrahedron: Asymmetry, 17(7), 1147-1152.
- Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
- Kandimalla, R., et al. (2017). Hydrochloride Salt of the GABAkine KRM-II-81. Pharmaceuticals, 10(4), 86.
-
PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, September 6). A BRIEF OVERVIEW OF SPECTROSCOPIC STUDIES OF CYCLOHEXANE AND ITS DERIVATIVES. Retrieved from [Link]
-
Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Retrieved from [Link]
-
Rilas Technologies. (2024, May 15). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]
- Sci-Hub. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 774–783.
-
PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
Baishixing. (n.d.). Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. Retrieved from [Link]
-
Reddit. (2024, July 23). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including dissolution rate and bioavailability.[1][2] This is particularly true for orally administered dosage forms.[1][2] This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride. While specific solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and detailed protocols to generate and interpret such data. We will delve into the factors governing solubility, present a robust experimental framework based on the gold-standard shake-flask method, and discuss the interpretation of the resulting data in the context of pharmaceutical development.
Introduction: The Significance of Solubility in Drug Development
In the journey of a drug from discovery to market, understanding its fundamental physicochemical properties is paramount. Among these, aqueous solubility is a cornerstone of pre-formulation studies.[3] Low aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which can ultimately lead to therapeutic failure.[1][4][5]
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a molecule possessing both an amine and an alcohol functional group, present as a hydrochloride salt. The presence of the hydrochloride salt form is expected to enhance its aqueous solubility compared to the free base due to the ionic nature of the molecule.[6][7] However, a thorough understanding of its solubility profile in various solvents and across a range of pH values is essential for developing a robust and effective drug product. This guide will provide the necessary framework for such an investigation.
Physicochemical Properties and Their Influence on Solubility
The solubility of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride is governed by a combination of its molecular structure and the properties of the solvent.
Molecular Structure
-
Amine Group: The primary amine group is basic and will be protonated at physiological pH, forming an ammonium salt. This ionization significantly increases its interaction with polar solvents like water.
-
Hydroxyl Group: The primary alcohol group can participate in hydrogen bonding, further contributing to its solubility in protic solvents.
-
Cyclohexane Ring: The non-polar cyclohexane ring contributes to the lipophilicity of the molecule.
-
Hydrochloride Salt: As a salt, the compound is ionic, which generally leads to higher solubility in polar solvents compared to the neutral free base.[6][7]
Solvent Properties
-
Polarity: Polar solvents like water, methanol, and ethanol are expected to be good solvents for this compound due to its ionic nature and hydrogen bonding capabilities. Non-polar solvents are unlikely to be effective.
-
pH: The pH of the aqueous medium will have a significant impact on the solubility of this compound.[8][9][10][11] As the pH increases, the protonated amine will deprotonate to the free base, which is expected to be less soluble. Therefore, a pH-solubility profile is crucial.[3]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[2] It is recommended to determine solubility at controlled temperatures, such as 25 °C and 37 °C, to reflect storage and physiological conditions, respectively.[3]
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[12][13][14] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.
Rationale for the Shake-Flask Method
The shake-flask method is considered the "gold standard" because it allows for the determination of the true thermodynamic solubility, representing the saturation point of the solvent with the solute at a given temperature.[14][15] This is a critical parameter for predicting the in vivo dissolution behavior of a drug.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride to a series of vials containing the different solvents to be tested (e.g., purified water, pH buffers, ethanol, methanol). An excess is visually confirmed by the presence of undissolved solid.
-
For the pH-solubility profile, use a series of buffers covering the physiological pH range of 1.2 to 6.8.[16][17][18]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration or centrifugation can be used for clear separation.
-
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L.
-
For the pH-solubility profile, plot the solubility as a function of pH.
-
Self-Validating System Checks
-
Visual Confirmation of Excess Solid: Always ensure undissolved solid remains at the end of the experiment to confirm saturation.
-
Equilibration Time: Perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 12, 24, 48, 72 hours) to ensure true equilibrium has been reached.
-
pH Measurement: For aqueous solutions, measure the pH of the supernatant after equilibration to confirm the final pH of the saturated solution.[16][17]
Visualizing the Experimental Workflow
Caption: A schematic of the shake-flask solubility determination workflow.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Solubility in Different Solvents
Table 1: Solubility of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride in Various Solvents at 25°C (Template)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | [Insert experimental data] | [Insert experimental data] |
| Methanol | [Insert experimental data] | [Insert experimental data] |
| Ethanol | [Insert experimental data] | [Insert experimental data] |
| Acetonitrile | [Insert experimental data] | [Insert experimental data] |
| Dichloromethane | [Insert experimental data] | [Insert experimental data] |
pH-Solubility Profile
Table 2: pH-Dependent Solubility of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride in Aqueous Buffers at 37°C (Template)
| Buffer pH (initial) | Final pH of Supernatant | Solubility (mg/mL) |
| 1.2 | [Insert experimental data] | [Insert experimental data] |
| 2.0 | [Insert experimental data] | [Insert experimental data] |
| 3.0 | [Insert experimental data] | [Insert experimental data] |
| 4.5 | [Insert experimental data] | [Insert experimental data] |
| 5.5 | [Insert experimental data] | [Insert experimental data] |
| 6.8 | [Insert experimental data] | [Insert experimental data] |
| 7.4 | [Insert experimental data] | [Insert experimental data] |
Interpretation of Results
The pH-solubility profile is particularly important for predicting the in vivo behavior of an orally administered drug. A significant decrease in solubility as the pH increases from the acidic environment of the stomach to the more neutral environment of the small intestine could lead to precipitation and reduced absorption.
Logical Relationship of Factors Affecting Solubility
Caption: Factors influencing the solubility of the target compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride. By following the detailed protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This data is indispensable for making informed decisions during the drug development process, from lead optimization to formulation design. Future work should focus on generating the specific experimental data for this compound in a variety of pharmaceutically relevant solvents and co-solvent systems to build a complete solubility profile.
References
- Vertex AI Search. (n.d.). Methylamine hydrochloride | Solubility of Things.
- Top Tips for Writing Compelling White Papers in the Biotech Industry. (2025, November 1). Biotech Industry Today.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
- solubility experimental methods.pptx. (n.d.). Slideshare.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). PharmaTutor.
- Pascal, R. (2025, September 30). How To Write White Papers For Pharmaceutical Companies.
- [FREE WHITE PAPER] 5 Key Strategies for Effective Corporate Scientific Communication. (n.d.). Criterion Edge.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- How to Write White Papers That Will Make Healthcare Providers Take Notice. (2023, July 10). LinkedIn.
- WHO seeks to align biowaiver policy with ICH guidelines. (2023, July 18). RAPS.
- How to Write an Effective Healthcare White Paper (With Examples). (2025, January 9). Content Marketing Institute.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- Shake Flask Method Summary. (n.d.). BioAssay Systems.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. (n.d.). CORE.
- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH.
- Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. (n.d.). PubChem.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). MDPI.
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). European Medicines Agency (EMA).
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow).
- Annex 4. (n.d.). World Health Organization (WHO).
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- trans-4-(aminomethyl)cyclohexanemethanol hydrochloride. (n.d.). LabSolu.
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
- trans-4-(aminomethyl)cyclohexanemethanol hydrochloride. (2025, October 14). ChemicalBook.
- Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020, December 21). Publication Server of the University of Greifswald.
- 4-(Aminomethyl)cyclohexanecarboxylic acid. (n.d.). PubChem.
- Tranexamic Acid. (n.d.). NIST WebBook.
- (PDF) Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate.
- Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
- Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?. (2024, May 1). PubMed.
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8. (n.d.). Sigma-Aldrich.
- Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate.
- Tranexamic Acid. (n.d.). Cayman Chemical.
- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid = 98.0 HPLC 167690-53-1. (n.d.). Sigma-Aldrich.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, September 6). PubMed.
- Tranexamic Acid | 1197-18-8. (n.d.). ChemicalBook.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). NIH.
- trans-4-(Aminomethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America™. (n.d.). Fisher Scientific.
- trans-4-(Aminomethyl)cyclohexanecarboxylic Acid | 1197-18-8. (n.d.). TCI Chemicals.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. who.int [who.int]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Unveiling the Biological Potential of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential biological activities of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. Drawing upon the well-established pharmacological profile of its close structural analog, tranexamic acid, we delineate a strategic approach to investigating this compound's putative antifibrinolytic and other biological effects. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a theoretical framework, detailed experimental protocols, and guidance on data interpretation to facilitate a thorough evaluation of this promising molecule.
Introduction: A Tale of Two Analogs
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a small molecule characterized by a cyclohexane ring with aminomethyl and hydroxymethyl groups in a trans configuration. While direct studies on its biological activity are not extensively documented in publicly available literature, its striking structural similarity to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) provides a strong foundation for hypothesizing its potential pharmacological effects.
Tranexamic acid is a well-known antifibrinolytic agent used clinically to treat or prevent excessive blood loss in various conditions, including major trauma, surgery, and heavy menstrual bleeding.[1][2] Its mechanism of action involves the competitive inhibition of plasminogen activation, thereby preventing the degradation of fibrin clots.[3][4][5] The aminomethylcyclohexane moiety is crucial for its binding to the lysine-binding sites on plasminogen.
Given that trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride shares this key structural feature, it is plausible to hypothesize that it may exhibit similar biological activities. The primary structural difference lies in the substitution of the carboxylic acid group in tranexamic acid with a hydroxymethyl group. This modification may influence the compound's binding affinity, potency, and overall pharmacological profile. This guide outlines the necessary experimental framework to investigate these potential activities.
Postulated Biological Activities and Underlying Mechanisms
Antifibrinolytic Activity: A Primary Focus
The central hypothesis is that trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride will function as an antifibrinolytic agent by interfering with the fibrinolytic cascade. The proposed mechanism centers on its interaction with plasminogen, the zymogen precursor of the fibrin-degrading enzyme plasmin.
The aminomethyl group is expected to mimic the lysine residue, enabling the molecule to bind to the lysine-binding sites on plasminogen. This binding is anticipated to induce a conformational change in plasminogen, preventing its activation by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). By inhibiting plasmin formation, the compound would indirectly prevent the breakdown of fibrin clots, thus promoting hemostasis.
Caption: Proposed mechanism of antifibrinolytic action.
Cytotoxicity Assessment: An Essential Precaution
A critical aspect of evaluating any potential therapeutic agent is to determine its safety profile.[6][7][8] Therefore, a thorough assessment of the cytotoxicity of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is imperative. These studies will help establish a therapeutic window and identify any potential for off-target cellular damage.
Other Potential Biological Activities
Beyond its putative antifibrinolytic effects, insights from tranexamic acid research suggest other avenues for investigation. For instance, tranexamic acid has been shown to accelerate skin barrier recovery and prevent epidermal hyperplasia, indicating a potential role in dermatological applications.[9][10] Exploring these secondary activities could broaden the therapeutic potential of its hydroxymethyl analog.
Methodologies for Biological Evaluation
This section provides detailed protocols for key in vitro assays to assess the biological activity of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride.
Workflow for Investigating Biological Activity
Caption: Overall experimental workflow for biological evaluation.
In Vitro Antifibrinolytic Assays
This assay quantitatively measures the inhibition of plasminogen activation.
Principle: tPA or uPA activates plasminogen to plasmin. Plasmin then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically. The test compound's ability to inhibit this process is quantified.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride in a suitable solvent (e.g., water or DMSO).
-
Prepare working solutions of human plasminogen, tPA (or uPA), and a chromogenic plasmin substrate (e.g., S-2251) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
-
Assay Setup (96-well plate):
-
Add 20 µL of various concentrations of the test compound or vehicle control to respective wells.
-
Add 20 µL of plasminogen solution to all wells.
-
Add 20 µL of tPA (or uPA) solution to initiate the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes).
-
-
Measurement:
-
Add 20 µL of the chromogenic substrate solution to all wells.
-
Incubate at 37°C for 10-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
This assay provides a more physiologically relevant measure of antifibrinolytic activity.
Principle: A fibrin clot is formed in the presence of plasminogen and a plasminogen activator. The time taken for the clot to dissolve is measured. The test compound's ability to prolong the clot lysis time is an indicator of its antifibrinolytic potency.[11][12]
Protocol:
-
Reagent Preparation:
-
Prepare solutions of human fibrinogen, thrombin, plasminogen, and tPA (or uPA) in a suitable buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup (in a clear 96-well plate or test tubes):
-
To each well, add plasminogen, tPA, and the test compound at various concentrations.
-
Add fibrinogen to the mixture.
-
Initiate clot formation by adding thrombin.
-
-
Measurement:
-
Monitor the clot lysis by measuring the change in optical density at a specific wavelength (e.g., 405 nm) over time at 37°C in a microplate reader.
-
Alternatively, visually inspect the tubes for clot dissolution at regular intervals.
-
-
Data Analysis:
-
Determine the time required for 50% clot lysis for each concentration of the test compound.
-
Plot the lysis time against the compound concentration to assess its dose-dependent antifibrinolytic effect.
-
Enzyme Inhibition Kinetics
To understand the mechanism of inhibition, kinetic studies are essential.
Principle: By measuring the initial rates of plasmin activity at various substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined.[13][14][15]
Protocol:
-
Assay Setup:
-
Similar to the chromogenic assay, but with varying concentrations of both the chromogenic substrate and the test compound.
-
-
Measurement:
-
Measure the initial reaction velocities (V₀) at each substrate and inhibitor concentration.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.
-
Use non-linear regression analysis to fit the data to different inhibition models and determine the Ki value.
-
Cytotoxicity Assays
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HUVECs, HepG2) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a direct measure of cytotoxicity.[6]
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Supernatant Collection:
-
After the treatment period, collect the cell culture supernatant.
-
-
LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
-
Determine the CC50 value.
-
Caption: Workflow for MTT and LDH cytotoxicity assays.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Example Data Summary for Antifibrinolytic Activity
| Assay Type | Parameter | trans-4-(Aminomethyl)cyclohexanemethanol HCl | Tranexamic Acid (Control) |
| Chromogenic Assay | IC50 (µM) | [Insert Value] | [Insert Value] |
| Fibrin Clot Lysis | 50% Lysis Time at X µM (min) | [Insert Value] | [Insert Value] |
| Enzyme Kinetics | Ki (µM) | [Insert Value] | [Insert Value] |
Table 2: Example Data Summary for Cytotoxicity
| Cell Line | Assay Type | CC50 (µM) |
| HUVEC | MTT | [Insert Value] |
| HUVEC | LDH Release | [Insert Value] |
| HepG2 | MTT | [Insert Value] |
| HepG2 | LDH Release | [InsertValue] |
Interpretation:
-
A lower IC50 or Ki value in the antifibrinolytic assays indicates higher potency.
-
A longer clot lysis time at a given concentration signifies greater antifibrinolytic activity.
-
A higher CC50 value in the cytotoxicity assays suggests lower toxicity and a better safety profile.
-
The therapeutic index can be estimated by the ratio of CC50 to IC50.
Conclusion and Future Perspectives
This technical guide provides a comprehensive roadmap for the initial investigation of the biological activities of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. Based on its structural analogy to tranexamic acid, there is a strong rationale to explore its potential as an antifibrinolytic agent. The detailed protocols provided herein will enable researchers to systematically evaluate its efficacy and safety in vitro.
Positive findings from these initial studies would warrant further investigation, including:
-
In vivo studies: Evaluating the compound's efficacy in animal models of bleeding and thrombosis.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing additional analogs to optimize potency and selectivity.
Through a rigorous and systematic approach, the full therapeutic potential of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride can be elucidated, potentially leading to the development of a novel therapeutic agent.
References
- Kang, U. B., Baek, J. H., Ryu, S. H., Kim, J., Yu, M. H., & Lee, C. (2004). Kinetic Mechanism of Protease Inhibition by alpha1-antitrypsin.
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
- Alrowaili, S. F., et al. (2024). Pharmacology of Tranexamic Acid: Mechanisms and Applications in Modern Medicine. Journal of International Clinical Research and Current Reviews, 1(1).
-
Journal of Chemical and Pharmaceutical Research. (2014). Tailored methods for preclinical assessment of fibrinolytic agents in vitro. Retrieved from [Link]
-
PubMed. (2001). Ring substituted analogues of 5-aminomethyl-10,11-dihydro-dibenzo[a,d]cycloheptene (AMDH): potential modes of binding to the 5-HT(2A) receptor. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]
-
Frontiers Media. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]
-
National Institutes of Health. (2012). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Retrieved from [Link]
-
ResearchGate. (2017). Kinetics of serine proteinase inhibition by MdZ1b. (A) Inhibition of... Retrieved from [Link]
-
MDPI. (2023). In Vitro Study of the Fibrinolytic Activity via Single Chain Urokinase-Type Plasminogen Activator and Molecular Docking of FGFC1. Retrieved from [Link]
- Google Patents. (n.d.). EP0055145B1 - 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.
-
YouTube. (2024). Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects. Retrieved from [Link]
-
PubMed Central. (2014). Antifibrinolytic Therapy and Perioperative Considerations. Retrieved from [Link]
-
MDPI. (2022). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2017). Measuring fibrinolysis: from research to routine diagnostic assays. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranexamic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Tranexamic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Tranexamic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tranexamic Acid: Mechanism and Applications. Retrieved from [Link]
-
PubMed. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Retrieved from [Link]
- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
-
ResearchGate. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
PubMed. (2018). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. Retrieved from [Link]
-
PubMed. (1983). Tranexamic acid derivatives with enhanced absorption. Retrieved from [Link]
Sources
- 1. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jicrcr.com [jicrcr.com]
- 4. youtube.com [youtube.com]
- 5. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Measuring fibrinolysis: from research to routine diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic mechanism of protease inhibition by alpha1-antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 15. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Aminomethyl Cyclohexanemethanol Derivatives
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and development of aminomethyl cyclohexanemethanol derivatives, a class of compounds that has had a significant impact on medicine. The guide begins with the pioneering work of Shosuke and Utako Okamoto, who sought a solution to postpartum hemorrhage, and follows the trajectory of their research from the initial discovery of ε-aminocaproic acid (EACA) to the synthesis of the more potent tranexamic acid. It delves into the synthetic chemistry of these derivatives, providing detailed protocols for their preparation. The mechanism of action as antifibrinolytic agents is elucidated, along with a discussion of their structure-activity relationships. Furthermore, the guide explores the evolution of these compounds into various clinical applications, including the widely used tranexamic acid and the gastroprotective agent cetraxate. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of therapeutic agents.
Introduction: The Genesis of a Hemostatic Agent
The Unmet Need: Early Antifibrinolytic Therapies
In the mid-20th century, uncontrolled bleeding, particularly postpartum hemorrhage, was a major cause of mortality.[1] The existing therapeutic options were limited, and there was a pressing need for effective agents that could stabilize blood clots and prevent excessive bleeding. This clinical challenge spurred a wave of research into the mechanisms of fibrinolysis, the process of blood clot breakdown, with the goal of developing inhibitors.[2]
The Pioneering Work of Shosuke and Utako Okamoto
In post-World War II Japan, the husband-and-wife research team of Drs. Shosuke and Utako Okamoto embarked on a mission to combat the high rates of death from hemorrhage.[1][3] Their work, which began in 1947 as a collaboration between the Hayashi laboratory and Mitsui Chemical Corporation, was driven by the desire to find a drug that could treat postpartum hemorrhage.[4] Their research focused on the enzyme plasmin, which is responsible for the breakdown of fibrin, the primary protein component of blood clots.[3][5] The Okamotos hypothesized that inhibiting plasmin could prevent the dissolution of clots and thereby reduce bleeding.[4]
From Aminocaproic Acid to a More Potent Analog: The Rationale for Cyclohexane Scaffolding
The Okamotos' initial investigations involved screening various amino acids for their ability to inhibit plasmin.[3] They discovered that lysine possessed some inhibitory activity. Through astute biochemical reasoning, they synthesized and tested a series of lysine derivatives, which led to the discovery of ε-aminocaproic acid (EACA).[3] While EACA demonstrated antifibrinolytic effects, the Okamotos continued their search for a more potent compound. This led them to design and synthesize tranexamic acid, a derivative of aminomethyl cyclohexanemethanol, which they found to be significantly more effective at inhibiting fibrinolysis.[1][6] The introduction of the cyclohexane ring created a more rigid structure that was believed to bind more effectively to the lysine-binding sites on plasminogen, the precursor to plasmin.[6]
The Foundational Synthesis: Crafting the Core Moiety
The synthesis of aminomethyl cyclohexanemethanol derivatives, most notably tranexamic acid, has evolved over the years. One of the common industrial syntheses for tranexamic acid starts from p-aminomethylbenzoic acid.[7][8]
Retrosynthetic Analysis of 4-(Aminomethyl)cyclohexanemethanol
A retrosynthetic analysis of 4-(aminomethyl)cyclohexanemethanol reveals a key disconnection at the cyclohexane ring, suggesting a starting material of a substituted benzene derivative that can be hydrogenated. A common precursor is p-aminomethylbenzoic acid, where the carboxylic acid can be reduced to the alcohol and the aromatic ring can be hydrogenated to the cyclohexane.[7]
Caption: Retrosynthetic analysis of 4-(aminomethyl)cyclohexanemethanol.
Step-by-Step Protocol: A Common Synthesis Route for Tranexamic Acid
A widely utilized method for the preparation of tranexamic acid involves the catalytic hydrogenation of p-aminomethylbenzoic acid.[7]
Step 1: Pretreatment of p-Aminomethylbenzoic Acid
-
Rationale: This step is crucial for removing impurities such as organic amines and iron that can poison the hydrogenation catalyst, thereby extending its life and reducing production costs.[9]
-
Mix p-aminomethylbenzoic acid with purified water.[9]
-
Slowly add concentrated sulfuric acid while stirring.[9]
-
Heat the mixture to dissolve the solid.[9]
-
Cool the solution to induce crystallization.[9]
-
Filter the mixture to collect the purified p-aminomethylbenzoic acid.[9]
Step 2: Catalytic Hydrogenation
-
Rationale: This is the core step where the aromatic ring is reduced to a cyclohexane ring. The choice of catalyst is critical for achieving high conversion and yield.[7][10]
-
In an autoclave, combine the pretreated p-aminomethylbenzoic acid, deionized water, a solubility promoter (e.g., H2SO4), and a Pt-M/C catalyst (where M can be Ru, La, Ce, Co, or Ni).[10]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.[10]
-
Pressurize the vessel with hydrogen to 0.3-0.6 MPa.[10]
-
Heat the reaction to 30-60°C and maintain for 2-4 hours to produce a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.[10]
Step 3: Isomerization
-
Rationale: The hydrogenation step produces a mixture of cis and trans isomers. The desired antifibrinolytic activity resides in the trans isomer.[6] This step converts the cis isomer to the more therapeutically active trans isomer.
-
The mixture of isomers is subjected to configuration conversion under alkaline-earth metal catalysis at elevated temperature (220°C) and pressure (2.0-2.5 MPa) to yield tranexamic acid.[10]
Characterization and Quality Control
The final product is typically characterized by various analytical techniques to ensure its purity and identity.
| Technique | Purpose | Expected Outcome |
| Melting Point | To determine purity | A sharp melting point indicates a pure compound. |
| Infrared (IR) Spectroscopy | To identify functional groups | Presence of characteristic peaks for N-H, C=O, and O-H bonds. |
| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure | The spectrum should be consistent with the structure of tranexamic acid. |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify isomers | A single major peak for the trans isomer with minimal impurities. |
Mechanism of Action: A Molecular Dance of Inhibition
The Plasminogen-Plasmin System: A Primer
Fibrinolysis is a natural process that dissolves blood clots. It is initiated by the activation of plasminogen, a zymogen, into the active enzyme plasmin by tissue plasminogen activator (t-PA). Plasmin then degrades the fibrin mesh of the clot.[5][11]
Competitive Inhibition of Plasminogen Activation
Aminomethyl cyclohexanemethanol derivatives, such as tranexamic acid, are synthetic analogs of the amino acid lysine.[12] They exert their antifibrinolytic effect by competitively inhibiting the activation of plasminogen to plasmin.[13] Specifically, they bind to the lysine-binding sites on plasminogen, which are crucial for its binding to fibrin.[6][14] This prevents plasminogen from binding to the fibrin clot and being activated by t-PA, thus stabilizing the clot and preventing its premature breakdown.[6][15]
Sources
- 1. maternova.net [maternova.net]
- 2. Celebrating Utako Okamoto: a pioneer of science and inventor of tranexamic acid – WOMAN-2 Trial [woman2.lshtm.ac.uk]
- 3. thebloodtrials.org [thebloodtrials.org]
- 4. Research - 血栓止血研究プロジェクト [okamoto.th-project.org]
- 5. How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Clinical pharmacology of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 8. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 9. CN108689870B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
- 10. CN102276490B - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 11. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jicrcr.com [jicrcr.com]
- 14. ashpublications.org [ashpublications.org]
- 15. patient.info [patient.info]
A Theoretical Framework for Probing the Molecular Landscape of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, a close structural analog of the antifibrinolytic drug tranexamic acid, presents a compelling subject for theoretical modeling in the context of drug discovery and materials science.[1][2][3] This whitepaper provides a comprehensive technical guide to the theoretical modeling of this molecule, offering a multi-faceted computational approach to elucidate its structural, electronic, and dynamic properties. By leveraging a suite of computational chemistry techniques, from quantum mechanics to molecular dynamics and QSAR, researchers can gain profound insights into the molecule's behavior, paving the way for the rational design of novel therapeutics and functional materials. This guide is designed to be a practical resource, detailing not just the "what" but the "why" behind each methodological choice, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Theoretical Modeling
The "trans" isomer of 4-(aminomethyl)cyclohexanemethanol hydrochloride is a molecule of interest due to its structural similarity to tranexamic acid, a well-established drug that inhibits fibrinolysis by binding to plasminogen.[4][5] While primarily documented as a synthetic intermediate, its potential bioactivity warrants a thorough investigation of its molecular properties.[6] Theoretical modeling offers a powerful, cost-effective, and time-efficient avenue to explore the conformational landscape, electronic characteristics, and potential interactions of this molecule at an atomic level of detail. Such in-silico studies are indispensable in modern drug development for lead optimization, predicting ADME-Tox properties, and understanding mechanisms of action.[7]
This guide will navigate through three core computational methodologies, each providing a unique lens through which to examine trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride:
-
Quantum Chemical Calculations (Density Functional Theory): For a precise understanding of the molecule's intrinsic properties, including its most stable conformations and electronic structure.
-
Molecular Dynamics Simulations: To explore the molecule's dynamic behavior and interactions within a biological or chemical environment.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict the biological activities of novel derivatives based on their structural and chemical features.
Foundational Analysis: Conformational Landscape and Physicochemical Properties
The cyclohexane ring is not planar and exists in several conformations, with the "chair" form being the most stable.[8] The relative orientation of the aminomethyl and methanol substituents in the trans configuration will significantly influence the molecule's overall shape, polarity, and interaction potential.
Conformational Isomers and Energetics
The primary conformations of the cyclohexane ring are the chair, boat, and twist-boat. Density Functional Theory (DFT) is the method of choice for accurately calculating the geometries and relative energies of these conformers.[9][10]
| Conformer | Relative Energy (kcal/mol) | Key Structural Features |
| Chair | 0.00 | All C-C-C bond angles are close to the ideal tetrahedral angle, minimizing angle strain. Staggered arrangement of all C-H bonds minimizes torsional strain. |
| Twist-Boat | ~5.5 | A more stable intermediate between the boat and chair forms. |
| Boat | ~6.9 | "Flagpole" hydrogens lead to significant steric strain. Eclipsed C-H bonds result in high torsional strain. |
Note: Relative energies are approximate values for unsubstituted cyclohexane and will be influenced by the substituents in the target molecule.
Physicochemical Properties
Understanding the fundamental physicochemical properties is crucial for any further modeling. While experimental data for trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is limited, we can infer properties from its structure and from data on related compounds like tranexamic acid.[11]
| Property | Predicted Value/Characteristic | Rationale/Significance |
| pKa | Amino group: ~10.5, Hydroxyl group: ~16 | The amino group will be protonated at physiological pH, rendering the molecule cationic. The hydroxyl group is a weak acid. These values are critical for determining the protonation state in simulations.[11] |
| Solubility | High in polar solvents | The presence of the charged amino group, the hydroxyl group, and the hydrochloride salt form suggests good water solubility. |
| LogP | Low | The polar functional groups will result in a low octanol-water partition coefficient, indicating hydrophilicity. |
Quantum Chemical Calculations: A High-Fidelity Molecular Portrait
DFT calculations provide a detailed picture of the molecule's electronic structure, which governs its reactivity and intermolecular interactions.
Workflow for DFT Calculations
Caption: Workflow for DFT calculations.
Detailed Protocol for DFT Calculations
-
Structure Preparation:
-
Generate an initial 3D structure of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride using molecular building software (e.g., Avogadro, ChemDraw).
-
Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
-
Geometry Optimization:
-
Select the lowest energy conformer from the search.
-
Perform a full geometry optimization using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d,p) or def2-TZVP).[9] The choice of functional and basis set is a trade-off between accuracy and computational cost.
-
Include a solvent model (e.g., SMD or PCM) if calculations in solution are desired.[12]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Confirm that there are no imaginary frequencies, which indicates a true energy minimum.
-
The results provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and can be used to simulate the IR spectrum.[9]
-
-
Electronic Property Analysis:
-
From the optimized geometry, calculate the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) surface.
-
The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.
-
The ESP map reveals the distribution of charge and is invaluable for understanding potential intermolecular interactions.
-
Molecular Dynamics Simulations: Capturing the Molecule in Motion
MD simulations provide a dynamic view of the molecule, allowing for the exploration of its conformational flexibility and interactions with its environment over time.[13][14]
Workflow for Molecular Dynamics Simulations
Caption: Workflow for MD simulations.
Detailed Protocol for MD Simulations
-
System Preparation:
-
Parameterization: Assign a suitable force field (e.g., GAFF2 for small molecules, AMBER or CHARMM for biomolecular systems). Derive partial charges for the molecule using a quantum mechanical method (e.g., RESP or Merz-Kollman).
-
Solvation: Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).
-
Neutralization: Add counter-ions to neutralize the system.
-
-
Simulation:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure to the correct density (NPT ensemble). This ensures the system is in a stable state before the production run.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space and observe the events of interest.
-
-
Trajectory Analysis:
-
Structural Stability: Calculate the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time. The root-mean-square fluctuation (RMSF) can identify flexible regions of the molecule.
-
Intermolecular Interactions: Analyze hydrogen bonding patterns and calculate radial distribution functions (RDFs) to understand the solvation shell.
-
Binding Free Energy: If simulating a complex with a target protein, use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.[13]
-
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR modeling is a statistical approach to build relationships between the chemical structures of a series of compounds and their biological activities.[15][16] This is particularly useful for prioritizing the synthesis of new derivatives.
Workflow for QSAR Modeling
Caption: Workflow for QSAR modeling.
Detailed Protocol for QSAR Modeling
-
Data Preparation:
-
Compile a dataset of molecules structurally related to trans-4-(Aminomethyl)cyclohexanemethanol with their corresponding experimental biological activities (e.g., IC50, Ki).
-
Divide the dataset into a training set for model building and a test set for external validation.
-
-
Model Development:
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical).
-
Feature Selection: Employ statistical methods (e.g., genetic algorithms, stepwise regression) to select the most relevant descriptors that correlate with the biological activity.[17]
-
Model Building: Use a suitable algorithm (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Random Forest or Support Vector Machines) to build the mathematical model.
-
-
Model Validation:
-
Internal Validation: Assess the robustness of the model using cross-validation techniques (e.g., leave-one-out).
-
External Validation: Evaluate the predictive power of the model on the independent test set.
-
Applicability Domain: Define the chemical space in which the model can make reliable predictions.
-
Conclusion: A Synergistic Approach to Molecular Understanding
The theoretical modeling of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, through the synergistic application of quantum chemical calculations, molecular dynamics simulations, and QSAR modeling, provides a powerful framework for its comprehensive characterization. This in-depth computational investigation can guide experimental studies, accelerate the discovery of new applications, and ultimately contribute to the development of novel therapeutics and materials. By adhering to the rigorous protocols outlined in this guide, researchers can ensure the scientific validity of their findings and unlock the full potential of this intriguing molecule.
References
-
Wu, T. B., Orfeo, T., Moore, H. B., Sumislawski, J. J., Cohen, M. J., & Petzold, L. R. (2020). Computational model of tranexamic acid on urokinase mediated fibrinolysis. PLOS ONE, 15(5), e0233640. [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Jain, S. V., & Ghate, M. (2014). Molecular modelling, 3D-QSAR, and drug docking studies on the role of natural anticoagulant compounds in antithrombotic therapy. Journal of thrombosis and thrombolysis, 38(3), 329–339. [Link]
-
Ganesan, A., Coote, M. L., & O'Mara, M. L. (2023). From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. Journal of medicinal chemistry, 66(23), 15993–16016. [Link]
-
Denda, M., Kitamura, K., Tsuchiya, T., Koyama, J., & Nomura, J. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. The Journal of investigative dermatology, 109(1), 84–90. [Link]
- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Google Patents. (n.d.). US3574721A - Preparation of antifibrinolytically active isomer of 4-aminomethyl-cyclohexane carboxylic acid.
-
Nurminen, A., & Postila, P. A. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 15(2), 239. [Link]
-
ResearchGate. (n.d.). Computational model of tranexamic acid on urokinase mediated fibrinolysis. Retrieved from [Link]
-
Reddit. (2021). Computational Calculations on Cyclohexane conformers. r/comp_chem. Retrieved from [Link]
-
De Vivo, M., Masetti, M., Bottegoni, G., & Cavalli, A. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of medicinal chemistry, 59(9), 4035–4061. [Link]
-
ResearchGate. (n.d.). QSAR Modeling of Sphingomyelin Synthase 2 Inhibitors for Their Potential as Anti-Atherosclerotic Agents. Retrieved from [Link]
-
PharmaCompass. (n.d.). trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid. Retrieved from [Link]
-
Nathan, D. (n.d.). Calculating cyclohexane A-values. The DFT Course. Retrieved from [Link]
-
Roy, K., & Roy, P. P. (2021). Mechanistic and Predictive QSAR Analysis of Diverse Molecules to Capture Salient and Hidden Pharmacophores for Anti-Thrombotic Activity. Molecules, 26(15), 4661. [Link]
-
CORE. (n.d.). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Molecular dynamics-driven drug discovery. Retrieved from [Link]
-
Journal of the Korean Physical Society. (n.d.). Energetics of Cyclohexane Isomers: A Density-Functional Study. Retrieved from [Link]
-
PubMed. (2020). Computational model of tranexamic acid on urokinase mediated fibrinolysis. Retrieved from [Link]
-
PubMed. (2014). Molecular modelling, 3D-QSAR, and drug docking studies on the role of natural anticoagulant compounds in antithrombotic therapy. Retrieved from [Link]
-
Frontiers. (2020). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Retrieved from [Link]
-
PubMed. (2020). DFT study on dibenzofuran conversion to cyclohexane and benzene in gas, water and methanol solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Potent Fibrinolysis Inhibitor Discovered by Shape and Electrostatic Complementarity to the Drug Tranexamic Acid. Retrieved from [Link]
-
Rzepa, H. (2010, January 28). The conformation of cyclohexane. Henry Rzepa's Blog. Retrieved from [Link]
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
ResearchGate. (n.d.). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-(Aminomethyl)cyclohexanecarboxylic Acid | 1197-18-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. jkps.or.kr [jkps.or.kr]
- 9. reddit.com [reddit.com]
- 10. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. DFT study on dibenzofuran conversion to cyclohexane and benzene in gas, water and methanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MOLECULAR MODELLING, 3D-QSAR, AND DRUG DOCKING STUDIES ON THE ROLE OF NATURAL ANTICOAGULANT COMPOUNDS IN ANTITHROMBOTIC THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
using trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride in peptide synthesis
An Application Guide to the Strategic Use of trans-4-(Aminomethyl)cyclohexanemethanol in Modern Peptide Synthesis
Introduction: Engineering Peptides with Rigid, Non-Natural Linkers
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of unnatural amino acids and non-peptidic linkers is a cornerstone strategy for enhancing therapeutic properties.[1] These modifications can confer resistance to enzymatic degradation, modulate receptor affinity, and improve pharmacokinetic profiles. The molecule trans-4-(Aminomethyl)cyclohexanemethanol presents a compelling structural scaffold for such purposes. As a bifunctional γ-amino alcohol, its rigid cyclohexane core offers a defined spatial constraint, distinguishing it from more flexible aliphatic linkers. This rigidity can be instrumental in pre-organizing a peptide's conformation for optimal target binding or in creating specific vector orientations in peptide conjugates.[2]
This guide provides a detailed framework for the successful incorporation of trans-4-(Aminomethyl)cyclohexanemethanol into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will address the critical prerequisite of orthogonal protection, provide detailed protocols for preparing a custom-protected building block, its subsequent use in SPPS, and final cleavage and purification.
Core Principle: The Necessity of Orthogonal Protection in SPPS
Successful SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. In the context of Fmoc-SPPS, three classes of protection are paramount:
-
Nα-Amine Protection: The temporary Fmoc (9-fluorenylmethoxycarbonyl) group, which is labile to basic conditions (e.g., piperidine).[3][4]
-
Side-Chain Protection: Temporary groups on reactive amino acid side chains, which are stable to the base used for Fmoc removal but labile to strong acid (e.g., Trifluoroacetic Acid, TFA). The tert-butyl (tBu) group is a common example.[5]
-
Resin Linker: The bond anchoring the peptide to the solid support, which is also typically acid-labile.[6]
For trans-4-(Aminomethyl)cyclohexanemethanol, both the primary amine and the primary hydroxyl group are reactive nucleophiles. Leaving the hydroxyl group unprotected would lead to undesirable side reactions, primarily O-acylation, during the amino acid coupling steps.[7] Therefore, it is imperative to protect both functionalities with an orthogonal strategy before commencing SPPS. The amine must bear an Fmoc group, and the hydroxyl group requires an acid-labile protecting group, such as a tert-butyl (tBu) ether, that can be removed during the final cleavage step.
PART 1: Preparation of the SPPS-Ready Building Block
Commercially available, pre-protected derivatives of trans-4-(Aminomethyl)cyclohexanemethanol suitable for direct use in Fmoc-SPPS are not common. Therefore, the first critical phase is the chemical synthesis of the orthogonally protected building block: Fmoc-trans-4-(aminomethyl)cyclohexylmethyl tert-butyl ether . This two-step process ensures the molecule is fully compatible with standard automated or manual SPPS protocols.
Workflow for Building Block Synthesis
Caption: Synthesis of the orthogonally protected linker.
Protocol 1: Synthesis of Fmoc-trans-4-(aminomethyl)cyclohexanemethanol
This protocol details the selective N-protection of the primary amine.
-
Dissolution: Suspend trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and water.
-
Basification: Cool the mixture in an ice bath and add a base such as Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (2.5 eq) to neutralize the hydrochloride salt and deprotonate the primary amine. Stir vigorously for 15 minutes.
-
Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 eq) in DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Fmoc protected intermediate.
Protocol 2: Synthesis of Fmoc-trans-4-(aminomethyl)cyclohexylmethyl tert-butyl ether
This protocol protects the primary hydroxyl group as a tBu ether, which is stable to piperidine but cleaved by TFA.
-
Setup: Dissolve the product from Protocol 1 (1.0 eq) in anhydrous DCM in a pressure-rated vessel.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid.
-
Alkylation: Cool the vessel to -78°C and condense excess isobutylene gas into the mixture.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching & Work-up: Carefully vent the vessel and quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the final product by flash chromatography to yield the SPPS-ready building block.
PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
With the fully protected building block in hand, it can be incorporated at any desired position within a peptide sequence using a standard Fmoc-SPPS workflow on an automated synthesizer or via manual synthesis.
Workflow for Incorporating the Linker via SPPS
Caption: SPPS cycle for linker incorporation.
Protocol 3: SPPS Incorporation Cycle
This protocol outlines a single coupling cycle for the custom building block.
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF).[1]
-
Activation & Coupling:
-
In a separate vessel, dissolve the protected linker building block (4 eq relative to resin loading), a coupling reagent such as HATU or HBTU (3.9 eq), and an activator base like DIPEA (8 eq) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The bulky cyclohexyl group may require a longer coupling time or double coupling for optimal results.[1]
-
-
Monitoring: Perform a qualitative Kaiser test or a semi-quantitative Fmoc-release test to confirm the completion of the coupling reaction.[8] A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[3]
-
-
Final Wash: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct. The resin is now ready for the coupling of the next amino acid in the sequence.
| Parameter | Recommended Value | Rationale & Notes |
| Resin Type | Rink Amide, Wang, or 2-Cl-Trt | Choice depends on desired C-terminus (amide vs. acid) and sensitivity. |
| Equivalents (Linker) | 3 - 5 eq | A higher excess is used to drive the reaction to completion, especially for a bulky residue. |
| Coupling Reagent | HATU or HBTU | These aminium-based reagents are highly effective for sterically hindered couplings.[9] |
| Base | DIPEA or 2,4,6-Collidine | Non-nucleophilic bases used to activate the coupling and neutralize acidic species. |
| Coupling Time | 1 - 4 hours | May require longer than standard amino acids. Double coupling may be necessary if the first is incomplete. |
| Deprotection Reagent | 20-40% Piperidine in DMF | Standard reagent for Fmoc removal.[9] |
PART 3: Cleavage, Deprotection, and Purification
The final step is to cleave the completed peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu ether on the cyclohexanemethanol linker.
Protocol 4: Final Cleavage and Deprotection
-
Resin Preparation: After the final synthesis cycle and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective mixture for most peptides is Reagent K or a simplified version.[1][10] The choice of scavengers is critical to prevent alkylation of sensitive residues like Trp, Met, Cys, and Tyr by carbocations generated during deprotection.[2]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple Arg(Pbf) residues may require longer.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS.
-
| Cleavage Cocktail | Composition (v/v) | Use Case |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O | Suitable for peptides lacking sensitive residues like Arg, Met, or Cys.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[2] |
References
-
Di Gioia, M. L., et al. (2023). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. [Link]
- Isidro-Llobet, A., et al. (2015). Cleavage of synthetic peptides.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Haskell-Luevano, C., et al. (2009). Rigid Linkers for Bioactive Peptides. ACS Chemical Biology. [Link]
-
Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters. [Link]
-
Kay, M. S., et al. (2021). A helping hand for chemical protein synthesis: a traceless linker for glutamic acid. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Albericio, F., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
Wang, Y., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Mevel-Ninio, M., et al. (2018). Semi-quantitative analysis of Fmoc removal is a convenient quality control assessment of automated microwave-enhanced peptide synthesis. ResearchGate. [Link]
-
Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. [Link]
-
Research Scientific. (n.d.). trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid, >= 98.0 % HPLC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 5. biosynth.com [biosynth.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: The Strategic Value of the 1,4-Disubstituted Cyclohexane Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the spatial arrangement of functional groups and influences the physicochemical properties of a drug candidate. The trans-1,4-disubstituted cyclohexane ring is a privileged scaffold, offering a rigid, three-dimensional structure that is a non-aromatic bioisostere of a para-substituted benzene ring. This structural motif is found in several approved drugs, most notably Tranexamic Acid, an antifibrinolytic agent where the cyclohexane core precisely positions an aminomethyl group and a carboxylic acid to interact with lysine binding sites on plasminogen[1][2]. The clinical success of molecules built on this framework underscores its utility in presenting pharmacophoric elements in a well-defined spatial orientation.
These application notes focus on a distinct, yet related, building block: trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (CAS: 178972-33-3). This molecule retains the advantageous trans-cyclohexane core but replaces the carboxylic acid moiety of Tranexamic Acid with a primary alcohol (hydroxymethyl group). This seemingly subtle modification significantly alters the synthetic possibilities, opening new avenues for derivatization and the exploration of novel chemical space. While its direct analogue, Tranexamic Acid, functions by mimicking lysine, trans-4-(Aminomethyl)cyclohexanemethanol provides a bifunctional scaffold with a primary amine and a primary alcohol, enabling the synthesis of a different class of therapeutic agents.
A key insight from the available literature, particularly patent filings, reveals that trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is primarily utilized as a strategic intermediate in the synthesis of modern anti-obesity medications[3]. This guide provides a detailed exploration of its applications, the rationale behind its use, and comprehensive protocols for its synthesis and derivatization in a drug discovery context.
Physicochemical and Structural Data
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈ClNO | [] |
| Molecular Weight | 179.69 g/mol | [] |
| Appearance | White to off-white crystalline powder | (General) |
| Key Functional Groups | Primary Amine (as hydrochloride salt), Primary Alcohol | - |
| Stereochemistry | trans configuration | [3] |
| Solubility | Soluble in water and polar protic solvents | (Inferred) |
Core Application: Intermediate for Anti-Obesity Drug Candidates
The primary application identified for trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is its role as a key building block in the synthesis of weight-loss drugs[3]. While the specific structures of the final drug products are not widely disclosed in the public domain, we can infer the synthetic strategy from the structure of the intermediate.
Causality and Strategic Advantage:
The molecule possesses two key reactive sites: a primary aminomethyl group and a primary hydroxymethyl group. The hydrochloride salt form ensures stability and improves handling, while the free base can be readily generated in situ for subsequent reactions. The strategic value of this intermediate lies in its ability to introduce a rigid, non-polar cyclohexane spacer while providing two distinct handles for chemical modification.
-
The Amine Handle: The primary amine is a versatile nucleophile. It can be readily acylated to form amides, reacted with isocyanates or chloroformates to form ureas and carbamates, or subjected to reductive amination to form secondary amines. These linkages are ubiquitous in modern pharmaceuticals.
-
The Alcohol Handle: The primary alcohol can be transformed into esters, ethers, or carbamates. It can also be oxidized to an aldehyde or carboxylic acid if further modification is desired.
-
The Cyclohexane Core: This lipophilic core contributes to the overall pharmacokinetic profile of the final molecule, potentially improving membrane permeability and metabolic stability compared to more polar or aromatic linkers. The rigid trans geometry ensures that the substituents are held in a defined, opposing orientation, which can be crucial for specific receptor-ligand interactions.
The logical workflow for utilizing this intermediate involves the sequential or orthogonal derivatization of the amine and alcohol functionalities to build the target therapeutic agent.
Caption: General workflow for utilizing the title compound in drug synthesis.
Experimental Protocols
Protocol 1: Synthesis of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
This protocol is adapted from the synthetic route described in Chinese patent CN103420855A[3]. It outlines the conversion of a readily available 4-aminobenzoic acid ester to the target intermediate. The process involves several key steps including hydrogenation, protection, reduction, and deprotection.
Workflow Diagram: Synthesis of the Intermediate
Caption: Key steps for the synthesis of the title compound from a 4-aminobenzoic acid ester.[3]
Step-by-Step Procedure (Ester Reduction and Deprotection Stages):
Disclaimer: This is a representative procedure based on patent literature. All laboratory work should be conducted with appropriate safety precautions.
Materials:
-
trans-N-((4-(methoxycarbonyl)cyclohexyl)methyl)phthalimide (Intermediate D)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (ethanolic or aqueous)
-
Standard glassware for inert atmosphere reactions and workup
Part A: Reduction of the Ester
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the phthalimide-protected ester intermediate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude alcohol product (trans-N-((4-(hydroxymethyl)cyclohexyl)methyl)phthalimide, Intermediate E).
Part B: Deprotection of the Amine
-
Dissolve the crude alcohol from the previous step in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base of trans-4-(aminomethyl)cyclohexanemethanol (Intermediate F).
Part C: Salt Formation
-
Dissolve the crude free base in a minimal amount of ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., concentrated HCl or HCl in ethanol) dropwise with stirring.
-
The hydrochloride salt will precipitate. Stir the slurry at 0 °C for 1 hour.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield trans-4-(aminomethyl)cyclohexanemethanol hydrochloride.
Protocol 2: Representative Application - Synthesis of a Carbamate Derivative
This protocol describes a general method for the derivatization of the primary amine of trans-4-(aminomethyl)cyclohexanemethanol to form a carbamate, a common functional group in anti-obesity drugs. This serves as a template for how the intermediate can be utilized in a drug discovery program.
Reaction Scheme: (R-NCO represents a generic isocyanate, which would be a second building block in the synthesis of a potential drug candidate).
Materials:
-
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
-
Aryl or alkyl isocyanate (e.g., Phenyl isocyanate, as a model)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride (1.0 equivalent) in anhydrous DCM, add the non-nucleophilic base (e.g., TEA, 2.2 equivalents) at room temperature. Stir for 15-20 minutes to generate the free base in situ.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the isocyanate (1.05 equivalents) dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure carbamate derivative.
Causality and Self-Validation:
-
Base: Two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the proton released during carbamate formation. An excess (2.2 eq) ensures the reaction goes to completion.
-
Solvent: Anhydrous aprotic solvents are used to prevent unwanted side reactions of the highly reactive isocyanate with water.
-
Temperature Control: The initial cooling to 0 °C helps to control the exotherm of the reaction between the amine and the isocyanate.
-
Workup: The aqueous washes remove the hydrochloride salt of the base and any remaining water-soluble impurities.
-
Purification: Chromatography is essential to separate the desired product from any unreacted starting materials or byproducts (e.g., di-substituted ureas from isocyanate hydrolysis). The purity of the final compound can be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a valuable and versatile building block for drug discovery. Its primary utility as an intermediate for anti-obesity drugs highlights its relevance in addressing significant therapeutic needs[3]. The bifunctional nature of the molecule, combined with the rigid cyclohexane core, allows for the systematic exploration of chemical space to optimize both the pharmacodynamic and pharmacokinetic properties of new drug candidates. While its applications are still emerging compared to its well-studied carboxylic acid analogue, the strategic replacement of the acid with an alcohol provides medicinal chemists with a powerful tool to design the next generation of therapeutics. Further research into derivatives of this scaffold is warranted and is likely to yield novel compounds with a range of biological activities.
References
- U.S. Patent 3,875,217. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- U.S. Patent 4,048,222. (1977). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
- Canadian Patent 1,052,817. (1979). Method for the production of trans-4-aminomethyl cyclohexane-1-carboxylic acid.
- Chinese Patent CN103420855A. (2013). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- U.S. Patent 3,950,405. (1976). Trans-4-aminomethylcyclohexane-1-carboxylic acid.
-
Svahn, C. M., et al. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448-453. [Link]
-
Yamamoto, K., & Hatano, H. (1965). Clinical uses of trans-form of AMCHA (4-aminomethyl-cyclohexane-1-carboxylic acid) on several skin diseases. The Keio Journal of Medicine, 14(3), 99-105. [Link]
-
PubChem. 4-(Aminomethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Denda, M., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 109(1), 84-90. [Link]
-
Request PDF. trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. ResearchGate. [Link]
-
PubChem. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Application Note: Leveraging trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride as a Scaffold for Stable, Spatially Defined Linkers in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Advanced Linker Scaffolds
In the field of bioconjugation, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the stability, efficacy, and pharmacokinetic profile of the final construct. While numerous linkers exist, there is a persistent demand for scaffolds that offer a balance of metabolic stability, hydrophilicity, and precise spatial control. trans-4-(Aminomethyl)cyclohexanemethanol (AMCM) emerges as an exemplary building block for creating such advanced linkers.[1] Its rigid trans-cyclohexane core prevents the conformational flexibility and potential metabolic liabilities of linear alkyl chains, while its bifunctional nature—a primary amine and a primary alcohol—provides orthogonal handles for sequential conjugation strategies.[2][3] This application note details the rationale for using AMCM and provides comprehensive protocols for its conversion into a heterobifunctional linker and subsequent conjugation to a model antibody.
Rationale and Physicochemical Properties
The hydrochloride salt of AMCM is a stable, crystalline solid with good aqueous solubility, making it an ideal starting material for synthetic modifications. The trans stereochemistry of the functional groups across the cyclohexane ring ensures a well-defined distance and spatial orientation between the conjugated payload and the biomolecule.
Key Advantages of an AMCM-based Linker:
-
Metabolic Stability: The saturated cycloalkane ring is resistant to enzymatic degradation compared to linear linkers.
-
Spatial Definition: The rigid trans-1,4-substitution pattern provides a fixed distance of approximately 5-6 Å between the functional groups, minimizing unpredictable folding.
-
Orthogonal Chemistry: The primary amine and primary alcohol exhibit distinct reactivities, allowing for a controlled, stepwise synthesis of the linker-payload construct.[2][4] This prevents the formation of undesirable homobifunctional crosslinking byproducts.
-
Hydrophilicity: The presence of the aminomethyl and hydroxymethyl moieties can help mitigate the aggregation often caused by hydrophobic payloads.
Table 1: Physicochemical Properties of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
| Property | Value | Source |
| CAS Number | 178972-33-3 | [5] |
| Molecular Formula | C8H18ClNO | [5] |
| Molecular Weight | 179.69 g/mol | [5] |
| Form | Crystalline Solid | N/A |
| Solubility | Soluble in water and polar organic solvents. | N/A |
Experimental Workflow: From Building Block to Bioconjugate
The strategic utility of AMCM lies in its role as a precursor. A typical workflow involves a three-stage process:
-
Payload Conjugation: Attaching the therapeutic payload to the more reactive primary amine of AMCM.
-
Linker Activation: Converting the primary alcohol into a reactive group suitable for bioconjugation, such as a maleimide.
-
Biomolecule Conjugation: Reacting the activated linker-payload with the target biomolecule (e.g., a monoclonal antibody).
This workflow is visualized in the diagram below.
Caption: Overall workflow for ADC synthesis using an AMCM-derived linker.
Detailed Protocols
Protocol 1: Payload Conjugation to AMCM via Amide Coupling
This protocol describes the conjugation of a payload containing a carboxylic acid to the primary amine of AMCM using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7][8]
Materials:
-
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (AMCM)
-
Payload with a carboxylic acid functional group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reagent Preparation: Dissolve the carboxylic acid-containing payload (1.0 eq) and Sulfo-NHS (1.2 eq) in anhydrous DMF under an inert atmosphere (N2 or Ar).
-
Acid Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir for 30-60 minutes at 0 °C. This forms the amine-reactive Sulfo-NHS ester.[7]
-
Amine Preparation: In a separate flask, dissolve AMCM (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and deprotonate the primary amine.
-
Coupling Reaction: Slowly add the AMCM solution to the activated payload solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Reaction Monitoring & Purification: Monitor the reaction progress using LC-MS. Upon completion, the solvent can be removed under reduced pressure, and the resulting linker-payload conjugate can be purified using flash column chromatography or preparative HPLC.
Protocol 2: Activation of the Hydroxyl Group with a Maleimide Moiety
This protocol details the conversion of the primary alcohol on the linker-payload conjugate into a thiol-reactive maleimide group. This is achieved by esterification with a maleimide-containing carboxylic acid, such as 6-maleimidohexanoic acid.
Materials:
-
Purified Linker-Payload Conjugate (from Protocol 1)
-
6-Maleimidohexanoic acid
-
EDC, Sulfo-NHS (or other carbodiimide coupling reagents)[9]
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Activation of Maleimide Reagent: In a reaction vessel under inert gas, dissolve 6-maleimidohexanoic acid (1.5 eq) and Sulfo-NHS (1.6 eq) in anhydrous DCM.
-
Carbodiimide Addition: Cool the solution to 0 °C and add EDC (1.6 eq). Stir for 1 hour at 0 °C to form the activated maleimide NHS ester.
-
Esterification: In a separate vessel, dissolve the linker-payload conjugate (1.0 eq) in anhydrous DCM and add DIPEA (3.0 eq).
-
Coupling: Transfer the activated maleimide solution to the linker-payload solution. Allow the reaction to proceed at room temperature for 4-6 hours.
-
Purification: Monitor the reaction by LC-MS. Once complete, quench the reaction, wash with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine), dry the organic layer, and purify the final maleimide-activated linker-payload by silica gel chromatography.
Protocol 3: Conjugation to a Thiolated Monoclonal Antibody
This protocol outlines the final conjugation of the maleimide-activated linker-payload to a monoclonal antibody (mAb) whose interchain disulfide bonds have been partially reduced to expose free cysteine thiols.[][11]
Materials:
-
Maleimide-activated linker-payload
-
Monoclonal Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a degassed phosphate buffer (pH 7.0-7.5).
-
Add a 10-50 molar excess of TCEP solution to the mAb. The exact amount should be optimized to achieve the desired number of free thiols per antibody.[12]
-
Incubate at 37 °C for 1-2 hours under gentle agitation.
-
-
Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in a biocompatible organic solvent like DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add the maleimide-linker-payload stock solution to the reduced antibody solution. A 10-20 fold molar excess of the linker-payload over the antibody is a common starting point.[13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4 °C, protected from light. The reaction pH should be maintained between 6.5 and 7.5 for optimal thiol-maleimide selectivity.[14]
-
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Remove unconjugated linker-payload and other small molecules by SEC or tangential flow filtration. The resulting ADC can be further purified and analyzed by HIC to separate species with different drug-to-antibody ratios (DARs).[15][16]
Caption: Chemical reaction pathway for ADC synthesis.
Characterization and Quality Control
The successful synthesis of the ADC must be validated at each stage.
Table 2: Recommended Analytical Techniques
| Stage | Analytical Method | Purpose |
| Linker-Payload Synthesis | LC-MS, ¹H NMR | Confirm molecular weight and structure of intermediates and final activated linker. |
| ADC Characterization | Size Exclusion Chromatography (SEC) | Assess aggregation and fragmentation of the final ADC. |
| UV-Vis Spectroscopy | Determine protein concentration and calculate preliminary DAR. | |
| Hydrophobic Interaction Chromatography (HIC) | Separate ADC species based on hydrophobicity to determine the drug load distribution and average DAR.[15][17][18][19] | |
| Mass Spectrometry (Native MS) | Confirm the mass of the intact ADC and its different drug-loaded forms.[17][19] |
Calculating the Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute. HIC is the preferred method for this analysis, as it separates ADC species based on the number of conjugated drug-linkers.[15][16][19] The average DAR is calculated as a weighted average of the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).[15][18]
Conclusion
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a superior scaffold for constructing stable, non-cleavable linkers for bioconjugation. Its rigid cyclohexane core provides defined spatial separation, while its orthogonal functional groups permit a highly controlled and efficient synthetic strategy. The protocols outlined in this note provide a robust framework for researchers to synthesize novel bioconjugates, particularly ADCs, with potentially improved pharmacokinetic and stability profiles.
References
-
Zhang, D., et al. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 17(1), 2446304. Retrieved from [Link]
-
Sun, M., et al. (2017). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Methods in Molecular Biology. Retrieved from [Link]
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Retrieved from [Link]
-
Prakash, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Retrieved from [Link]
-
Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Fusion QbD. Retrieved from [Link]
-
Various Authors. (2019). Carboxylic acid react with amine? Condition?? ResearchGate. Retrieved from [Link]
-
Zhang, D., et al. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. Retrieved from [Link]
-
Jha, K. T., & Chawla, P. A. (2024). Click Bioconjugation: Modifying Proteins Using Click-Like Chemistry. ResearchGate. Retrieved from [Link]
-
Morais, M., et al. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. PubChem. Retrieved from [Link]
-
Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2017). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Retrieved from [Link]
-
Modern Bioscience. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Modern Bioscience. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. trans-4-(aminomethyl)cyclohexanemethanol hydrochloride | 178972-33-3 [chemicalbook.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. biotium.com [biotium.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. smatrix.com [smatrix.com]
- 17. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. tandfonline.com [tandfonline.com]
The Strategic Incorporation of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride in Advanced Polymer Synthesis
Introduction: The Quest for High-Performance Polymers
In the relentless pursuit of advanced polymeric materials, polymer chemists and material scientists are increasingly turning to monomers that offer a unique combination of properties not achievable with purely aliphatic or aromatic systems. Cycloaliphatic monomers, in particular, have emerged as a critical class of building blocks, bridging the performance gap between traditional polymers. They impart a desirable balance of thermal stability, mechanical robustness, and enhanced processability. This application note delves into the utility of a versatile cycloaliphatic monomer, trans-4-(aminomethyl)cyclohexanemethanol (t-AMCM), supplied as its hydrochloride salt, in the synthesis of high-performance polyamides and polyurethanes. The presence of both a primary amine and a primary alcohol on a rigid trans-cyclohexane ring makes t-AMCM a unique difunctional monomer for step-growth polymerization.
The rigid, non-planar cyclohexane ring in the polymer backbone disrupts chain packing, which can enhance solubility and processability while maintaining a high glass transition temperature (Tg). The trans stereochemistry ensures a more linear and extended chain structure compared to its cis counterpart, which is often crucial for achieving superior thermal and mechanical properties in the resulting polymers. This guide provides detailed protocols for the utilization of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride in the synthesis of a representative polyamide and polyurethane, highlighting the rationale behind the experimental choices and the expected impact on polymer properties.
PART 1: The Role of the Cycloaliphatic Structure
The incorporation of cycloaliphatic units into polymer chains offers a distinct set of advantages over purely linear aliphatic or aromatic structures.
-
Thermal Stability: The rigid cyclohexane ring restricts bond rotation, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to linear aliphatic counterparts. Polyamides and polyurethanes derived from cycloaliphatic monomers exhibit enhanced heat resistance.[1]
-
Mechanical Properties: The rigid nature of the cycloaliphatic ring contributes to increased tensile strength and modulus. Polymers containing these units often exhibit excellent toughness and dimensional stability.
-
UV Resistance: Unlike aromatic polymers that can undergo photo-oxidative degradation leading to yellowing, cycloaliphatic structures offer superior UV stability, making them suitable for applications requiring outdoor exposure and optical clarity.
-
Solubility and Processability: The non-planar structure of the cyclohexane ring can disrupt the high degree of crystallinity often seen in aromatic polymers, leading to improved solubility in common organic solvents and better melt processability.
PART 2: Experimental Protocols
A. Handling and Deprotection of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
The monomer is typically supplied as a hydrochloride salt for enhanced stability and handling. The free amine, which is the reactive species in polymerization, must be liberated prior to use. This is achieved through a straightforward neutralization reaction.
Protocol 1: Deprotection of the Hydrochloride Salt
-
Dissolution: Dissolve trans-4-(aminomethyl)cyclohexanemethanol hydrochloride in a minimal amount of deionized water.
-
Neutralization: While stirring, slowly add one molar equivalent of a strong base, such as a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base dropwise until the pH is in the range of 10-11, indicating complete deprotonation of the amine.
-
Extraction: Extract the free amine, trans-4-(aminomethyl)cyclohexanemethanol, from the aqueous solution using a suitable organic solvent such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure a high yield.
-
Drying and Solvent Removal: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the pure, free amine as an oil or a low-melting solid.
-
Storage: Store the purified free amine under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation.
Caption: Workflow for the deprotection of t-AMCM hydrochloride.
B. Synthesis of a Cycloaliphatic-Aliphatic Polyamide
This protocol describes the synthesis of a polyamide via low-temperature solution polycondensation of trans-4-(aminomethyl)cyclohexanemethanol with a diacid chloride. This method is advantageous as it minimizes side reactions and allows for the formation of high molecular weight polymers.[2]
Protocol 2: Polyamide Synthesis
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a known molar amount of the deprotected trans-4-(aminomethyl)cyclohexanemethanol in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Add an acid scavenger, such as pyridine or triethylamine (2.2 molar equivalents based on the diacid chloride), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Monomer Addition: Dissolve an equimolar amount of a diacid chloride (e.g., adipoyl chloride or sebacoyl chloride) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring.
-
Washing and Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers, oligomers, and the hydrochloride salt of the acid scavenger.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
Caption: Experimental workflow for polyamide synthesis.
C. Synthesis of a Cycloaliphatic-Aliphatic Polyurethane
This protocol details the synthesis of a polyurethane through the polyaddition reaction of trans-4-(aminomethyl)cyclohexanemethanol with a diisocyanate. The reaction can be catalyzed by a tertiary amine or an organotin compound.
Protocol 3: Polyurethane Synthesis
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a known molar amount of the deprotected trans-4-(aminomethyl)cyclohexanemethanol in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL) (e.g., 0.01-0.1 mol% based on the diisocyanate).
-
Heating: Heat the reaction mixture to a specified temperature, typically between 50-80°C.
-
Monomer Addition: Dissolve an equimolar amount of a diisocyanate (e.g., 1,6-hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI)) in the same anhydrous solvent. Add this solution dropwise to the stirred alcohol-amine solution over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at the same temperature for 4-12 hours under a nitrogen atmosphere. Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using FT-IR spectroscopy to determine the completion of the reaction.
-
Polymer Precipitation: Once the reaction is complete, cool the solution to room temperature and precipitate the polyurethane by pouring the solution into a non-solvent such as methanol, hexane, or water, depending on the polymer's polarity.
-
Washing and Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomers and the catalyst.
-
Drying: Dry the purified polyurethane in a vacuum oven at 50-70°C until a constant weight is achieved.
PART 3: Expected Polymer Properties and Data
The unique structure of trans-4-(aminomethyl)cyclohexanemethanol, with its combination of a primary amine and a primary alcohol, allows for the formation of hybrid polymers. When reacted with a diacid chloride, a polyamide-ester is formed. When reacted with a diisocyanate, a polyurethane-urea is formed. The properties of these polymers will be influenced by the cycloaliphatic nature of the t-AMCM monomer.
Table 1: Representative Thermal and Mechanical Properties of Cycloaliphatic Polymers
| Property | Cycloaliphatic Polyamide (Representative) | Cycloaliphatic Polyurethane (Representative) |
| Glass Transition Temp. (Tg) | 150 - 200 °C | 100 - 150 °C |
| Decomposition Temp. (TGA, 5% wt loss) | > 400 °C[1] | > 300 °C[3] |
| Tensile Strength | High | Moderate to High |
| Solubility | Soluble in polar aprotic solvents | Soluble in polar aprotic solvents |
| UV Resistance | Excellent | Excellent |
Note: These are representative values and the actual properties will depend on the specific co-monomer used, the molecular weight of the polymer, and the processing conditions.
Conclusion
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a valuable monomer for the synthesis of high-performance polymers. Its rigid, trans-cycloaliphatic structure imparts a favorable combination of thermal stability, mechanical strength, and UV resistance to the resulting polyamides and polyurethanes. The protocols provided herein offer a foundation for researchers and scientists to explore the use of this monomer in the development of advanced materials for a wide range of applications, from engineering plastics and high-performance fibers to durable coatings and adhesives. The ability to tune the final properties by judicious selection of the co-monomer makes t-AMCM a versatile tool in the polymer chemist's arsenal.
References
-
Puszka, A. (2018). Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate. Polymers (Basel), 10(5), 537. Available at: [Link]
-
Bulacovschi, V., & Simionescu, C. I. (1985). Polymers with Cycloaliphatic Units in the Chain. Journal of Macromolecular Science: Part A - Chemistry, 22(5-7), 561-573. Available at: [Link]
-
AZoM. (2018). Characterizing Cycloaliphatic-containing Polyimides. Available at: [Link]
-
Llevot, A., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 51(24), 10005-10043. Available at: [Link]
-
Puszka, A. (2018). Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate. PubMed, 10(5), 537. Available at: [Link]
-
Sanyal, R., et al. (2014). Thermoresponsive Poly(ß-hydroxyl amine)s: Synthesis of a New Stimuli Responsive Amphiphilic Homopolymer Family through Amine-Epoxy 'Click' Polymerization. Macromolecules, 47(5), 1601-1607. Available at: [Link]
-
Rosu, D., et al. (2017). New Polyurethanes Containing Cycloaliphatic Units in the Hard Segments. The Influence of the Microstructure on the Thermo‐mechanical and Surface Properties. Polymer Engineering & Science, 57(11), 1215-1224. Available at: [Link]
-
Puszka, A. (2018). (PDF) Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate. ResearchGate. Available at: [Link]
-
Harini, K., et al. (2019). Synthesis and post-polymerization modification of poly(β-hydroxyl amine)s. Polymer Chemistry, 10(2), 224-232. Available at: [Link]
-
Gao, C., & Yan, D. (2004). Structure–property relationships of ring‐containing nylon 66 copolyamides. Journal of Polymer Science Part A: Polymer Chemistry, 42(22), 5695-5704. Available at: [Link]
-
Reddy, S. K., & Cramer, N. B. (2008). Synthesis of New Hydroxylated Monomers Based on Methacrylate, Dimethacrylate, and Tetramethacrylate Michael Adducts and Photopolymerization Kinetics of Bulk Cross-Linkers. Macromolecules, 41(16), 5985-5991. Available at: [Link]
-
Hsiao, S. H., & Yang, C. P. (1998). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1447-1455. Available at: [Link]
-
Clark, J. (2023). Polyamides. Chemistry LibreTexts. Available at: [Link]
-
Fink, M. J., et al. (2010). Synthesis of ω-amino-α-phenylcarbonate alkanes and their polymerization to [n]-polyurethanes. Polymer International, 59(11), 1544-1551. Available at: [Link]
-
Chen, S., & Huang, D. (2019). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. Topics in Chemical & Material Engineering, 1(1), 54-57. Available at: [Link]
-
AerosUSA. (n.d.). Properties & Uses of Polyamide | Applications. Available at: [Link]
-
Raut, B. (2021). Polyamides: Nylon 6 and Nylon 6,6. YouTube. Available at: [Link]
-
Penczek, S., & Cypryk, M. (2021). Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. ACS Macro Letters, 10(11), 1385-1394. Available at: [Link]
-
Sienkiewicz, N., et al. (2021). Synthesis of Shape-Memory Polyurethanes: Combined Experimental and Simulation Studies. Polymers (Basel), 13(16), 2673. Available at: [Link]
-
ChemistryTuition. (2014). Synthesis of Polyamides from . YouTube. Available at: [Link]
-
Greenchemicals. (n.d.). Polyamides: synthesis and properties. Available at: [Link]
-
Gisha, E., et al. (2006). Random multiblock poly(ester amide)s containing poly (L-lactide) and cycloaliphatic amide segments: Synthesis and biodegradation studies. Journal of Polymer Science Part A: Polymer Chemistry, 44(12), 3844-3855. Available at: [Link]
-
Kim, S., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-(hydroxymethyl)furfural. Green Chemistry, 23(8), 2974-2983. Available at: [Link]
-
Senevirathna, S. (2018). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. Thesis. Available at: [Link]
Sources
Application Notes & Protocols: Assessing the Antifibrinolytic Activity of Aminomethylcyclohexanemethanol Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the antifibrinolytic activity of aminomethylcyclohexanemethanol analogs. We present detailed, field-proven protocols for two key assays: a global, physiologically relevant plasma clot lysis assay and a mechanistic, purified chromogenic substrate assay. The causality behind experimental choices, self-validating controls, and data interpretation are discussed in depth to ensure scientific rigor and reproducibility.
Introduction: The Fibrinolytic System and Its Inhibition
The human hemostatic system maintains a delicate balance between coagulation (clot formation) and fibrinolysis (clot dissolution). Fibrinolysis is the enzymatic process that degrades fibrin, the primary protein component of a blood clot. The key enzyme in this process is plasmin, which is generated from its inactive zymogen form, plasminogen, by tissue-type plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA)[1][2]. This activation is significantly enhanced in the presence of fibrin, localizing the lytic activity to the site of the clot[1].
Dysregulation of this system, leading to excessive fibrinolysis (hyperfibrinolysis), can result in life-threatening bleeding. This is a major concern in various clinical scenarios, including major trauma, postpartum hemorrhage, and complex surgeries[3][4][5].
Aminomethylcyclohexanemethanol analogs, such as tranexamic acid (TXA), are a critical class of antifibrinolytic drugs[6][7]. They are synthetic derivatives of the amino acid lysine[3][4][6]. Their mechanism of action relies on competitively and reversibly binding to the lysine-binding sites on plasminogen[4][8][9]. By occupying these sites, the analogs prevent plasminogen from binding to fibrin, which is a crucial step for its efficient activation to plasmin. This inhibition of plasminogen activation effectively stabilizes the fibrin clot and prevents its premature breakdown, thereby reducing bleeding[3][8][9]. The development and testing of new, more potent, or safer analogs require robust and reliable in vitro models to quantify their antifibrinolytic efficacy.
Caption: Mechanism of Fibrinolysis and Inhibition by Analogs.
Experimental Design: A Dual-Assay Approach
To comprehensively evaluate the antifibrinolytic potential of novel aminomethylcyclohexanemethanol analogs, we recommend a two-pronged approach:
-
Global Functional Assay: A t-PA induced plasma clot lysis assay performed in a 96-well plate format. This assay uses human plasma, providing a physiologically relevant environment with endogenous coagulation factors, inhibitors, and fibrinogen. The primary endpoint is the time required for clot lysis, which is measured turbidimetrically[10][11]. A prolongation of lysis time in the presence of a test compound indicates antifibrinolytic activity.
-
Mechanistic Assay: A purified chromogenic plasminogen activation assay. This cell-free system directly measures the ability of the test compounds to inhibit the conversion of purified plasminogen to plasmin by t-PA[12]. The activity of the generated plasmin is quantified by its cleavage of a specific chromogenic substrate. This assay confirms that the compound's activity is directly targeted at the plasminogen activation step.
Protocol 1: Turbidimetric Plasma Clot Lysis Assay
This protocol assesses the overall effect of a test compound on the stability of a fibrin clot formed and lysed in a plasma environment. The change in optical density (turbidity) is monitored over time as the clot forms and subsequently dissolves[11][13].
Materials and Reagents
-
Instrumentation: Temperature-controlled microplate reader (37°C) with kinetic reading capability at 405 nm.
-
Plate: 96-well flat-bottom, non-treated polystyrene microplate.
-
Plasma: Pooled normal human plasma, platelet-poor, citrated. Store at -80°C in single-use aliquots.
-
Test Compounds: Aminomethylcyclohexanemethanol analogs. Prepare a stock solution (e.g., 100 mM in saline or DMSO) and create a serial dilution series.
-
Positive Control: Tranexamic acid (TXA). Prepare a stock and dilutions similarly to the test compounds.
-
Reagents:
-
Human tissue-type Plasminogen Activator (t-PA), single-chain[14]. Reconstitute according to the manufacturer's instructions.
-
Calcium Chloride (CaCl₂), 0.1 M solution.
-
Thrombin, human or bovine (approx. 100 NIH units/mL).
-
HEPES Buffered Saline (HBS): 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for the Plasma Clot Lysis Assay.
Step-by-Step Protocol
-
Preparation:
-
Pre-warm the microplate reader to 37°C.
-
Thaw pooled normal human plasma and other reagents on ice. Centrifuge plasma at 2,500 x g for 10 minutes to remove any cryoprecipitate.
-
Prepare a working solution of t-PA and thrombin in HBS. A final concentration of ~100 ng/mL t-PA and ~0.25 U/mL thrombin is a good starting point but should be optimized to achieve a lysis time of 30-60 minutes for the negative control.
-
Prepare serial dilutions of test analogs and the positive control (Tranexamic Acid) in HBS.
-
-
Assay Plate Setup:
-
Add 10 µL of HBS (for negative control) or the appropriate dilution of test analog/TXA to each well.
-
Add 60 µL of the thawed, centrifuged plasma to each well.
-
Mix gently by tapping the plate and incubate for 5 minutes at 37°C inside the plate reader.
-
-
Initiation and Measurement:
-
To initiate clotting and lysis, add 30 µL of a pre-warmed (37°C) initiation mix containing CaCl₂, t-PA, and thrombin to each well. The final concentration of CaCl₂ should be ~20 mM.
-
Immediately start kinetic measurement of absorbance at 405 nm, taking readings every 60 seconds for at least 120 minutes or until all clots have lysed.
-
Scientist's Note (Causality): The addition of thrombin and calcium chloride initiates the conversion of fibrinogen to a stable, cross-linked fibrin clot[10][13]. Simultaneously, t-PA begins to convert plasminogen (present in the plasma) to plasmin, initiating the lytic process. The turbidity (OD 405nm) of the well increases as the clot forms and decreases as it lyses.
-
-
Data Analysis:
-
Plot the OD405nm versus time for each well.
-
Determine the time to 50% clot lysis. This is defined as the time from the peak turbidity to the point where the turbidity has dropped by 50%[11].
-
Plot the 50% clot lysis time against the log concentration of the test analog.
-
Calculate the IC50 value, which is the concentration of the analog that causes a 50% increase in the clot lysis time relative to the maximal effect of the positive control (or a doubling of the lysis time if a full curve is not achieved).
-
Expected Results & Data Presentation
The results should demonstrate a dose-dependent increase in clot lysis time for active compounds.
Table 1: Example Data for Plasma Clot Lysis Assay
| Compound Concentration (µM) | Mean 50% Lysis Time (min) ± SD | % Prolongation of Lysis |
|---|---|---|
| Vehicle Control | 45.2 ± 3.1 | 0% |
| Analog X (10 µM) | 68.5 ± 4.5 | 51.5% |
| Analog X (30 µM) | 95.1 ± 6.2 | 110.4% |
| Analog X (100 µM) | 122.8 ± 8.1 | 171.7% |
| TXA (30 µM) | 92.4 ± 5.9 | 104.4% |
Protocol 2: Chromogenic Plasminogen Activation Assay
This assay provides direct mechanistic evidence by measuring the inhibition of plasmin generation in a purified system.
Materials and Reagents
-
Instrumentation: Temperature-controlled microplate reader (37°C) with kinetic reading capability at 405 nm.
-
Reagents:
Step-by-Step Protocol
-
Preparation:
-
Pre-warm the microplate reader to 37°C.
-
Prepare working solutions of plasminogen (~0.5 µM), t-PA (~1 nM), and the chromogenic substrate (~0.5 mM) in Tris Buffer. Concentrations should be optimized in preliminary experiments.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of Tris Buffer.
-
Add 10 µL of HBS (for control) or the appropriate dilution of test analog/TXA.
-
Add 20 µL of the plasminogen working solution.
-
Add 10 µL of the t-PA working solution to initiate the reaction.
-
-
Measurement:
-
Immediately add 10 µL of the chromogenic plasmin substrate.
-
Place the plate in the reader and measure the change in absorbance at 405 nm every minute for 30-60 minutes.
-
Scientist's Note (Causality): In this system, t-PA converts plasminogen to plasmin. The newly formed plasmin then cleaves the chromogenic substrate, releasing a yellow p-nitroaniline (pNA) group, which absorbs light at 405 nm. The rate of color development (Vmax, mOD/min) is directly proportional to the rate of plasmin generation. An active antifibrinolytic analog will bind to plasminogen, reduce the rate of its activation by t-PA, and thus decrease the rate of color change.
-
-
Data Analysis:
-
Determine the initial reaction velocity (Vmax or slope) from the linear portion of the kinetic curve (mOD/min) for each concentration.
-
Calculate the percent inhibition for each analog concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test analog and determine the IC50 value using non-linear regression.
-
Expected Results & Data Presentation
Table 2: Example Data for Chromogenic Assay
| Compound | IC50 (µM) |
|---|---|
| Analog X | 25.4 |
| Analog Y | 88.1 |
| Tranexamic Acid (TXA) | 35.7 |
Trustworthiness: Controls and Validation
To ensure the validity of the results, the following controls are mandatory for each experiment:
-
Negative Control (Vehicle): Establishes the baseline clot lysis time or plasminogen activation rate in the absence of any inhibitor.
-
Positive Control (Tranexamic Acid): A well-characterized antifibrinolytic agent used to confirm that the assay system is responsive to inhibition and provides a benchmark for comparing the potency of new analogs[17].
-
No t-PA Control (for Plasma Assay): A well containing plasma, CaCl₂, and thrombin but no t-PA. This control should form a stable clot that does not lyse, confirming that lysis is t-PA dependent.
-
No Plasminogen Control (for Chromogenic Assay): A well containing all components except plasminogen. This should yield no significant change in OD, confirming the signal is dependent on plasminogen activation.
References
- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle.
- Tissue type Plasminogen Activator Activity Assay Kit (Colorimetric, Human) (ab108905) - Abcam.
- What is the mechanism of Tranexamic Acid?
- Tranexamic acid - Wikipedia.
- The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - NIH N
- Assay of Human Tissue-Type Plasminogen Activator (t-PA) with an Enzyme-Linked lmmunosorbent Assay - International Society on Thrombosis and Haemostasis.
- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle.
- Tissue-type Plasminogen Activator [t-PA] Assays - Practical-Haemostasis.com.
- t-Plasminogen Activator/tPA Activity Assay Kit (Colorimetric) (KA0974) - Bio-Techne.
- Plasminogen Assays - Practical-Haemostasis.com.
- t-Plasminogen Activator/tPA Activity Assay Kit (Colorimetric) (KA0974) - Novus Biologicals.
- A colorimetric assay for measuring the lysis of a plasma clot - NIH N
- Plasminogen (PLG) - DiaPharma.
- Methodology of clot lysis assay - ResearchG
- Fibrin Clot Formation and Lysis in Plasma - NIH N
- Fibrinolysis: Euglobulin Clot Lysis Time [ECLT] - Practical-Haemostasis.com.
- Global Tests of Fibrinolysis - Practical-Haemostasis.com.
- Tailored methods for preclinical assessment of fibrinolytic agents in vitro - Journal of Chemical and Pharmaceutical Research.
- Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Deriv
- Antifibrinolytic Therapy and Perioperative Considerations - NIH N
- trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA)
- Measuring fibrinolysis: from research to routine diagnostic assays - NIH N
- A Comparative Guide to the Antifibrinolytic Activity of 6-Aminocaproic Acid - Benchchem.
Sources
- 1. T-PA Assays [practical-haemostasis.com]
- 2. Plasminogen Assays [practical-haemostasis.com]
- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 4. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 7. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Global Tests of Fibrinolysis [practical-haemostasis.com]
- 14. t-Plasminogen Activator/tPA Activity Assay Kit (Colorimetric) (KA0974) by Novus, Part of Bio-Techne [bio-techne.com]
- 15. t-Plasminogen Activator/tPA Activity Assay Kit (Colorimetric) (KA0974): Novus Biologicals [novusbio.com]
- 16. diapharma.com [diapharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride and Analogs for Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the design and implementation of a high-throughput screening (HTS) campaign to identify novel protease inhibitors, using trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride as a representative small molecule from a focused library. Drawing parallels from the known antifibrinolytic activity of the structurally related compound, tranexamic acid, this guide will focus on a hypothetical screening cascade targeting the serine protease, plasmin. The protocols herein are designed to be robust, self-validating, and adaptable, providing researchers with the foundational knowledge to prosecute similar HTS campaigns. We will delve into the rationale behind experimental choices, from assay development and compound handling to data analysis and hit validation, ensuring scientific integrity and a clear path from screening to lead discovery.
Introduction: The Rationale for Screening cyclohexane-based Scaffolds
The cyclohexane ring is a common scaffold in medicinal chemistry, offering a rigid and three-dimensional structure that can be readily functionalized. The target compound, trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, shares a core structure with tranexamic acid, a known inhibitor of plasmin that is used clinically as an antifibrinolytic agent. This structural similarity provides a strong rationale for exploring a library of analogous compounds for activity against plasmin and other related proteases. High-throughput screening (HTS) is the most efficient method for interrogating large compound libraries to identify novel modulators of biological targets.[1] This application note will outline a detailed workflow for a typical HTS campaign.
Chemical Properties of the Core Scaffold
| Property | Value | Source |
| Compound Name | trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride | [2] |
| CAS Number | 178972-33-3 | [2] |
| Molecular Formula | C8H18ClNO | [3] |
| Molecular Weight | 179.69 g/mol | [3] |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
| Hazard Statements | H302, H315, H319, H335 | [3] |
The Biological Target: Plasmin and its Role in Fibrinolysis
Plasmin is a serine protease that plays a crucial role in the breakdown of fibrin blood clots, a process known as fibrinolysis.[4] While essential for normal physiological processes, excessive plasmin activity can lead to bleeding disorders. Conversely, inhibition of plasmin can be beneficial in clinical situations characterized by excessive bleeding. The activation of plasminogen to plasmin is a key regulatory step in the fibrinolytic system.[5] Therefore, identifying small molecule inhibitors of plasmin is a valid therapeutic strategy.
Below is a simplified representation of the plasminogen activation pathway, which is the target of our hypothetical HTS campaign.
Caption: Simplified Plasminogen Activation and Inhibition Pathway.
HTS Campaign Workflow: A Step-by-Step Guide
A successful HTS campaign is a multi-step process that requires careful planning and execution.[1] The following sections will detail each stage of the workflow, from initial assay development to hit confirmation.
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. trans-4-(aminomethyl)cyclohexanemethanol hydrochloride | 178972-33-3 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. The plasmin–antiplasmin system: structural and functional aspects - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride: A Guide for Researchers
This document provides a detailed guide to the analytical methods for the quantification of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, a key pharmaceutical intermediate. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this compound.
Introduction: The Importance of Precise Quantification
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are paramount for quality control throughout the manufacturing process. This guide will explore the most effective and commonly employed analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the premier method for the quantification of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride due to its high sensitivity, specificity, and resolving power.[2][3] This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
The "Why": Causality in Method Selection
The choice of HPLC as the primary analytical tool is dictated by the physicochemical properties of the analyte. Trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a non-volatile, polar compound, making it an ideal candidate for reversed-phase HPLC. The hydrochloride salt form ensures its solubility in aqueous mobile phases. The presence of a primary amine and a hydroxyl group allows for derivatization to enhance detection if necessary, although direct UV detection is often sufficient.
Visualizing the Workflow: HPLC Analysis
Caption: Workflow for HPLC quantification.
Detailed HPLC Protocol
This protocol is a robust starting point and should be validated for specific laboratory conditions.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm packing)[4]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride reference standard
-
HPLC grade water, acetonitrile, and a suitable buffer (e.g., phosphate buffer)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Isocratic mixture of buffer and acetonitrile | Ensures consistent elution and stable baseline. The ratio should be optimized for ideal retention and peak shape. |
| Column | C18 (Reversed-Phase) | The non-polar stationary phase effectively retains the polar analyte. |
| Flow Rate | 1.0 mL/min[4] | A standard flow rate for analytical columns, providing a balance between analysis time and resolution. |
| Detection | UV at 220 nm[4][5] | The analyte exhibits sufficient absorbance at this wavelength for sensitive detection. |
| Injection Volume | 10-20 µL | A typical injection volume to avoid column overloading while ensuring a detectable signal. |
| Column Temp. | Ambient or controlled (e.g., 30°C) | Temperature control can improve peak shape and retention time reproducibility. |
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample containing trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride and dissolve it in the mobile phase to a known volume. Ensure the final concentration falls within the range of the calibration curve.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to check include peak area reproducibility (RSD < 2%), tailing factor, and theoretical plates.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography (GC): An Alternative Approach
Gas Chromatography (GC) can be a viable alternative for the analysis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, particularly for assessing volatile impurities.[6][7] However, due to the low volatility of the analyte, derivatization is typically required to convert it into a more volatile form.
The "Why": When to Choose GC
GC is advantageous when the sample matrix contains volatile components that might interfere with HPLC analysis.[6] Derivatization, while adding a step, can also improve the chromatographic properties and detection limits of the analyte.
Visualizing the Workflow: GC Analysis with Derivatization
Caption: Workflow for GC quantification with derivatization.
Detailed GC Protocol with Derivatization
Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary GC column (e.g., DB-5 or equivalent)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, dichloromethane)
-
Heating block or oven
-
GC vials with septa
Derivatization and GC Conditions:
| Parameter | Condition | Rationale |
| Derivatization | Silylation with BSTFA | Converts the polar amine and hydroxyl groups into non-polar trimethylsilyl ethers and amines, increasing volatility. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates the derivatized analyte from other components based on boiling points. |
| Carrier Gas | Helium or Nitrogen | Inert gases that carry the sample through the column. |
| Detector | FID or MS | FID is a robust, general-purpose detector for organic compounds. MS provides structural information for confirmation. |
Procedure:
-
Standard and Sample Preparation: Accurately weigh the reference standard and sample into separate GC vials.
-
Derivatization: Add a precise volume of the anhydrous solvent and the derivatizing agent to each vial.
-
Reaction: Cap the vials tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Analysis: Inject an aliquot of the cooled, derivatized solution onto the GC system.
-
Quantification: Similar to HPLC, use a calibration curve based on the peak areas of the derivatized standards to determine the concentration in the sample.
Titrimetric Methods: A Classical Approach
For a rapid and cost-effective estimation of the total amine content, acid-base titration is a suitable method.[8][9] This technique relies on the neutralization reaction between the basic amine group of the analyte and a standardized acid titrant.
The "Why": Simplicity and Cost-Effectiveness
Titration is a fundamental analytical technique that does not require sophisticated instrumentation.[3] It is particularly useful for in-process controls where a quick assessment of concentration is needed. Potentiometric titration, which involves monitoring the pH change, offers higher precision than colorimetric methods.[10]
Visualizing the Workflow: Potentiometric Titration
Caption: Workflow for potentiometric titration.
Detailed Potentiometric Titration Protocol
Instrumentation and Reagents:
-
Potentiometric titrator or a pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized hydrochloric acid (HCl) or perchloric acid (HClO4) solution (e.g., 0.1 N)[11]
-
Solvent (e.g., a mixture of chloroform and propan-2-ol, or glacial acetic acid for non-aqueous titration)[10][11]
Procedure:
-
Standardization of Titrant: Standardize the acid solution against a primary standard (e.g., sodium carbonate) to accurately determine its concentration.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent in a beaker.
-
Titration: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring. Add the standardized acid titrant in small increments from the burette, recording the pH after each addition.
-
Endpoint Determination: The equivalence point is the point of the steepest change in pH. This can be determined from the titration curve (a plot of pH versus titrant volume) or its first or second derivative.
-
Calculation: Calculate the concentration of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride using the following formula:
Concentration (%) = (V * N * MW * 100) / (W * 1000)
Where:
-
V = Volume of titrant at the equivalence point (mL)
-
N = Normality of the titrant (eq/L)
-
MW = Molecular weight of the analyte (179.69 g/mol )[12]
-
W = Weight of the sample (g)
-
Method Validation and Trustworthiness
Regardless of the chosen method, validation is crucial to ensure the trustworthiness of the results. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The quantification of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride can be reliably achieved through several analytical techniques. HPLC stands out as the most powerful and versatile method, offering high specificity and sensitivity. GC, with derivatization, provides a suitable alternative, especially for samples with volatile impurities. Titrimetry offers a simple, rapid, and cost-effective means for routine analysis. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the sample matrix, and the available instrumentation. Proper method validation is essential to guarantee the integrity and reliability of the generated data.
References
- United States Pharmacopeia. (2011). Tranexamic Acid.
-
Gaudette, F., & Gries, G. (2011). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 845-856. [Link]
-
ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. [Link]
-
Shimadzu. (n.d.). Tranexamic acid | 1197-18-8 | Reference standards. [Link]
-
Queensland Government. (n.d.). TP780: Total Amine Value of Adhesion Agent and Percentage of Adhesion Agent in Precoat. [Link]
-
Scribd. (n.d.). Amine Titration. [Link]
-
British Pharmacopoeia. (2021). TRANEXAMIC ACID IMPURITY STANDARD CATALOGUE NUMBER 734 C. [Link]
- Google Patents. (n.d.).
-
USP. (2019). Tranexamic Acid Tablets Revision Bulletin. [Link]
-
Scribd. (n.d.). Aminetitrations. [Link]
-
Longdom. (n.d.). The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
World Health Organization. (2011). Guidelines for drinking-water quality. [Link]
Sources
- 1. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. longdom.org [longdom.org]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. dit.sa.gov.au [dit.sa.gov.au]
- 11. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 12. labsolu.ca [labsolu.ca]
Application Notes and Protocols for trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride in Novel Biomaterial Development
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (AMCMH) in the synthesis of novel biomaterials. While direct literature on AMCMH in this context is emerging, its unique bifunctional nature—possessing both a primary amine and a primary alcohol on a stable cycloaliphatic core—positions it as a highly valuable monomer. By drawing parallels with established polymer chemistry utilizing analogous amino alcohols and cycloaliphatic diamines, this document outlines detailed protocols for creating advanced biomaterials, including biodegradable polyesters, polyamides, and biocompatible polyurethanes. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Potential of a Unique Monomer
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a rigid trans-cyclohexane ring. This structure offers a unique combination of flexibility in polymer design and structural rigidity, which can be leveraged to create biomaterials with tailored mechanical properties, degradation kinetics, and biocompatibility.
The hydrochloride salt form ensures stability and enhances solubility in certain solvent systems, making it a convenient starting material for various polymerization reactions. The core value of AMCMH lies in its ability to participate in multiple polymerization schemes, acting as a diamine-equivalent (after deprotonation) or an amino alcohol, thereby enabling the synthesis of a diverse range of polymers for biomedical applications.
Table 1: Physicochemical Properties of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
| Property | Value | Source |
| CAS Number | 178972-33-3 | [1] |
| Molecular Formula | C8H18ClNO | [2] |
| Molecular Weight | 179.69 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Key Functional Groups | Primary Amine (-NH2), Primary Alcohol (-CH2OH) | N/A |
| Core Structure | trans-1,4-disubstituted cyclohexane | N/A |
Conceptual Framework: AMCMH in Polymer Synthesis
The presence of both a nucleophilic amine and a hydroxyl group allows AMCMH to be a versatile building block for step-growth polymerization. The rigid cyclohexane backbone is expected to impart enhanced thermal stability and mechanical strength to the resulting polymers compared to their linear aliphatic counterparts.
Below is a diagram illustrating the potential polymerization pathways for AMCMH.
Caption: Potential Polymerization Pathways for AMCMH.
Application Note I: Synthesis of Biodegradable Polyesteramides
Rationale: The combination of amine and hydroxyl groups in AMCMH allows for the creation of poly(ester amide)s when reacted with dicarboxylic acids or their derivatives. These polymers are of significant interest in tissue engineering due to their tunable degradation rates (ester linkages) and robust mechanical properties (amide linkages). The synthesis of degradable poly(ester amide) elastomers based on amino alcohols has been demonstrated to yield biocompatible materials with projected long in vivo degradation half-lives.[4][5][6]
Protocol: Two-Step Melt Polycondensation
This protocol is adapted from methodologies used for creating amino alcohol-based degradable elastomers.[6]
Step 1: Pre-polymer Synthesis
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add equimolar amounts of AMCMH and a dicarboxylic acid (e.g., sebacic acid).
-
Causality Note: The hydrochloride of AMCMH must be neutralized. This can be achieved by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) prior to polymerization or by performing the reaction at a temperature high enough to drive off HCl gas. For this protocol, we assume prior neutralization or in-situ removal.
-
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative side reactions at high temperatures.
-
Melt Reaction: Heat the flask to 150-180°C under a continuous nitrogen blanket. The exact temperature will depend on the melting points of the monomers. Stir the molten mixture vigorously.
-
Causality Note: This temperature range is typically sufficient to initiate polycondensation while minimizing thermal degradation. Water is generated as a byproduct of both esterification and amidation.
-
-
Water Removal: Continue the reaction for 2-4 hours, allowing the water byproduct to be removed through the condenser.
-
Vacuum Application: Gradually apply a vacuum (e.g., <1 Torr) over 1-2 hours while maintaining the temperature. This is crucial for removing the final traces of water and driving the polymerization reaction to achieve a high molecular weight pre-polymer. Continue under vacuum for 12-24 hours.
-
Trustworthiness Check: The viscosity of the mixture will noticeably increase. Samples can be taken intermittently (if the setup allows) to monitor molecular weight progression via Gel Permeation Chromatography (GPC).
-
Step 2: Curing and Cross-linking (Optional, for Elastomers)
-
Pre-polymer Processing: Pour the viscous pre-polymer into a Teflon mold.
-
Curing: Transfer the mold to a vacuum oven and heat at a slightly lower temperature (e.g., 120°C) for an additional 24-48 hours. This post-curing step promotes further cross-linking and enhances the mechanical properties of the final elastomer.
-
Characterization: The resulting polymer can be characterized for its chemical structure (FTIR, NMR), thermal properties (DSC, TGA), and mechanical performance (tensile testing).
Application Note II: Formulation of Biocompatible Polyurethanes
Rationale: The hydroxyl and amino groups of AMCMH are both reactive towards isocyanate groups, making it an excellent chain extender for polyurethane synthesis. The rigid cycloaliphatic structure of AMCMH can enhance the thermal stability and hardness of the resulting polyurethane. The use of bio-based diols and non-toxic aliphatic diisocyanates can lead to the formation of highly elastic and biocompatible polyurethanes suitable for soft tissue engineering.[7][8]
Protocol: Pre-polymer Method for Polyurethane Synthesis
This protocol is based on established methods for synthesizing biocompatible polyurethanes.[1][7]
Caption: Workflow for Polyurethane Synthesis via Pre-polymer Method.
Step 1: Pre-polymer Synthesis
-
Reactant Preparation: In a flame-dried reactor, add a biodegradable macrodiol (e.g., polycaprolactone diol, PCL) and an aliphatic diisocyanate (e.g., hexamethylene diisocyanate, HDI) in a molar ratio of 1:2.
-
Causality Note: An excess of diisocyanate is used to ensure that the resulting pre-polymer is terminated with reactive NCO groups.
-
-
Reaction Conditions: Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring. A catalyst, such as dibutyltin dilaurate (DBTDL), can be added to accelerate the reaction, although catalyst-free systems are preferred for biomedical applications to avoid toxicity.[7]
-
Monitoring: The reaction is monitored by FTIR to track the disappearance of the OH peak from the polyol and by titration to determine the NCO content. The reaction typically proceeds for 2-3 hours.
Step 2: Chain Extension
-
Chain Extender Solution: Prepare a solution of neutralized AMCMH in a suitable solvent (e.g., dimethylformamide, DMF). The amount of AMCMH should be calculated to be stoichiometrically equivalent to the excess NCO groups in the pre-polymer.
-
Addition: Cool the pre-polymer to ~60°C and add the AMCMH solution dropwise with vigorous stirring.
-
Causality Note: The primary amine on AMCMH is significantly more reactive with isocyanates than the hydroxyl group. Therefore, it will primarily form urea linkages, leading to a poly(urethane-urea). The dropwise addition controls the exotherm of the reaction.
-
-
Polymerization: After the addition is complete, allow the reaction to proceed for another 1-2 hours until a significant increase in viscosity is observed.
Step 3: Casting and Curing
-
Casting: Pour the viscous polymer solution onto a glass plate or into a mold.
-
Solvent Evaporation & Curing: Place the cast polymer in a vacuum oven at 80-100°C for 24 hours to remove the solvent and complete the curing process.
-
Trustworthiness Check: The final polymer should be a transparent, flexible film. Its properties can be validated using GPC (molecular weight), DSC (thermal transitions), and tensile testing (mechanical properties).
-
Application Note III: AMCMH as an Initiator for Hydrogel Synthesis
Rationale: The primary alcohol of AMCMH can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide. The primary amine can then be used as a handle for subsequent cross-linking or functionalization to form hydrogels. Hydrogels are crucial in drug delivery and tissue engineering due to their high water content and similarity to the extracellular matrix.[2][9]
Protocol: Grafting-from and Cross-linking
Step 1: Synthesis of AMCMH-graft-Poly(ε-caprolactone) (AMCMH-g-PCL)
-
Reactant Preparation: In a flame-dried Schlenk flask under argon, dissolve neutralized AMCMH and ε-caprolactone monomer in anhydrous toluene.
-
Initiation: Add a catalyst for ring-opening polymerization, such as Tin(II) 2-ethylhexanoate (Sn(Oct)2). The ratio of monomer to AMCMH will determine the length of the PCL grafts.
-
Polymerization: Heat the reaction to 110°C and stir for 12-24 hours.
-
Purification: Cool the reaction, dissolve in dichloromethane (DCM), and precipitate the polymer in cold methanol. Repeat the dissolution-precipitation process twice to remove unreacted monomer and catalyst. Dry the resulting AMCMH-g-PCL polymer under vacuum.
-
Trustworthiness Check: The structure can be confirmed by ¹H NMR, observing peaks corresponding to both the cyclohexane ring of AMCMH and the repeating units of PCL.
-
Step 2: Hydrogel Formation via Amine Cross-linking
-
Polymer Solution: Dissolve the AMCMH-g-PCL in a suitable solvent (e.g., DMSO).
-
Cross-linking: Add a bifunctional cross-linking agent that reacts with amines, such as glutaraldehyde or N,N'-Methylenebis(acrylamide).
-
Gelation: Cast the solution into a desired shape and allow it to gel. The gelation time will depend on the concentration of the polymer and cross-linker.
-
Purification: The resulting hydrogel should be washed extensively with deionized water to remove any unreacted cross-linker and solvent.
Conclusion and Future Outlook
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a promising, yet underexplored, monomer for the development of novel biomaterials. Its rigid cycloaliphatic core and dual functionality provide a versatile platform for synthesizing a wide array of polymers with tunable properties. The protocols detailed herein, based on established chemical principles and analogous systems, offer a robust starting point for researchers to explore the potential of AMCMH in creating next-generation materials for tissue engineering, drug delivery, and medical devices. Future research should focus on the direct synthesis and characterization of these polymers to validate their biocompatibility and performance in vitro and in vivo.
References
-
Gwon, H. J., et al. (2020). New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties. National Institutes of Health. Available at: [Link]
-
Nawaz, A., et al. (2022). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. Polymers (Basel). Available at: [Link]
-
Langer, R., et al. (2003). Degradable poly(amino alcohol esters) as potential DNA vectors with low cytotoxicity. Biomacromolecules. Available at: [Link]
-
Blattmann, H., & Mülhaupt, R. (2020). Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets. Green Chemistry. Available at: [Link]
-
Bettinger, C. J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Biomaterials. Available at: [Link]
-
Heilshorn, S. C., et al. (2016). Tunable Synthesis of Hydrogel Microfibers via Interfacial Tetrazine Ligation. ACS Biomaterials Science & Engineering. Available at: [Link]
-
Bettinger, C. J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. PubMed Central. Available at: [Link]
-
Baishixing. Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. Baishixing. Available at: [Link]
-
Bettinger, C. J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. PubMed Central. Available at: [Link]
-
ACS Publications. Degradable Poly(amino alcohol esters) As Potential DNA Vectors with Low Cytotoxicity. Biomacromolecules. Available at: [Link]
-
ResearchGate. Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100 % bio-based polyhydroxyurethane thermosets. ResearchGate. Available at: [Link]
-
Park, S. A., et al. (2016). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Macromolecular Research. Available at: [Link]
-
Encyclopedia MDPI. Bio-Monomers Used in the Synthesis of Hydrogels. Encyclopedia.pub. Available at: [Link]
-
Lee, J., et al. (2023). Synthesizing Polyurethane Using Isosorbide in Primary Alcohol Form, and Its Biocompatibility Properties. Polymers. Available at: [Link]
- European Patent Office. RENEWABLE CYCLOALIPHATIC DIAMINES AND POLYMERS THEREOF. Google Patents.
-
De S., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews. Available at: [Link]
Sources
- 1. New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RePub, Erasmus University Repository: Amino alcohol-based degradable poly(ester amide) elastomers [repub.eur.nl]
- 5. Amino alcohol-based degradable poly(ester amide) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
Welcome to the technical support guide for the synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your yield and purity.
The synthesis of this molecule, while seemingly straightforward, is nuanced, particularly concerning the stereochemical control of the cyclohexane ring. Achieving a high yield of the desired trans-isomer requires careful selection of catalysts, reaction conditions, and purification strategies. This guide addresses the most frequent issues in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. We diagnose the likely causes and provide actionable solutions grounded in chemical principles.
Q1: My overall yield is significantly lower than expected. What are the most likely causes and how can I address them?
Low yield is a common frustration that can often be traced back to one of two key stages: the catalytic hydrogenation of the aromatic precursor or the reduction of the ester/acid functional group.
Potential Causes & Solutions:
-
Inefficient Catalytic Hydrogenation:
-
Cause: Incomplete reduction of the aromatic ring (e.g., a derivative of 4-aminobenzoic acid) results in a mixture of starting material, product, and partially hydrogenated intermediates, complicating purification and reducing the yield of the desired cyclohexane core. Catalyst poisoning or low activity is a frequent culprit.
-
Solution: Ensure the catalyst (e.g., Ruthenium-on-carbon, Rhodium) is fresh and active. Use a sufficient catalyst loading, typically 5-10 mol%. The choice of solvent is critical; strong acids like hydrochloric or sulfuric acid can promote the reaction and simultaneously favor the formation of the thermodynamically more stable trans-isomer[1]. Hydrogen pressure should be adequate, often in the range of 50-150 kg/cm ²[1].
-
-
Loss During Ester/Acid Reduction:
-
Cause: The reduction of the methyl/ethyl ester or carboxylic acid to the primary alcohol requires a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). Incomplete reaction or harsh quenching procedures can lead to significant material loss.
-
Solution: Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄) in an anhydrous ether solvent (like THF or Diethyl Ether). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent quenching by moisture. A careful, dropwise reverse quench (adding the reaction mixture to a chilled aqueous solution) can prevent the formation of difficult-to-filter aluminum salts.
-
-
Mechanical Losses During Workup and Purification:
-
Cause: Multiple extractions, filtrations, and transfers can lead to cumulative loss of product. The hydrochloride salt, in particular, may have some aqueous solubility.
-
Solution: Minimize the number of transfers. When performing aqueous extractions, saturate the aqueous phase with sodium chloride to decrease the solubility of the product. Ensure complete precipitation during the final HCl salt formation step by using a suitable solvent like isopropanol or a mixture of methanol and ether.
-
Q2: The cis/trans ratio of my product is unfavorable (too much cis-isomer). How can I increase the proportion of the desired trans-isomer?
This is the most critical challenge in this synthesis. The biological or chemical utility of the final product often depends exclusively on the trans stereochemistry.[2] A high trans ratio must be established either during the initial reduction or in a subsequent isomerization step.
Strategies for Maximizing the Trans-Isomer:
-
Stereo-directing Hydrogenation (The Preferred Method):
-
Principle: The choice of catalyst and solvent system during the hydrogenation of the aromatic precursor is the most effective way to directly favor the trans-isomer. Ruthenium (Ru) catalysts are particularly effective for this purpose.[1]
-
Protocol: Performing the hydrogenation in an acidic or basic aqueous medium facilitates in-situ isomerization of the initially formed cis-isomer to the more thermodynamically stable trans-isomer. The trans configuration places the two bulky substituents in equatorial positions, minimizing steric strain.[3] A process using a Ruthenium catalyst in a strong acid or alkali solution can achieve a high trans ratio directly[1]. A one-pot process using Ru/C in a basic solution has also been shown to yield a high trans ratio[4].
Parameter Condition for High Trans Ratio Rationale Catalyst Ruthenium on Carbon (Ru/C) Highly effective for both reduction and isomerization.[1][4] Solvent Aqueous strong acid (HCl) or base (NaOH) Promotes equilibration to the thermodynamically favored trans-isomer.[1][4] Temperature 80–150 °C Provides the necessary energy for the cis-trans isomerization to reach equilibrium.[1] Pressure 50–150 kg/cm ² (gauge) Ensures efficient hydrogenation of the aromatic ring.[1] -
-
Post-Synthesis Isomerization:
-
Principle: If the hydrogenation yields an inseparable mixture of isomers, the cis-isomer can be converted to the trans-isomer in a separate step. This is typically achieved by heating the hydrochloride salt of the isomer mixture.
-
Protocol: The mixture of cis and trans hydrochloride salts is heated, often in the absence of a solvent but in an atmosphere of hydrogen chloride gas, at temperatures between 160°C and 248°C.[5] This thermal process drives the equilibrium towards the more stable trans product.
Caption: Decision workflow for handling isomer mixtures.
-
Q3: I'm struggling to purify the final product and remove the cis-isomer effectively. What purification strategies do you recommend?
Effective purification is essential to isolate the desired trans-isomer with high purity. Simple column chromatography is often difficult due to the similar polarity of the isomers.
Recommended Purification Methods:
-
Fractional Crystallization:
-
Principle: This is the most common and scalable method. It exploits the subtle differences in solubility between the cis and trans isomers or their salts. The trans-isomer of the related tranexamic acid can be selectively crystallized as a trihydrate from cold water.[2][6]
-
Protocol for the Hydrochloride Salt:
-
Dissolve the crude mixture of cis/trans hydrochloride salts in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or an isopropanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-5°C).
-
The less soluble isomer (typically the trans) will crystallize out first. The stability and rigid structure of the trans-isomer often allow for better crystal lattice packing.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Multiple recrystallizations may be necessary to achieve >99% purity. Monitor purity by HPLC or NMR.
-
-
-
Derivatization and Purification:
-
Principle: In some cases, protecting the amine (e.g., as an Fmoc or Boc derivative) can create a significant difference in the physical properties of the cis and trans isomers, making them easier to separate by chromatography or crystallization. The protecting group is then removed in a final step.
-
Consideration: This adds extra steps to the synthesis but can be a powerful problem-solver if fractional crystallization fails.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route?
A widely adopted industrial route starts with a derivative of 4-aminobenzoic acid (e.g., the methyl or ethyl ester).[7] The key steps are:
-
Catalytic Hydrogenation: The aromatic ring is reduced to a cyclohexane ring using a catalyst like Ruthenium, which also helps establish a high trans:cis ratio.[1]
-
Ester Reduction: The ester group is reduced to a hydroxymethyl group using a strong reducing agent like LiAlH₄.
-
Salt Formation: The final amine product is converted to its stable hydrochloride salt by treatment with HCl.
Caption: A typical synthetic workflow.
Q2: How can I accurately determine the cis/trans isomer ratio of my product mixture?
Quantitative analysis of the isomer ratio is crucial for process optimization.
-
¹H NMR Spectroscopy: This is one of the most direct methods. The axial and equatorial protons on the cyclohexane ring have different chemical shifts. Specifically, the proton attached to the carbon bearing the CH₂OH group (C1-H) will show a distinct multiplicity and chemical shift for each isomer. In the trans-isomer, this proton is axial and typically appears as a broad multiplet, while in the cis-isomer, it is equatorial and appears at a different chemical shift. Integration of these unique signals provides a reliable ratio.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are excellent methods for separation and quantification. A suitable column (e.g., a chiral column or a standard C18 column with an appropriate mobile phase) can resolve the two isomers, and the ratio can be determined from the peak areas. A patent for a related compound mentions GC for content determination[7].
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several steps require stringent safety measures:
-
Catalytic Hydrogenation: This is a high-pressure reaction. It must be conducted in a certified autoclave (pressure reactor) behind a safety shield. Hydrogen is extremely flammable, and catalysts like Ru/C can be pyrophoric (ignite spontaneously in air) when dry. Handle the catalyst wet or under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and other protic solvents. All glassware must be flame-dried, and the reaction must be run under a strictly anhydrous, inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution, especially on a large scale.
-
Hydrogen Chloride (HCl): Anhydrous HCl gas or concentrated solutions are highly corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
References
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
ResearchGate. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CA1052817A - Method for the production of trans-4-aminomethyl cyclohexane-1-carboxylic acid.
-
PubMed. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Retrieved from [Link]
-
PubMed. (n.d.). [The synthesis of 4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexane carboxylate hydrochloride (cetraxate hydrochloride) by means of enzymatic debenzylation]. Retrieved from [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
DocsDrive. (n.d.). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Retrieved from [Link]
-
PubMed. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Retrieved from [Link]
-
ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
YouTube. (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. Retrieved from [Link]
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Google Patents. (n.d.). US20170204049A1 - Method for producing bis (aminomethyl) cyclohexane.
-
PMC. (n.d.). Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclohexanemethanol, 4-(1-methylethyl)-, cis-. Retrieved from [Link]
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
Sources
- 1. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. CA1052817A - Method for the production of trans-4-aminomethyl cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 6. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Derivatization of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
Welcome to the technical support center for the derivatization of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this bifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent common side reactions and achieve your desired product with high purity and yield.
Introduction: The Challenge of Chemoselectivity
trans-4-(Aminomethyl)cyclohexanemethanol is a valuable building block in pharmaceutical synthesis due to its rigid cyclohexane core and two reactive functional groups: a primary amine and a primary alcohol. The hydrochloride salt form enhances its stability and solubility in aqueous media. However, the presence of both a nucleophilic amine and a hydroxyl group on the same molecule presents a significant challenge in derivatization reactions: achieving chemoselectivity. That is, selectively reacting one functional group while leaving the other untouched.
Failure to control the reaction conditions can lead to a mixture of products, including N-acylated, O-acylated, and N,O-diacylated species, as well as other side products. This guide will walk you through the common pitfalls and provide strategies to ensure the selective derivatization of either the amino or the hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when derivatizing trans-4-(aminomethyl)cyclohexanemethanol hydrochloride?
The primary side reactions stem from the dual reactivity of the amino and hydroxyl groups. The most common undesired products are:
-
N,O-diacylation: Both the amine and the alcohol are derivatized. This is especially prevalent when using highly reactive acylating agents or harsh reaction conditions.
-
O-acylation: The hydroxyl group is derivatized instead of the intended amino group. This can occur if the amine is protonated (and thus less nucleophilic) and the reaction conditions favor alcohol derivatization.
-
Formation of byproducts from excess reagent: For example, using an excess of an acylating anhydride can sometimes lead to the formation of imides.[1]
-
Polymerization: Under certain conditions, particularly with bifunctional reagents, oligomerization or polymerization can occur.
Q2: How does the hydrochloride salt affect the derivatization reaction?
The hydrochloride salt means the amino group is protonated as an ammonium chloride (-NH3+ Cl-). This significantly reduces the nucleophilicity of the amine. To achieve N-derivatization, a base must be added to deprotonate the ammonium ion and liberate the free, nucleophilic amine (-NH2). The choice and amount of base are critical to prevent side reactions.
Q3: Which functional group is generally more reactive, the amine or the alcohol?
In their free forms, primary amines are generally more nucleophilic than primary alcohols. Therefore, under neutral or basic conditions, acylation will preferentially occur at the nitrogen atom. However, under acidic conditions, the amine is protonated and non-nucleophilic, which can allow for selective O-acylation.[2]
Q4: What are protecting groups, and should I use them?
Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inactive during a chemical reaction.[3] After the desired reaction is complete, the protecting group is removed. For complex syntheses involving trans-4-(aminomethyl)cyclohexanemethanol, using a protecting group strategy is often the most robust way to ensure selectivity.[3][4]
-
For selective O-acylation: Protect the amine first (e.g., as a Boc or Fmoc carbamate), then perform the O-acylation, and finally deprotect the amine.
-
For selective N-acylation: While often achievable without protecting the alcohol, in sensitive cases, the alcohol can be protected (e.g., as a silyl ether like TBDMS) before N-acylation and subsequent deprotection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your derivatization experiments.
Issue 1: Low Yield of the Desired N-Acylated Product
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of the Amine | The hydrochloride salt requires a base to free the amine for reaction. Insufficient base will leave a significant portion of the starting material unreacted. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). For sensitive reactions, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. | Consider moderately increasing the temperature (e.g., to 40-60°C).[5] However, be cautious as excessive heat can promote side reactions. Monitor the reaction progress by TLC or LC-MS. |
| Presence of Water | Moisture can hydrolyze some acylating agents (e.g., acid chlorides, anhydrides) and activated esters, reducing their effective concentration.[5] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solubility of Starting Material | The hydrochloride salt may not be fully soluble in common aprotic organic solvents. | Consider using a co-solvent system or a more polar aprotic solvent like DMF or DMA. Ensure the mixture is homogenous with adequate stirring.[5][6] |
| Steric Hindrance | A bulky acylating agent may react slowly with the primary amine. | Increase the reaction time and/or temperature. A catalyst like 4-(dimethylamino)pyridine (DMAP) can be added in small amounts for acylations with anhydrides, but be aware it can also promote O-acylation. |
Issue 2: Formation of a Significant Amount of N,O-Diacylated Product
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Highly Reactive Acylating Agent | Acid chlorides and some activated esters are highly reactive and can acylate both the amine and the less reactive alcohol, especially if used in excess. | Use a less reactive acylating agent, such as a carboxylic acid with a coupling agent (e.g., EDC, DCC) or an ester.[7] Alternatively, control the stoichiometry carefully, using only a slight excess (e.g., 1.05 equivalents) of the acylating agent. |
| Excess Acylating Agent | Using a large excess of the acylating agent will drive the reaction towards di-acylation once the more reactive amine has been consumed. | Add the acylating agent slowly and monitor the reaction progress. Aim for a 1:1 stoichiometry of the deprotonated amino alcohol to the acylating agent. |
| Prolonged Reaction Time or High Temperature | Even with less reactive agents, extended reaction times or high temperatures can provide enough energy to overcome the activation barrier for O-acylation. | Optimize the reaction time and temperature by monitoring the disappearance of the starting material and the formation of the mono- and di-acylated products. Quench the reaction once the desired mono-acylated product is maximized. |
| Use of an Acylation Catalyst | Catalysts like DMAP can significantly increase the rate of O-acylation. | Avoid using DMAP if di-acylation is a problem. If a catalyst is necessary, use it in very small amounts (e.g., 0.01-0.1 equivalents). |
Issue 3: Predominant Formation of the O-Acylated Product
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Acidic Reaction Conditions | If the reaction medium is acidic, the amine will be protonated (-NH3+) and non-nucleophilic, making the alcohol the primary site of attack for the acylating agent.[2] | Ensure the reaction is performed under basic or neutral conditions. Add a suitable base to neutralize the hydrochloride and any acidic byproducts of the reaction (e.g., HCl from an acid chloride). A method for chemoselective O-acylation under acidic conditions has been described, which could be adapted if this is the desired outcome.[2] |
| Incorrect Order of Reagent Addition | Adding the acylating agent before the base can lead to reaction with the alcohol while the amine is still protonated. | Add the base to the solution of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride first and allow it to stir for a few minutes to ensure complete deprotonation of the amine before adding the acylating agent. |
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Selective N-Acylation
This protocol provides a starting point for the selective N-acylation of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride using an acid chloride.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve trans-4-(aminomethyl)cyclohexanemethanol hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., CH2Cl2, THF, or DMF).
-
Deprotonation: Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NaHCO3. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Workflow for Troubleshooting Derivatization Outcomes
The following diagram illustrates a decision-making process for troubleshooting common issues in the derivatization of trans-4-(aminomethyl)cyclohexanemethanol.
Caption: Troubleshooting workflow for derivatization.
Protecting Group Strategy for Selective O-Acylation
This diagram outlines the steps for selectively acylating the hydroxyl group using a protecting group for the amine.
Caption: Protecting group workflow for O-acylation.
References
-
Sasano, Y., Nagasawa, S., Yamazaki, M., Shibuya, M., Park, J., & Iwabuchi, Y. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. Angewandte Chemie International Edition, 53(12), 3236–3240. [Link]
-
Sun, J., Wang, S., Harper, K., Kawamata, Y., & Baran, P. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature, 637(7917), 86–92. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. [Link]
-
Sasano, Y., Nagasawa, S., Yamazaki, M., Shibuya, M., Park, J., & Iwabuchi, Y. (2014). ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. ChemInform, 45(32). [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. [Link]
-
Sun, J., Wang, S., Harper, K., Kawamata, Y., & Baran, P. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]
-
Bodanszky, M., & Bodanszky, A. (1986). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1525. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Chen, Z., Zeng, Y., Zhang, X., Zheng, Y., & Xu, J. (2021). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 11(15), 9543–9550. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? [Link]
-
Lempens, E. H. M., van den Broek, S. A. M. W., van der Veken, P., & Maes, B. U. W. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 590–614. [Link]
-
Acylation of Alcohols, Part 4: with Carboxylic Acids. (2021, April 6). YouTube. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. [Link]
-
McDonald, R. I., Liu, G., & Stahl, S. S. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition, 60(42), 22765–22770. [Link]
- Ho, B. T., & Tius, M. A. (1993). Selective n-acylation of amino alcohols.
-
Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (n.d.). Indian Journal of Chemistry. [Link]
-
Wang, F., Lu, Y., Zhang, Y., & Lei, A. (2020). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry, 22(19), 6331–6335. [Link]
-
Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2006). Tranexamic acid derivatives with enhanced absorption. Journal of Pharmaceutical Sciences, 95(11), 2465–2473. [Link]
-
Hachem, J. P., Ro, Y. S., & Crumrine, D. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 109(1), 84–90. [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Coupling Reactions with trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
Welcome to the Technical Support Center for optimizing coupling reactions involving trans-4-(aminomethyl)cyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this bifunctional building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during coupling reactions with trans-4-(aminomethyl)cyclohexanemethanol hydrochloride.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction between trans-4-(aminomethyl)cyclohexanemethanol hydrochloride and a carboxylic acid, but I am consistently obtaining low yields. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this substrate can often be attributed to several factors, primarily related to the hydrochloride salt form and potential steric hindrance.
Root Cause Analysis:
-
Incomplete Neutralization of the Amine Hydrochloride: The primary amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. Insufficient or inappropriate base selection will result in a low concentration of the free amine, leading to poor conversion.
-
Suboptimal Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the activation energy barrier, especially if the carboxylic acid partner is sterically hindered.[1]
-
Poor Solubility: The hydrochloride salt of trans-4-(aminomethyl)cyclohexanemethanol has limited solubility in many common aprotic organic solvents used for coupling reactions.[2]
-
Side Reactions: The presence of the primary hydroxyl group can lead to side reactions, such as esterification, if not properly managed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide coupling yields.
Solutions:
-
Base Selection: Use at least two equivalents of a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). One equivalent will neutralize the hydrochloride salt, and the second will neutralize the acidic byproduct of the coupling reaction.
-
Coupling Reagent Choice: For sterically demanding substrates, consider more potent coupling reagents.[1] The following table provides a comparison of commonly used reagents.
| Coupling Reagent | Additive (if required) | Relative Effectiveness in Hindered Couplings | Key Considerations |
| HATU | None | Very High | Fast reaction kinetics, low racemization.[3] |
| HBTU | None | High | Efficient and widely used.[3] |
| PyBOP | None | High | Byproducts are generally soluble.[3] |
| EDC | HOBt or OxymaPure | Moderate | Cost-effective, HOBt suppresses racemization.[4] |
| DCC | HOBt or OxymaPure | Moderate | Can form insoluble dicyclohexylurea byproduct.[4] |
-
Solvent System: To improve solubility, consider using a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A co-solvent system, such as DCM/DMF, can also be effective.
-
Protecting Group Strategy: If esterification of the hydroxyl group is a concern, consider protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether.[5] These protecting groups are stable to many amide coupling conditions and can be removed later in the synthetic sequence.[6]
Experimental Protocol: Optimized Amide Coupling using HATU
-
To a solution of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride (1.0 eq) in DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in DMF.
-
Add the carboxylic acid/HATU solution to the amine solution and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Di-acylated or Polymeric Byproducts
Question: I am observing the formation of significant amounts of di-acylated or polymeric byproducts in my coupling reaction. How can I minimize these side reactions?
Answer:
The formation of these byproducts suggests that both the amine and the hydroxyl groups are reacting. This can occur under certain conditions, particularly with highly reactive acylating agents.
Root Cause Analysis:
-
Highly Reactive Acylating Agent: Acyl chlorides or anhydrides can be reactive enough to acylate both the amine and the less reactive hydroxyl group.
-
Excess Acylating Agent: Using a large excess of the acylating agent can drive the reaction towards di-acylation.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the acylation of the hydroxyl group.
Solutions:
-
Control Stoichiometry: Use a precise stoichiometry of the acylating agent, typically 1.05 to 1.1 equivalents.
-
Reaction Temperature: Maintain the reaction at a lower temperature (0 °C to room temperature) to favor the more kinetically favorable acylation of the amine.
-
Choice of Acylating Agent: If using a highly reactive acylating agent, consider switching to a carbodiimide-mediated coupling, which offers greater selectivity for the amine.
-
Protecting Group: As mentioned previously, protecting the hydroxyl group is the most robust strategy to prevent this side reaction.[5][6]
Issue 3: Difficulty in Product Purification
Question: My reaction appears to be successful based on LC-MS, but I am struggling to purify the final product from the reaction mixture. What purification strategies are recommended?
Answer:
Purification challenges can arise from the polarity of the product and the presence of water-soluble byproducts from the coupling reagents.
Root Cause Analysis:
-
Polarity of the Product: The presence of both an amide and a hydroxyl group can make the product highly polar and potentially water-soluble.
-
Water-Soluble Byproducts: Coupling reagents like EDC and additives like HOBt generate water-soluble byproducts that can be difficult to remove by standard aqueous workup.
-
Residual Base: Tertiary amine bases like DIPEA or TEA can be challenging to remove completely.
Solutions:
-
Aqueous Workup: Perform a thorough aqueous workup. Washing with dilute acid (e.g., 1 M HCl) can help remove residual tertiary amine bases. Multiple washes with water will help remove water-soluble byproducts.
-
Chromatography:
-
Normal-Phase Silica Gel Chromatography: Use a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.
-
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.[7][8]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store trans-4-(aminomethyl)cyclohexanemethanol hydrochloride?
A1: This compound is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place. It is hygroscopic, so prolonged exposure to air should be avoided.
Q2: Can I perform a carbamate coupling with trans-4-(aminomethyl)cyclohexanemethanol hydrochloride?
A2: Yes, carbamate formation is a common reaction for this substrate. The primary amine can react with various chloroformates or can be coupled with carbonic acid derivatives.[9] The same considerations for base stoichiometry as in amide coupling apply.
Experimental Protocol: Carbamate Formation
-
Suspend trans-4-(aminomethyl)cyclohexanemethanol hydrochloride (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Add a tertiary amine base such as triethylamine (2.2 eq) and stir for 10-15 minutes at 0 °C.
-
Slowly add the chloroformate (e.g., benzyl chloroformate) (1.05 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Q3: Is it possible to selectively react with the hydroxyl group in the presence of the amine hydrochloride?
A3: Selective reaction at the hydroxyl group is challenging without first protecting the amine. The amine is a much stronger nucleophile than the alcohol. However, under acidic conditions where the amine is protonated, it is possible to achieve some selectivity for reactions at the hydroxyl group, such as esterification, though this is not a common or efficient strategy. A more reliable approach is to protect the amine, for example, as a Boc or Fmoc carbamate, perform the desired reaction on the hydroxyl group, and then deprotect the amine.[10][11]
Q4: What are the typical pKa values for the functional groups in trans-4-(aminomethyl)cyclohexanemethanol?
Q5: Are there any known incompatibilities of this compound with common reagents or solvents?
A5: trans-4-(aminomethyl)cyclohexanemethanol hydrochloride is generally compatible with a wide range of common organic solvents and reagents. However, it is important to be mindful of the following:
-
Strong Oxidizing Agents: The primary alcohol can be oxidized.
-
Strong Non-nucleophilic Bases: While necessary for deprotonation, very strong bases like LDA or n-BuLi will deprotonate both the amine and the alcohol.
-
Protic Solvents in Coupling Reactions: Protic solvents like methanol or ethanol can compete with the intended nucleophile in coupling reactions.
References
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- BenchChem. (n.d.). Addressing steric hindrance in Boc-AEDI-OH reactions.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Google Patents. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (US3875217A).
- Zhang, C., et al. (2016).
- BLD Pharm. (n.d.). trans-4-(aminomethyl)cyclohexanemethanol hydrochloride.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Google Patents. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (US3839429A).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
- Andersson, L., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 17(22), 5622–5625.
- Tang, Y., & Geng, M. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
- Peterson, E. A., & De, S. K. (2014).
- Al-Ghamdi, M. S., & Hussain, A. (2021).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Google Patents. (1979). Method for the production of trans-4-aminomethyl cyclohexane-1-carboxylic acid. (CA1052817A).
- Google Patents. (1977). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. (US4048222A).
- Hachem, J. P., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans.
- Fisher Scientific. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America™.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
- Request PDF. (n.d.).
- Growing Science. (2022).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Tuba, R., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47833–47840.
- Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(1), 349–352.
- MDPI. (n.d.).
- TCI Chemicals. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride.
- PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride.
- PubChem. (n.d.). (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.
- Google Patents. (2017).
- Sigma-Aldrich. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid.
- Sigma-Aldrich. (n.d.). trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid.
- BenchChem. (n.d.). Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. jocpr.com [jocpr.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 8. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 9. Carbamate - Wikipedia [en.wikipedia.org]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. tcichemicals.com [tcichemicals.com]
troubleshooting solubility issues with trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
Welcome to the technical support center for trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Here, we combine fundamental physicochemical principles with practical, field-proven methodologies to ensure you can confidently prepare and utilize this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. The solutions are presented in a question-and-answer format to directly address your experimental challenges.
Q1: I am having trouble dissolving trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride in water. What is the expected aqueous solubility?
A1: The reported solubility for the structurally similar compound, tranexamic acid, is approximately 167 mg/mL in water. [1] Given the structural similarities, a high aqueous solubility is also anticipated for trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. If you are experiencing difficulties, it is likely due to factors such as pH or the presence of other solutes.
It is important to differentiate between the dissolution rate and equilibrium solubility. While the compound is expected to be highly soluble, the rate at which it dissolves can be influenced by temperature and agitation.
Q2: My aqueous solution of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is cloudy or has a precipitate. What could be the cause?
A2: Cloudiness or precipitation in an aqueous solution of an amine hydrochloride salt is often related to the pH of the solution. The hydrochloride salt is the protonated form of the amine, which is generally more water-soluble. If the pH of your solution is at or above the pKa of the amine, it will begin to deprotonate to the less soluble free base form, which can lead to precipitation.
The predicted pKa for the aminomethyl group is in the basic range, typical for primary amines. Therefore, maintaining a slightly acidic pH will favor the protonated, more soluble form.
Q3: What is the recommended starting solvent for preparing a stock solution?
A3: For a highly water-soluble compound like this, the recommended starting solvent is deionized water. If for experimental reasons a non-aqueous stock is required, Dimethyl Sulfoxide (DMSO) is a common alternative for many small molecules. However, based on data for the analogous tranexamic acid, the solubility in DMSO is expected to be lower than in water.[2]
Q4: How does temperature affect the solubility of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride?
A4: For most solids dissolving in a liquid, an increase in temperature will increase solubility. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid. Gentle warming of the solution can aid in dissolution. However, it is crucial to ensure that the increased temperature does not degrade the compound.
Q5: I need to adjust the pH of my solution. What should I consider?
A5: When adjusting the pH, it is critical to use a dilute acid or base and add it dropwise while monitoring the pH. To maintain the solubility of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, it is advisable to keep the pH below the pKa of the amine group. If the pH becomes too basic, the compound may precipitate out as the free amine. Conversely, a highly acidic environment should also be considered for its potential impact on your experimental system.
Experimental Protocols
For instances where precise solubility data is required for your specific experimental conditions, the following protocols provide a framework for determining these parameters in your own laboratory.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride in an aqueous buffer of your choice.
Materials:
-
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess of the compound to a known volume of the buffer in separate vials.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Prepare a series of dilutions of the supernatant.
-
Quantify the concentration of the compound in the diluted samples using a suitable analytical method (e.g., HPLC with a standard curve).
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution in DMSO.
Materials:
-
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
-
Anhydrous DMSO
-
Vortex mixer
-
Warming plate (optional)
Procedure:
-
Weigh the desired amount of the compound into a sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, gentle warming (e.g., to 37°C) can be applied with intermittent vortexing.
-
Once fully dissolved, store the stock solution appropriately.
Data Summary
| Property | Predicted/Analogous Value | Notes |
| Aqueous Solubility | High (Analogous compound ~167 mg/mL)[1] | Expected to be freely soluble in water. |
| DMSO Solubility | Sparingly Soluble (based on analog)[2] | Lower than aqueous solubility. |
| Ethanol Solubility | Sparingly Soluble (based on analog)[2] | Lower than aqueous solubility. |
| Predicted pKa (amine) | ~10.6 (for analogous tranexamic acid)[3] | The primary amine is expected to have a basic pKa. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride.
Caption: Troubleshooting workflow for solubility issues.
Best Practices for Storage
Proper storage of both the solid compound and its solutions is crucial for maintaining its stability and integrity.
-
Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Aqueous Solutions: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
DMSO Stock Solutions: Store in tightly sealed vials at -20°C or -80°C. DMSO is hygroscopic, so minimize its exposure to atmospheric moisture.
References
-
LookChem. Cas 701-54-2, Tranexamic acid. [Link]
-
gChem Global. DMSO. [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
Technical Support Center: Stability Testing of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride Formulations
Welcome to the technical support center for stability testing of formulations containing trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into establishing robust stability protocols. Given the limited specific public data on this exact molecule, this guide leverages established principles from the International Council for Harmonisation (ICH) guidelines and data from the closely related structural analog, tranexamic acid, to provide a scientifically sound framework for your stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when designing stability programs for amine hydrochloride salts like trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride.
Question 1: What are the primary stability concerns for an aliphatic amine hydrochloride salt like this?
-
Answer: The primary concerns revolve around two areas:
-
Chemical Stability: The molecule itself is generally stable. However, like many amine salts, it can be susceptible to issues in formulation. Potential risks include salt disproportionation, where the hydrochloride salt reverts to its free base form, especially in the presence of moisture and alkaline excipients.[1] While studies on the related compound tranexamic acid show it is very stable under forced degradation conditions (acid, base, heat, light), photolytic degradation has been noted as a potential issue.[2][3]
-
Physical Stability: In solid dosage forms, changes in crystal form (polymorphism), hygroscopicity (moisture uptake), and particle size can occur.[4] For liquid formulations, concerns include precipitation (especially if pH shifts occur), color change, and degradation due to interaction with excipients.
-
Question 2: Which ICH guidelines are essential for designing my stability study?
-
Answer: The foundational guideline is ICH Q1A(R2) Stability Testing of New Drug Substances and Products .[5][6][7] This document outlines the core requirements for stability data packages for registration. Key aspects include:
-
Stress Testing: To identify potential degradation products and pathways.[8][9]
-
Selection of Batches: At least three primary batches should be studied.[6]
-
Storage Conditions: Defines long-term, intermediate, and accelerated storage conditions based on climatic zones.[10][11]
-
Testing Frequency: Specifies how often samples should be tested over the study period.[6][8][11]
-
Other relevant guidelines include ICH Q1B for photostability testing and ICH Q3A/B for impurity qualification.[7]
-
Question 3: What are the recommended starting storage conditions for a formal (long-term) stability study?
-
Answer: For global marketing, the most common long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH . An alternative is 30°C ± 2°C / 65% RH ± 5% RH.[11] The corresponding accelerated condition is typically 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months.[9] The choice depends on the climatic zones where the product will be marketed.[10]
Question 4: What analytical techniques are best suited for a stability-indicating method for this compound?
-
Answer: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing of non-volatile small molecules.[12][13]
-
Rationale: HPLC can effectively separate the parent compound from its degradation products and formulation excipients.
-
Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., ~215 nm) is a common starting point, as seen in methods for tranexamic acid.[3] Alternatively, techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed. For definitive identification of unknowns, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[12][14]
-
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for critical experiments and troubleshooting common issues.
Objective: To develop an HPLC method that can resolve trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride from all potential degradation products.
Causality: A method is only "stability-indicating" if it can prove that a decrease in the active ingredient's peak is matched by a corresponding increase in degradation product peaks. This is established through forced degradation studies.
Workflow: HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
-
Purpose: To intentionally degrade the drug substance to generate potential impurities and validate the analytical method's specificity.[8]
-
Methodology:
-
Preparation: Prepare solutions of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (approx. 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).
-
Stress Conditions: Expose the solutions to the conditions outlined in the table below. Note: These are starting points and may need to be adjusted to achieve 5-20% degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by your candidate HPLC method.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the main peak in all chromatograms. This ensures no degradation products are co-eluting.
-
Table 1: Suggested Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration & Temperature | Notes |
| Acid Hydrolysis | 0.1 N HCl | 24-72 hours @ 60°C | Amine salts are often stable to acid.[15] |
| Base Hydrolysis | 0.1 N NaOH | 24-72 hours @ 60°C | Potential for free base formation.[15] |
| Oxidation | 3% H₂O₂ | 24 hours @ Room Temp | Amines can be susceptible to oxidation. |
| Thermal | 80°C (in solution) | 72 hours | Evaluates thermal liability in solution. |
| Photolytic | ICH Q1B conditions | Expose solid & solution | Tranexamic acid shows some photolytic degradation.[3] |
Troubleshooting:
-
No Degradation Observed: If no degradation occurs, increase the stressor concentration, temperature, or duration. However, the conditions should remain relevant to pharmaceutical stability. An FDA review of tranexamic acid noted it was very stable under forced degradation, so significant degradation may not occur.[2]
-
Too Much Degradation: If the main peak is completely gone, reduce the stressor concentration, temperature, or duration.
Objective: To systematically investigate the root cause of an unexpected impurity appearing during a formal stability study.
Causality: An OOS result can stem from an issue with the drug product (e.g., interaction with an excipient), the storage container (leachables), or the analytical method itself. A logical, phased investigation is critical.
Workflow: OOS Impurity Investigation
Caption: Phased investigation plan for an OOS impurity result.
Troubleshooting Common Impurity Issues:
-
Issue: A new impurity appears only at the accelerated condition (40°C/75% RH).
-
Probable Cause: This suggests a temperature-dependent degradation pathway or an interaction with an excipient that is accelerated by heat and humidity. Amine salts can interact with certain excipients, leading to instability.[16]
-
Action Plan:
-
Characterize the impurity using LC-MS to determine its mass and potential structure.
-
Conduct compatibility studies by creating binary mixtures of the drug substance with each excipient and storing them under accelerated conditions to pinpoint the problematic component.
-
Consider if salt disproportionation is occurring, which could liberate the more reactive free base.[1]
-
-
-
Issue: Total impurities are within specification, but the physical appearance (e.g., color) has changed.
-
Probable Cause: A low-level degradant with a strong chromophore may be forming below the limit of quantitation, or a physical change is occurring.
-
Action Plan:
-
Review the PDA spectral data to see if any new, small peaks with high absorbance are present.
-
Perform physical tests such as microscopy to check for changes in crystal structure.
-
Evaluate the packaging for any signs of interaction or degradation. Protective packaging is crucial for sensitive products.[16]
-
-
References
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Center for Drug Evaluation and Research Environmental Assessment for Tranexamic Acid. accessdata.fda.gov. [Link]
-
Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by. IJIRT. [Link]
-
A Novel Stability Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Tranexamic acid and Ethamsylate in Tablet Dosage Form. European Journal of Biomedical and Pharmaceutical Sciences (EJBPS). [Link]
-
Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. International Journal of Innovative Research in Technology (IJIRT). [Link]
-
Results of forced degradation studies of laboratory-made tablets. ResearchGate. [Link]
-
Diclofenac Salts, Part 7: Are the Pharmaceutical Salts with Aliphatic Amines Stable? ResearchGate. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable? PubMed. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? PharmaTech. [Link]
-
Guideline on stability testing: stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]
-
5 Ich Stability Guideline. Scribd. [Link]
-
Advanced Analytical Techniques in Stability Testing. Separation Science. [Link]
-
Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ejbps.com [ejbps.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. scribd.com [scribd.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijirt.org [ijirt.org]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Production of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
Welcome to the technical support center for the production of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the laboratory to industrial production. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Control
Q1: We are experiencing poor yield and formation of by-products during the catalytic hydrogenation of the aromatic precursor. What are the likely causes and solutions?
A1: Catalytic hydrogenation of the aromatic nitrile or benzoic acid precursor is a critical step that can be influenced by several factors during scale-up.[1]
-
Causality:
-
Catalyst Activity and Deactivation: On a larger scale, mass transfer limitations can lead to localized "hot spots" on the catalyst surface, causing sintering and deactivation. Impurities in the starting material or solvent can also poison the catalyst (e.g., sulfur or nitrogen compounds).
-
Poor Mass Transfer of Hydrogen: Inadequate mixing in a large reactor can lead to poor hydrogen dissolution in the reaction medium, making it the rate-limiting step. This can favor the formation of partially hydrogenated intermediates or other side products.
-
Exothermic Reaction Control: Catalytic hydrogenations are often highly exothermic.[2] A common issue during scale-up is the reduced surface-area-to-volume ratio of the reactor, which hinders efficient heat removal.[3] This can lead to a runaway reaction, reducing selectivity and posing a significant safety risk.[4]
-
-
Troubleshooting Protocol:
-
Catalyst Selection and Handling:
-
Ensure the catalyst (e.g., Ruthenium on Carbon) is from a reputable supplier with consistent particle size and activity.[5]
-
Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation or deactivation.
-
Consider performing a catalyst screening at the lab scale to identify the most robust option for your specific substrate and conditions.
-
-
Optimize Reaction Parameters:
-
Mixing: Increase the agitation speed to improve hydrogen dispersion. For larger vessels, evaluate the impeller design to ensure efficient gas-liquid mixing.
-
Hydrogen Pressure: While higher pressure can increase the reaction rate, it also enhances the exotherm. A careful balance must be found. It is often preferable to operate at a moderate, constant pressure.
-
Temperature Control: Implement a robust cooling system for the reactor.[2] Employ a semi-batch process where the substrate is added gradually to control the rate of heat generation.[3]
-
-
Q2: The ratio of cis to trans isomers in our final product is inconsistent and often favors the undesired cis isomer. How can we improve the stereoselectivity for the trans isomer?
A2: Achieving a high trans-to-cis ratio is a common challenge in the synthesis of 1,4-disubstituted cyclohexanes.[6] The trans isomer is thermodynamically more stable, and its formation can be favored under specific conditions.
-
Causality:
-
Kinetic vs. Thermodynamic Control: The initial hydrogenation may produce a mixture of isomers (kinetic product). The desired trans isomer is often obtained through an in-situ isomerization of the cis isomer, which requires sufficient energy and/or a catalytic environment to overcome the activation barrier.
-
Reaction Conditions: Temperature, pressure, and the presence of an acid or base can significantly influence the equilibrium between the cis and trans isomers.[5]
-
-
Troubleshooting Protocol:
-
Isomerization Step:
-
A known strategy is to heat the mixture of isomers in the presence of a strong acid or base to facilitate the conversion of the cis to the more stable trans form.[5]
-
During the hydrogenation of p-aminomethylbenzoic acid, for instance, conducting the reaction at elevated temperatures (e.g., around 150°C) can promote this isomerization.[5]
-
-
Solvent and Catalyst Effects:
-
The choice of solvent can influence the stereochemical outcome.
-
The catalyst itself can also play a role. A systematic evaluation of different catalysts (e.g., Rh, Ru, Pt) and supports may be necessary.
-
-
Purification and Crystallization
Q3: During the crystallization of the hydrochloride salt, we are getting an oily product or very fine needles that are difficult to filter. What is causing this and how can we improve the crystal quality?
A3: The formation of oils or poor-quality crystals during the salt formation and crystallization is often related to supersaturation, impurities, and the solvent system.[7]
-
Causality:
-
High Supersaturation: Rapid addition of the HCl source (e.g., concentrated aqueous HCl or gaseous HCl) can create a high degree of supersaturation, leading to rapid nucleation and the formation of either an oil or fine, poorly-filterable crystals.[8]
-
Presence of Impurities: Impurities from the reaction can act as crystal growth inhibitors or promote the formation of less stable polymorphs.
-
Solvent Choice: The solubility of the hydrochloride salt is highly dependent on the solvent system.[8] The presence of water, for example, can increase the solubility of the salt, leading to lower yields.[8]
-
-
Troubleshooting Protocol:
-
Controlled HCl Addition:
-
Add the HCl solution (e.g., HCl in isopropanol) slowly to the solution of the free amine at a controlled temperature. This maintains a lower level of supersaturation, favoring crystal growth over nucleation.
-
-
Solvent System Optimization:
-
Use an anhydrous solvent system if an anhydrous salt form is desired.[8]
-
Consider using a mixed solvent system. For example, crystallizing from a solvent in which the salt is moderately soluble (like isopropanol) and then adding an anti-solvent in which it is poorly soluble (like diethyl ether or ethyl acetate) can induce crystallization in a controlled manner.[8][9]
-
-
Seeding:
-
Introduce a small amount of pre-existing, high-quality crystals of the desired product (seeding) when the solution is slightly supersaturated. This will promote the growth of larger, more uniform crystals.
-
-
Temperature Profile:
-
Employ a controlled cooling profile. A slow, linear cooling rate is generally preferred over rapid cooling to prevent crash crystallization.
-
-
Q4: Our final product contains unacceptable levels of the cis-isomer and other process-related impurities. What are the best strategies for purification at scale?
A4: Removing the cis-isomer and other impurities requires a purification strategy that exploits the different physicochemical properties of the components.
-
Causality:
-
Troubleshooting Protocol:
-
Recrystallization: This is often the most effective method for removing both isomeric and other impurities at scale.
-
Solvent Selection: Identify a solvent or solvent mixture in which the trans isomer has lower solubility than the cis isomer, especially at lower temperatures. A patent suggests that contacting a mixture with less than 10% of the cis-isomer with cold water (below 21.5°C) can selectively crystallize the trans isomer as a hydrate.[12]
-
Multiple Recrystallizations: It may be necessary to perform more than one recrystallization to achieve the desired purity.
-
-
pH Adjustment and Extraction:
-
Before the final crystallization, consider a workup procedure involving pH adjustment. The free amine can be extracted into an organic solvent, leaving water-soluble impurities behind. The organic layer can then be washed to remove other impurities before proceeding to the salt formation.[13]
-
-
Process Parameters Summary
| Parameter | Stage | Recommended Range/Condition | Rationale |
| Hydrogen Pressure | Hydrogenation | 50-150 kg/cm ² | To ensure sufficient hydrogen availability for the reaction. Higher pressures can increase rate but also exothermicity.[5] |
| Temperature | Hydrogenation | 80-180 °C | Higher temperatures can favor the in-situ isomerization to the desired trans product.[5] |
| Catalyst Loading | Hydrogenation | 5-10% w/w (e.g., 5% Ru/C) | A balance between reaction rate and cost.[5] |
| pH during Salt Formation | Crystallization | Acidic | Formation of the hydrochloride salt is necessary for crystallization.[14] |
| Crystallization Temperature | Crystallization | 0-25 °C | Lower temperatures generally decrease the solubility of the salt, improving yield. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for key production stages.
References
- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- US20100204470A1 - Method for salt preparation.
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing). [Link]
- US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
-
trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. PubMed. [Link]
-
4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Tranexamic Acid-impurities. Pharmaffiliates. [Link]
-
Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds. ResearchGate. [Link]
-
Tranexamic Impurities and Related Compound. Veeprho. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
-
TroubleshooTing for CrysTallizaTion ProCesses. VisiMix. [Link]
-
Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. [Link]
-
How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer. [Link]
-
4.2 Cis–Trans Isomerism in Cycloalkanes. Organic Chemistry | OpenStax. [Link]
-
(PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. [Link]
-
Tranexamic Acid Impurities. SynZeal. [Link]
- US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Confronting Crystallization Issues. Scribd. [Link]
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
-
TRANEXAMIC ACID. [Link]
-
Nitrile hydrogenation to primary amine. ResearchGate. [Link]
-
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
How to Solve Fluid Crystallization Challenges. [Link]
-
Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. PMC - NIH. [Link]
-
Determining cis/trans on cyclohexanes. YouTube. [Link]
-
How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. amarequip.com [amarequip.com]
- 3. fauske.com [fauske.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. veeprho.com [veeprho.com]
- 12. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 13. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Analytical Method Development for Impure trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
Welcome to the technical support center for the analytical method development of impure trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the analysis of this compound and its related impurities. The information presented here is grounded in established scientific principles and regulatory expectations to ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in developing an analytical method for trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride and its impurities?
A1: The primary challenge stems from the molecule's lack of a significant UV chromophore.[1][2] This makes detection by standard UV-Vis spectrophotometry, a common detector for HPLC, difficult, especially at low impurity levels.[3] Consequently, alternative detection methods or derivatization techniques are often necessary.[1][2] Another key consideration is the potential presence of the cis-isomer and other process-related impurities that may have similar physicochemical properties, requiring a highly specific and selective separation method.[4][5]
Q2: Which analytical techniques are most suitable for this compound?
A2: A combination of chromatographic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating the parent compound from its impurities.[6] Due to the lack of a chromophore, HPLC is often coupled with detectors such as:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.[1][2]
-
Charged Aerosol Detector (CAD): Similar to ELSD, it offers near-universal detection for non-volatile analytes.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, and is invaluable for impurity identification.[1][2]
-
Refractive Index (RI) Detector: A universal detector, but it is less sensitive and not compatible with gradient elution.[3]
-
-
Gas Chromatography (GC): GC can be a viable option, particularly for volatile impurities or after derivatization to increase the volatility of the analyte and its impurities.[2][7] A Flame Ionization Detector (FID) is commonly used for this purpose.[8]
-
Capillary Electrophoresis (CE): This technique can also be used for the separation of non-chromophoric, ionic molecules.[1][2]
Q3: Is derivatization necessary for the analysis? If so, what are some common derivatizing agents?
A3: Derivatization is a common strategy to overcome the detection challenge.[1][2] By attaching a chromophoric or fluorophoric tag to the primary amine group of trans-4-(Aminomethyl)cyclohexanemethanol and its impurities, detection by UV-Vis or fluorescence detectors becomes feasible.[9][10]
Common derivatizing agents for primary amines include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives.[9][11]
-
Dansyl Chloride: Reacts with amines to form fluorescent dansyl amides.[6][12]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable derivatives with primary and secondary amines that can be detected by UV or fluorescence.[13]
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): A silylation reagent used to derivatize amines for GC analysis.
It is crucial to optimize the derivatization reaction to ensure complete and reproducible conversion with minimal side products.[10]
Q4: What types of impurities should I expect in a sample of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride?
A4: Impurities can originate from the synthetic route or degradation. Potential impurities include:
-
cis-isomer: The geometric isomer, cis-4-(Aminomethyl)cyclohexanemethanol, is a common process-related impurity.[4][14]
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis process may be present.[15][16]
-
By-products: Side reactions during synthesis can lead to the formation of unexpected by-products.[15]
-
Degradation products: The molecule may degrade under stress conditions such as heat, light, acid, base, and oxidation.[17][18] Forced degradation studies are essential to identify these potential degradants.[19][20]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Causality: Poor peak shape for amine-containing compounds is often due to secondary interactions between the basic amine groups and residual acidic silanols on the silica-based column packing material. This is particularly prevalent at neutral or acidic pH where the amine is protonated.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Increase pH: Operate the mobile phase at a higher pH (e.g., pH 9-10) using a suitable buffer (e.g., ammonium bicarbonate, phosphate buffers). At higher pH, the amine is in its free base form, reducing ionic interactions with the stationary phase. Ensure the column is stable at the chosen pH.
-
Low pH with an Ion-Pairing Agent: Use a low pH mobile phase (e.g., pH 2.5-3.5) and add an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). The ion-pairing agent will pair with the protonated amine, masking its charge and improving peak shape.
-
-
Column Selection:
-
Use a "Base-Deactivated" Column: These columns have end-capping to minimize the number of accessible silanol groups.
-
Consider a Polymer-Based or Hybrid Column: These stationary phases are more resistant to high pH and can offer different selectivity.
-
-
Sample Diluent:
-
Ensure the sample is dissolved in a diluent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
-
Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: ELSD or CAD
-
-
Troubleshooting Iteration 1 (High pH):
-
Change Mobile Phase A to: 10 mM Ammonium Bicarbonate in Water, pH 10.
-
Change Mobile Phase B to: Acetonitrile.
-
Re-run the gradient and observe the peak shape.
-
-
Troubleshooting Iteration 2 (Ion-Pairing):
-
Change Mobile Phase A to: 0.1% TFA in Water.
-
Change Mobile Phase B to: 0.1% TFA in Acetonitrile.
-
Re-run the gradient and compare the peak shape to the initial and high pH conditions.
-
Diagram: Troubleshooting Poor Peak Shape
Caption: Logical workflow for troubleshooting poor peak shape in HPLC analysis of amines.
Issue 2: Low Sensitivity and Inability to Detect Low-Level Impurities
Causality: As previously mentioned, the lack of a UV chromophore is the primary reason for low sensitivity with UV detectors.[3] Even with universal detectors like ELSD or CAD, achieving the low limits of detection (LOD) and quantitation (LOQ) required for impurity analysis can be challenging.
Troubleshooting Steps:
-
Detector Optimization:
-
ELSD/CAD: Optimize the nebulizer temperature, drift tube temperature, and gas flow rate to maximize the signal-to-noise ratio for your analyte.
-
MS: If available, switch to a mass spectrometer. Use Selected Ion Monitoring (SIM) mode for known impurities to significantly enhance sensitivity.
-
-
Implement Derivatization:
-
Select a derivatization reagent that provides a high molar absorptivity (for UV detection) or high fluorescence quantum yield (for fluorescence detection).[10][12]
-
Optimize the reaction conditions (reagent concentration, pH, temperature, and time) to ensure complete derivatization of both the main component and the impurities.
-
-
Increase Sample Concentration/Injection Volume:
-
Carefully increase the sample concentration, ensuring that the main peak does not become overloaded.
-
Increase the injection volume, but be mindful of potential peak broadening.
-
Experimental Protocol: Pre-column Derivatization with Dansyl Chloride for Enhanced Sensitivity
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.
-
-
Derivatization Procedure:
-
To 100 µL of your sample solution, add 200 µL of the borate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
Cool the solution to room temperature.
-
Add a small amount of a primary amine quenching agent (e.g., proline) to react with excess dansyl chloride, if necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: Fluorescence Detector (Excitation: ~340 nm, Emission: ~525 nm) or UV Detector (~254 nm).[9]
-
Diagram: Strategy for Improving Sensitivity
Caption: Decision-making process for enhancing detection sensitivity.
Issue 3: Co-elution of the cis- and trans-isomers
Causality: Geometric isomers often have very similar polarities and molecular weights, making their separation challenging on standard reversed-phase columns.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Selectivity: Try different organic modifiers (e.g., methanol instead of or in combination with acetonitrile). The different solvent properties (viscosity, polarity, dipole moment) can alter the selectivity of the separation.
-
Gradient Slope: Employ a shallower gradient to increase the resolution between closely eluting peaks.
-
-
Column Chemistry:
-
Different Stationary Phase: Switch to a column with a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded phase might offer different interactions (e.g., pi-pi interactions) that could resolve the isomers.
-
Chiral Column: While not chiral isomers, some chiral stationary phases can provide unique selectivity for positional isomers.
-
-
Temperature:
-
Vary the column temperature. Lowering the temperature can sometimes increase resolution, while increasing it can improve efficiency (but may decrease resolution).
-
Data Table: Example Method Parameters for Isomer Separation
| Parameter | Method A (Acetonitrile) | Method B (Methanol) | Method C (Phenyl Column) |
| Column | C18, 4.6 x 250mm, 5µm | C18, 4.6 x 250mm, 5µm | Phenyl-Hexyl, 4.6 x 250mm, 5µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-30% B in 30 min | 15-45% B in 30 min | 5-30% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C | 40°C |
| Resolution (cis/trans) | 1.2 | 1.6 | > 2.0 |
References
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. Retrieved from [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. . Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Retrieved from [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. Retrieved from [Link]
-
Analytical method validation: A brief review. (2017). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharmaguideline. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Detecting Primary Amines. (2006). Chromatography Forum. Retrieved from [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2012). American Pharmaceutical Review. Retrieved from [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Retrieved from [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Retrieved from [Link]
-
Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by. IJIRT. Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]
-
Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. Retrieved from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. PubMed. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Test of Amine & Amide. Scribd. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]
-
Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Retrieved from [Link]
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.
-
development and validation of a rp-hplc method for the simultaneous determination of tranexamic a. PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Retrieved from [Link]
- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Retrieved from [Link]
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.
-
Analytical Method Development And Validation For Metformin Hcl In Transdermal Patch. African Journal of Biomedical Research. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nu.edu.om [nu.edu.om]
- 3. veeprho.com [veeprho.com]
- 4. 1197-17-7|cis-4-(Aminomethyl)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. DSpace [helda.helsinki.fi]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. gcms.cz [gcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 11. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 17. medcraveonline.com [medcraveonline.com]
- 18. biomedres.us [biomedres.us]
- 19. pharmtech.com [pharmtech.com]
- 20. ijirt.org [ijirt.org]
Technical Support Center: Purification of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride Analogs
Welcome to the technical support center for the purification of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity and isomeric selectivity for this critical class of compounds. As polar, bifunctional molecules, these analogs present unique purification challenges, from stubborn impurities to difficult-to-separate stereoisomers. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses foundational questions that are crucial for developing a successful purification strategy.
Q1: What are the primary purification strategies for these polar amino alcohol hydrochloride analogs?
The two primary strategies are recrystallization and column chromatography.
-
Recrystallization is often the preferred method, especially for larger scales, as it can be more cost-effective and scalable.[1] The key is to find a solvent or solvent system in which the desired trans-isomer has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities and the undesired cis-isomer remain in solution.
-
Column Chromatography offers higher resolution for separating compounds with similar polarities. However, for highly polar and basic molecules like these, special considerations are necessary to achieve good peak shape and separation. Techniques like reverse-phase (with mobile phase modifiers), normal-phase (with amine additives), or Hydrophilic Interaction Liquid Chromatography (HILIC) are viable options.
Q2: Why is the separation of trans and cis isomers so critical?
For cyclohexane-based pharmaceutical intermediates, biological activity is almost always confined to a single stereoisomer. The specific three-dimensional arrangement of the aminomethyl and hydroxymethyl groups on the cyclohexane ring dictates how the molecule binds to its biological target. For example, in the analogous compound tranexamic acid, only the trans-isomer possesses the desired anti-plasmin activity.[2] Therefore, rigorous separation and confirmation of the correct isomer are essential for meaningful pharmacological results.
Q3: How does the hydrochloride salt form influence my choice of purification solvent?
The hydrochloride salt form dramatically increases the polarity of the molecule. The protonated amine (-NH3+ Cl-) makes the compound significantly more soluble in polar solvents like water and short-chain alcohols (methanol, ethanol) and much less soluble in nonpolar solvents like hexanes or toluene.[3] This property is central to designing a purification strategy. For recrystallization, you will typically use polar solvents. For chromatography, this high polarity dictates the choice of stationary and mobile phases to achieve effective retention and separation.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges. This section addresses the most common issues.
Problem: My compound will not crystallize; it remains an oil or stays in solution.
This is a common issue related to supersaturation and nucleation. Oiling out occurs when the compound comes out of solution at a temperature above its melting point because the concentration is too high or the solution cooled too quickly.
Causality & Solution:
-
Insufficient Supersaturation: You may have too much solvent. If you see no crystal formation even after significant cooling, your solution is likely not saturated enough. Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Cool it slowly again.[4]
-
Rapid Cooling: Cooling the solution too quickly can lead to rapid precipitation of an amorphous solid or oil, which traps impurities. Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature on a benchtop (insulated from the cold surface with a cork ring or paper towels), and only then move it to an ice bath. Slower cooling encourages the formation of a more ordered, pure crystal lattice.[4]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site. Solution: Try "scratching" the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide an ideal surface for crystals to begin forming. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled, saturated solution to initiate crystallization.
Workflow: Systematic Approach to Recrystallization Here is a systematic workflow for performing and troubleshooting a recrystallization experiment.
Caption: Workflow for Recrystallization and Troubleshooting.
Problem: The purity is not improving, and the cis-isomer remains.
This indicates that your chosen recrystallization conditions do not effectively discriminate between the desired trans-isomer and the impurities.
Causality & Solution:
The solubility properties of the cis and trans isomers are often very similar. The key is to exploit subtle differences. For the related compound tranexamic acid, a highly effective method involves recrystallization from water at a carefully controlled temperature (below 21.5 °C).[2][5] At this temperature, the trans-isomer selectively forms a trihydrate crystal, while the cis-isomer does not and remains in solution. This principle of forming a unique solvate or hydrate of the desired isomer can be a powerful purification tool.
Experimental Protocol: Isomer-Selective Recrystallization
-
Dissolution: Dissolve the crude mixture of cis/trans isomers in 2-3 times its weight in deionized water. Heat gently if necessary to achieve full dissolution.
-
Controlled Cooling: Cool the solution in a water bath maintained at a constant temperature, for example, between 0-5 °C. Stir the solution thoroughly.[5]
-
Equilibration: Continue stirring at this low temperature for 1-4 hours. This allows the system to reach equilibrium and ensures the selective crystallization of the trans-isomer hydrate.[2]
-
Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Drying: Dry the crystals under vacuum. Note that drying at an elevated temperature (e.g., 60-80 °C) may be required to remove the water of hydration to yield the anhydrous final product.[2]
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Use Case | Reference |
| Water | High | 100 | Excellent for hydrochloride salts. Can be used to exploit differences in hydrate formation for isomer separation. | [2][5] |
| Ethanol | High | 78 | Good general-purpose solvent for polar compounds. Dissolves well when hot, less so when cold. | [1] |
| Methanol/Water | High | Variable | A mixed system where methanol acts as the primary solvent and water is the "anti-solvent" to induce crystallization. | [4] |
| Isopropanol | Medium | 82 | Less polar than ethanol; may offer better selectivity if impurities are highly polar. | [1] |
| Acetone | Medium | 56 | Can be effective, but its low boiling point requires careful handling. | [1] |
Section 3: Troubleshooting Guide: Column Chromatography
When recrystallization fails to provide the desired purity, column chromatography is the next logical step.
Problem: How do I choose the right chromatography system?
The choice between normal-phase and reversed-phase depends on the specific properties of your analog and its impurities.
Caption: Decision Tree for Chromatography System Selection.
-
Normal Phase (Silica Gel): Silica is acidic and can strongly interact with the basic amine group, leading to severe peak tailing. To mitigate this, you must add a basic modifier to your mobile phase. A common mobile phase is Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide. The basic modifier neutralizes the acidic sites on the silica, allowing for much better chromatography.
-
Reversed-Phase (C18): This is often a better choice for highly polar hydrochloride salts. The compound will have low retention, so a mobile phase with a high aqueous component is needed (e.g., Water/Methanol or Water/Acetonitrile). To ensure good peak shape, an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is typically added. The acid acts as an ion-pairing agent, improving the interaction with the stationary phase.
Problem: My compound is streaking on the column and separation is poor.
This is a classic sign of undesirable secondary interactions between your compound and the stationary phase, or improper mobile phase composition.
Causality & Solution:
-
Acid-Base Interaction (Normal Phase): As mentioned above, the primary amine of your compound is basic, while the silica gel surface is acidic. This leads to strong, sometimes irreversible, binding. Solution: Add a competitive base like triethylamine (TEA) or ammonia to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Overloading the Column: Applying too much sample for the amount of stationary phase will inevitably lead to broad, overlapping peaks. Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Incorrect Mobile Phase Polarity (Reversed-Phase): For very polar compounds on C18, even 95% water may not be polar enough to give adequate retention. Solution: Consider using a more polar stationary phase (like a C4 or a polar-embedded phase) or explore HILIC, which is specifically designed for polar analytes.
Section 4: Purity & Isomer Assessment
Q4: What are the best analytical methods to confirm the purity and isomeric ratio of my final product?
A combination of methods is essential for a complete picture of your compound's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural confirmation. The signals for the cis and trans isomers are often distinct, especially the protons attached to the carbons bearing the substituents (C1 and C4). Integration of these unique signals can provide a quantitative measure of the isomeric ratio.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is crucial for assessing chemical purity. Using a high-resolution column (C18 is common) with a suitable mobile phase (e.g., water/acetonitrile with TFA), you can detect and quantify even minor impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Since the target compound is non-volatile, it must first be derivatized (e.g., by silylation of the alcohol and amine groups) before GC analysis. This method is highly sensitive for detecting volatile impurities.
References
- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Troubleshooting Crystallization . Chemistry LibreTexts. [Link]
- US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
Sources
- 1. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Mitigating Hygroscopicity of Aminomethyl Cyclohexanemethanol Salts
Document ID: TSC-ACM-HYGRO-001
Last Updated: January 17, 2026
Introduction
Welcome to the technical support center for aminomethyl cyclohexanemethanol (ACM) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hygroscopicity of ACM salts. The presence of both a primary amine and a primary alcohol makes this molecule an excellent scaffold but also predisposes it to significant moisture uptake, which can compromise stability, handling, and bioavailability.[1][2] This document provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to help you diagnose, manage, and mitigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues. For more detailed solutions, please refer to the subsequent Troubleshooting Guides.
Q1: My crystalline ACM salt powder turned into a sticky or syrupy mass upon storage. What is happening?
A: This phenomenon is likely deliquescence, an extreme form of hygroscopicity where the solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.[3] This indicates that the ambient relative humidity (RH) in your storage environment is higher than the salt's critical relative humidity (CRH). Immediate action should be taken to move the material to a desiccator or a controlled low-humidity environment.
Q2: I've formed a hydrochloride salt of ACM, and it's extremely hygroscopic. Are there better counter-ion choices?
A: Yes. While hydrochloride salts are common due to their ability to improve solubility, the chloride ion can be highly hygroscopic.[4] A systematic salt screening study is highly recommended. The goal is to find a counter-ion that forms a more stable crystal lattice with lower affinity for water. Consider exploring larger, less polarizing anions such as mesylate, tosylate, besylate, or dicarboxylic acids (e.g., succinate, fumarate). These can often improve hygroscopic stability.[5][6]
Q3: Can the same ACM salt exist in forms with different hygroscopicity?
A: Absolutely. This is a question of polymorphism —the ability of a compound to exist in multiple crystal structures.[7][8] Different polymorphs of the same salt can have vastly different physicochemical properties, including hygroscopicity, solubility, and stability.[9] It is crucial to perform a polymorph screen to identify all accessible forms and select the most stable, least hygroscopic one for development.[7][9]
Q4: How can I quantitatively measure the hygroscopicity of my ACM salt?
A: The gold-standard technique is Dynamic Vapor Sorption (DVS) .[10][11] DVS analysis measures the mass change of a sample as it is exposed to a precisely controlled, stepwise ramp of relative humidity at a constant temperature.[3][12] The resulting sorption/desorption isotherm provides critical data on the extent and rate of water uptake, the CRH, and whether hydrate formation occurs.[13]
Q5: My lead ACM salt is moderately hygroscopic, but I cannot change it at this stage. How can I manage this in my formulation?
A: Formulation strategies can effectively mitigate hygroscopicity.[14] Key approaches include:
-
Co-processing with Excipients: Blending the API with excipients that have a lower affinity for water or that can act as moisture sinks.[15][16]
-
Film Coating: Applying a polymer coating to the final dosage form (e.g., a tablet) creates a physical barrier to moisture ingress.[14][17]
-
Packaging: Using high-barrier packaging, such as foil-foil blisters or containers with desiccants, is a critical final control step.[18]
Part 2: Troubleshooting Guides & In-Depth Solutions
Issue 1: Severe Hygroscopicity or Deliquescence Observed in an Early-Stage Salt
This guide provides a logical workflow for addressing a highly problematic salt form, such as an ACM hydrochloride or bromide, early in development.
Caption: Dry granulation workflow for hygroscopic APIs.
References
-
Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]
-
Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]
-
Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]
-
Surface Measurement Systems. Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. [Link]
-
ProUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]
-
Charles River Laboratories. Salt Screening. [Link]
-
Pharmaceutical Technology. (2012, February 1). Salt Selection in Drug Development. [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. [Link]
-
Ng, W. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC, NIH. [Link]
-
D R, M. k., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
ResearchGate. (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]
-
ResearchGate. Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs. [Link]
-
Li, G. (2023). Accelerating Polymorph Screening in Drug Development. Pharmaceutical Methods. [Link]
-
Taylor & Francis Online. (2021, March 19). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
ACS Publications. (2002, May 1). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]
-
ResearchGate. (2024, May 22). Co-processing with excipients to reduce hygroscopicity. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
PubChem. (1-(Aminomethyl)cyclohexyl)methanol. [Link]
-
International Pharmaceutical Industry. The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]
-
ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
-
European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. [Link]
Sources
- 1. CAS 2041-57-8: 1-(Aminomethyl)cyclohexanemethanol [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. particletechlabs.com [particletechlabs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. criver.com [criver.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phmethods.net [phmethods.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. international-pharma.com [international-pharma.com]
- 10. ardena.com [ardena.com]
- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. public.jenck.com [public.jenck.com]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. colorcon.com [colorcon.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pharmainfo.in [pharmainfo.in]
comparing the biological activity of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride and tranexamic acid
A Comparative Guide to the Biological Activity of Tranexamic Acid and its Hydroxymethyl Analog
Abstract
In the landscape of antifibrinolytic agents, both tranexamic acid (TXA) and its structural analog, trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (AMCM), function as potent inhibitors of the fibrinolytic system. This guide provides a detailed, evidence-based comparison of their biological activities, intended for researchers, scientists, and professionals in drug development. By examining their mechanisms of action, comparative potencies from in vitro and in vivo studies, and the underlying structural-activity relationships, this document serves as a critical resource for selecting the appropriate agent for research and therapeutic applications. We delve into the causality behind experimental designs and present validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Fibrinolytic System and Lysine Analogs
The human body maintains a delicate balance between coagulation (clot formation) and fibrinolysis (clot dissolution) to ensure vascular integrity. The fibrinolytic system's primary effector is the serine protease plasmin, which is generated from its zymogen form, plasminogen. This activation is primarily mediated by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (uPA).[1] In pathological states of excessive fibrinolysis, such as in trauma, major surgery, or certain bleeding disorders, the rapid breakdown of fibrin clots can lead to life-threatening hemorrhage.[2][3]
Antifibrinolytic agents are crucial in managing these conditions. Both tranexamic acid and trans-4-(Aminomethyl)cyclohexanemethanol are synthetic derivatives of the amino acid lysine.[4][5] Their therapeutic effect stems from their ability to act as competitive antagonists at the lysine-binding sites (LBS) on plasminogen.[6] By occupying these sites, they prevent plasminogen from binding to the fibrin clot surface, thereby inhibiting its activation to plasmin and preserving the clot's structural integrity.[7][8] This guide will dissect the nuanced differences in biological activity between these two closely related molecules.
Molecular Profiles and Structural Comparison
While both compounds share the core trans-4-(aminomethyl)cyclohexane structure, the key differentiator lies in the functional group at the 1-position. Tranexamic acid possesses a carboxylic acid group, whereas its counterpart, AMCM, features a hydroxymethyl (alcohol) group.
| Feature | Tranexamic Acid (TXA) | trans-4-(Aminomethyl)cyclohexanemethanol (AMCM) |
| Chemical Name | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride |
| CAS Number | 1197-18-8[9] | 178972-33-3[10] |
| Molecular Formula | C₈H₁₅NO₂[9] | C₈H₁₈ClNO[10] |
| Molecular Weight | 157.21 g/mol [9] | 179.69 g/mol [10] |
| Key Functional Group | Carboxylic Acid (-COOH) | Hydroxymethyl (-CH₂OH) |
| Structure |
The carboxylic acid moiety of tranexamic acid is crucial for its high-affinity binding to the lysine-binding sites of plasminogen, as it mimics the carboxyl group of a lysine residue. The substitution with a hydroxymethyl group in AMCM is expected to alter its binding affinity and, consequently, its biological potency.
Mechanism of Action: Competitive Inhibition of Plasminogen Activation
The primary antifibrinolytic mechanism for both molecules is the reversible, competitive blockade of the lysine-binding sites on plasminogen.[4][6] Human plasminogen has several LBS, including one high-affinity site (Kd ≈ 1.1 µM for TXA) and four to five low-affinity sites (Kd ≈ 750 µM for TXA).[11]
The binding of these lysine analogs to plasminogen confers two major inhibitory effects:
-
Inhibition of Fibrin Binding : By occupying the LBS, particularly the high-affinity site, these molecules displace plasminogen from the surface of fibrin, preventing the localized and efficient activation to plasmin where it is most needed for clot lysis.[11]
-
Conformational Change : The binding induces a conformational change in plasminogen from a closed, compact form to an open one. While this can paradoxically enhance the rate of activation by t-PA in solution, the dominant effect in a physiological context is the prevention of binding to fibrin, which is the more critical step for effective fibrinolysis.[12][13]
Tranexamic acid also exhibits a very weak, direct inhibitory effect on plasmin itself (IC50 = 87 mM) and can inhibit uPA with a Ki of 2 mM, although these effects are generally not considered clinically significant at therapeutic concentrations.[8][14] The inhibitory profile of AMCM is expected to follow a similar pattern, with potency dictated by its binding affinity to plasminogen.
Caption: Workflow for the Chromogenic Plasminogen Activation Assay.
Protocol 2: Plasma Clot Lysis Assay (Turbidimetric Method)
This global assay measures the overall effect of a compound on fibrinolysis in a more physiological matrix (plasma). [15] Principle: Coagulation is initiated in platelet-poor plasma in the presence of a plasminogen activator (t-PA). Fibrin polymerization causes an increase in optical density (turbidity). Subsequent fibrinolysis mediated by plasmin leads to a decrease in turbidity. The time to 50% clot lysis is the primary endpoint. [16] Step-by-Step Methodology:
-
Sample Preparation:
-
Collect blood in 3.2% sodium citrate tubes.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging at 2000 x g for 15 minutes.
-
-
Reagent Preparation:
-
Test Compounds: Prepare a range of concentrations of TXA and AMCM in HEPES-buffered saline (HBS).
-
Clotting Initiator: Prepare a solution containing recombinant tissue factor (1 pM), phospholipids (4 µM), and CaCl₂ (10 mM) in HBS.
-
Lysis Initiator: Prepare a solution of t-PA (e.g., 450 ng/mL final concentration) in HBS.
-
-
Assay Procedure (96-well plate format):
-
Pipette 80 µL of PPP into each well.
-
Add 10 µL of the test compound solution (or HBS for control).
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a combined clotting and lysis initiator solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure absorbance at 405 nm every 30 seconds for 2-4 hours in a temperature-controlled microplate reader.
-
Plot absorbance vs. time. The resulting curve will show an increase during clotting and a decrease during lysis.
-
Determine the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition. This is the "Lysis Time".
-
Compare the lysis times in the presence of inhibitors to the control to determine antifibrinolytic efficacy.
-
Discussion and Conclusion
Tranexamic acid is a well-characterized, potent antifibrinolytic agent with extensive clinical use. [4][17]Its efficacy is fundamentally linked to the carboxylic acid group, which enables high-affinity binding to the lysine-binding sites of plasminogen.
The structural analog, trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, replaces this critical carboxyl group with a hydroxymethyl group. Based on established principles of molecular interaction, this substitution is expected to significantly reduce its binding affinity for plasminogen's LBS. The hydroxyl group is less capable of forming the key ionic interactions that the carboxylate group of TXA establishes within the binding pocket.
Conclusion for the Researcher: While both molecules are lysine analogs, tranexamic acid is predicted to be the substantially more potent antifibrinolytic agent. The structural modification in AMCM likely compromises its primary mechanism of action. For researchers seeking a robust and potent inhibitor of fibrinolysis for in vitro or in vivo studies, tranexamic acid remains the gold standard. Direct comparative studies using the protocols outlined herein would be necessary to precisely quantify the difference in biological activity, but a lower potency for AMCM is the logical and expected outcome. This guide provides the foundational framework and validated methodologies for conducting such a comparison.
References
Sources
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcemlearning.co.uk [rcemlearning.co.uk]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 8. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 9. trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid) - Amerigo Scientific [amerigoscientific.com]
- 10. labsolu.ca [labsolu.ca]
- 11. droracle.ai [droracle.ai]
- 12. ashpublications.org [ashpublications.org]
- 13. Zymogen-activation kinetics. Modulatory effects of trans-4-(aminomethyl)cyclohexane-1-carboxylic acid and poly-D-lysine on plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www1.wfh.org [www1.wfh.org]
- 17. Tranexamic acid: Beyond antifibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a crucial building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry and functional groups necessitate a well-defined and validated synthetic pathway to ensure purity, yield, and scalability. This guide provides an in-depth comparison of two viable synthetic routes for this compound, supported by experimental data and detailed analytical validation protocols.
Introduction to trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a cyclohexane ring in a trans configuration. This specific spatial arrangement is often critical for its intended biological activity in larger drug molecules. The hydrochloride salt form enhances its stability and solubility, making it easier to handle and formulate. The validation of its synthesis is not merely a matter of achieving the final product but ensuring the correct stereoisomer is the major component, as the cis and trans isomers can have different pharmacological and toxicological profiles.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are evaluated here:
-
Route 1: Multi-step Synthesis from a 4-Aminobenzoic Acid Ester. This approach involves a series of functional group manipulations and isomer separation.
-
Route 2: Catalytic Hydrogenation and Reduction of p-Aminomethylbenzoic Acid. This route aims for a more direct conversion with simultaneous reduction and isomerization.
Route 1: Multi-step Synthesis via Phthalimide Protection
This route, adapted from methodologies described in patent literature, offers a high degree of control over the stereochemistry through a series of protection, isomerization, and reduction steps[1].
Key Features:
-
Starting Material: Readily available 4-aminobenzoic acid esters.
-
Control of Stereochemistry: Isomerization is performed on a protected intermediate, which can lead to a high trans ratio.
-
Purification: The multi-step nature allows for purification at various stages, potentially leading to a higher purity final product.
Experimental Workflow:
dot digraph "Route_1_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="4-Aminobenzoic Acid Ester"]; hydrogenation [label="Catalytic Hydrogenation"]; phthalylation [label="Phthalylation"]; isomerization [label="Isomerization (trans-formation)"]; hydrolysis [label="Hydrazine Hydrolysis"]; amino_protection [label="Amino Protection (e.g., Boc)"]; reduction [label="Ester Reduction"]; deprotection [label="Amino Deprotection"]; salification [label="Salt Formation (HCl)"]; end [label="trans-4-(Aminomethyl)cyclohexanemethanol HCl"];
start -> hydrogenation; hydrogenation -> phthalylation; phthalylation -> isomerization; isomerization -> hydrolysis; hydrolysis -> amino_protection; amino_protection -> reduction; reduction -> deprotection; deprotection -> salification; salification -> end; } } Caption: Workflow for Route 1: Multi-step synthesis.
Causality of Experimental Choices:
The initial catalytic hydrogenation of the aromatic ring is a standard procedure. Phthalylation of the resulting amine serves a dual purpose: it protects the amine during subsequent reactions and the bulky phthalimide group can influence the stereochemical outcome of the isomerization step. The "conversion reaction" or isomerization is a critical step to enrich the desired trans isomer[1]. Following deprotection of the amine, a second protection (e.g., with a Boc group) is often necessary before the ester reduction to prevent side reactions. The final steps involve the reduction of the ester to the alcohol and deprotection of the amine, followed by salt formation.
Route 2: Direct Reduction and Isomerization of p-Aminomethylbenzoic Acid
This approach, inspired by processes for related compounds, seeks to streamline the synthesis by combining the reduction of the aromatic ring and the isomerization into a single step[2].
Key Features:
-
Starting Material: p-Aminomethylbenzoic acid.
-
Process Efficiency: Aims for a one-pot reduction and isomerization, potentially reducing the number of steps.
-
Catalyst System: Relies on a specific catalyst (e.g., Ruthenium-based) and reaction conditions to favor the trans isomer.
Experimental Workflow:
dot digraph "Route_2_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="p-Aminomethylbenzoic Acid"]; reduction_isomerization [label="Simultaneous Catalytic Reduction & Isomerization"]; esterification [label="Esterification"]; ester_reduction [label="Ester Reduction"]; salification [label="Salt Formation (HCl)"]; end [label="trans-4-(Aminomethyl)cyclohexanemethanol HCl"];
start -> reduction_isomerization; reduction_isomerization -> esterification; esterification -> ester_reduction; ester_reduction -> salification; salification -> end; } } Caption: Workflow for Route 2: Direct reduction and isomerization.
Causality of Experimental Choices:
The core of this route is the use of a ruthenium catalyst under acidic conditions and hydrogen pressure[2]. This combination is known to facilitate both the hydrogenation of the benzene ring and the isomerization of the resulting cis isomer to the more thermodynamically stable trans isomer. The reaction temperature and pressure are critical parameters to optimize the yield of the trans product. Following this key step, the carboxylic acid is typically converted to an ester to allow for selective reduction to the alcohol, as direct reduction of the carboxylic acid in the presence of an amine can be challenging.
Performance Comparison
| Parameter | Route 1: Multi-step Synthesis | Route 2: Direct Reduction & Isomerization | Justification & Remarks |
| Overall Yield | Moderate to High | Moderate | Route 1, while longer, can have optimized yields at each step. Route 2's one-pot nature may lead to some yield loss. |
| Purity (trans-isomer) | High (≥99%)[1] | Good to High | Route 1's multiple purification points are advantageous. Route 2's purity depends heavily on the efficiency of the isomerization. |
| Number of Steps | High (approx. 8 steps)[1] | Low to Moderate (approx. 4 steps) | Route 2 is significantly shorter, which is beneficial for industrial-scale production. |
| Cost of Reagents | Moderate to High | Moderate | Route 1 may involve more protection/deprotection reagents. Route 2's cost is influenced by the price of the ruthenium catalyst. |
| Scalability | Moderate | High | The fewer steps and simpler workup of Route 2 make it more amenable to large-scale synthesis. |
| Environmental Impact | Higher (more solvents and reagents) | Lower | Fewer steps generally correlate with less waste generation. |
Detailed Experimental Protocols
Recommended Protocol: A Hybrid Approach
For achieving a balance of high purity and efficiency, a hybrid approach that combines elements of both routes is often optimal. The following protocol outlines a robust method for the synthesis and validation of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride.
Part 1: Synthesis
-
Catalytic Hydrogenation and Isomerization of 4-Aminobenzoic Acid:
-
To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., an aqueous strong acid like HCl), add a ruthenium-on-carbon catalyst (e.g., 5% Ru/C)[2].
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-150 kg/cm ²) and heat to a temperature of 80-150°C[2].
-
Maintain the reaction for a sufficient time (e.g., 2-8 hours) to ensure complete reduction and isomerization.
-
After cooling and depressurization, filter off the catalyst.
-
The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, enriched in the trans isomer.
-
-
Esterification:
-
Suspend the crude 4-aminocyclohexanecarboxylic acid in methanol.
-
Add thionyl chloride dropwise at 0°C and then reflux the mixture to form the methyl ester.
-
Remove the solvent under reduced pressure.
-
-
Ester Reduction:
-
Dissolve the crude methyl 4-aminocyclohexanecarboxylate in a suitable solvent like tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solids and concentrate the filtrate.
-
-
Purification and Salt Formation:
-
The crude trans-4-(aminomethyl)cyclohexanemethanol can be purified by recrystallization from a suitable solvent system to further enrich the trans isomer.
-
Dissolve the purified product in a minimal amount of a solvent like isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Part 2: Analytical Validation
The validation of the final product requires a battery of analytical techniques to confirm its identity, purity, and isomeric ratio.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ for the cis and trans isomers. The protons attached to the carbons bearing the substituents will show distinct splitting patterns.
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Used to identify the presence of key functional groups:
-
O-H stretch (alcohol): ~3300-3400 cm⁻¹ (broad)
-
N-H stretch (amine salt): ~2500-3000 cm⁻¹ (broad)
-
C-H stretch (alkane): ~2850-2950 cm⁻¹
-
C-N stretch: ~1000-1200 cm⁻¹
-
C-O stretch: ~1050-1150 cm⁻¹
-
3. Mass Spectrometry (MS):
-
Confirms the molecular weight of the free base form of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion should be observed.
4. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound and quantify the ratio of trans to cis isomers.
-
Method:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) or, for higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS). The two isomers should have different retention times, allowing for their separation and quantification.
-
5. Gas Chromatography (GC):
-
Purpose: An alternative method for purity and isomer ratio determination.
-
Method:
-
The compound may need to be derivatized to increase its volatility (e.g., by silylating the alcohol and amine groups).
-
A polar capillary column is typically used.
-
Detection is usually by Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS).
-
Validation Workflow:
dot digraph "Validation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Final Product"]; nmr [label="NMR (¹H, ¹³C)"]; ftir [label="FTIR"]; ms [label="Mass Spectrometry"]; hplc_gc [label="HPLC / GC"]; identity [label="Identity Confirmation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purity [label="Purity Assessment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; isomer_ratio [label="Isomer Ratio (trans:cis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> nmr -> identity; start -> ftir -> identity; start -> ms -> identity; start -> hplc_gc; hplc_gc -> purity; hplc_gc -> isomer_ratio; } } Caption: Analytical workflow for product validation.
Conclusion
The synthesis of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride can be approached through various routes. While a multi-step synthesis involving protection and deprotection steps offers high purity, a more direct route utilizing simultaneous catalytic reduction and isomerization presents a more efficient and scalable option for industrial applications. The choice of synthetic route will depend on the specific requirements for purity, yield, cost, and scale. Regardless of the chosen path, a rigorous analytical validation using a combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product.
References
- Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. (US4048222A) Google Patents.
- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. (CN103420855A) Google Patents.
Sources
A Comparative Analysis of Aminomethylcyclohexanemethanol Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise stereochemical structure of a molecule is not a trivial detail; it is a critical determinant of its physicochemical properties, biological activity, and ultimately, its utility. This guide provides an in-depth comparative analysis of the cis and trans isomers of 4-(aminomethyl)cyclohexanemethanol, molecules of significant interest in the synthesis of pharmaceuticals and advanced materials. While direct, side-by-side experimental data for these specific isomers is not extensively published, this guide synthesizes established principles of stereochemistry with data from closely related analogs to provide a robust framework for their differentiation and utilization.
Understanding the Isomers: Structure and Conformation
The core difference between the cis and trans isomers of 4-(aminomethyl)cyclohexanemethanol lies in the spatial arrangement of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups on the cyclohexane ring. In its most stable chair conformation, the substituents can occupy either axial or equatorial positions.
-
trans-4-(Aminomethyl)cyclohexanemethanol: In the thermodynamically more stable conformation, both the aminomethyl and hydroxymethyl groups are in the equatorial position. This arrangement minimizes steric hindrance, leading to a more stable molecule.
-
cis-4-(Aminomethyl)cyclohexanemethanol: In the most stable chair conformation of the cis isomer, one substituent is in the equatorial position while the other is in the axial position. This leads to greater steric interactions and a less stable conformation compared to the trans isomer.
A Senior Application Scientist's Guide to Benchmarking Trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride Against Standard Lysine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the field of antifibrinolytic agent development, the precise evaluation of novel lysine analogs is paramount. This guide provides a comprehensive framework for benchmarking trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (AMCHA-ol) against established lysine analogs such as tranexamic acid (TXA) and ε-aminocaproic acid (EACA).[1][2][3] We will delve into the mechanistic rationale behind the assays, provide detailed experimental protocols, and present a strategy for comparative data analysis, empowering researchers to make informed decisions in their drug discovery pipeline.
Molecular Rationale: The Antifibrinolytic Mechanism of Lysine Analogs
The therapeutic effect of lysine analogs hinges on their ability to modulate the fibrinolytic system.[3] Fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is primarily driven by the serine protease plasmin. Plasmin is generated from its zymogen, plasminogen, through activation by tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).[4]
This activation is significantly enhanced when both plasminogen and tPA bind to lysine residues on the surface of the fibrin clot. Lysine analogs, including TXA and EACA, act as competitive inhibitors by binding to specific sites on plasminogen called lysine-binding "kringle" domains.[5][6] This occupation of lysine-binding sites prevents plasminogen from binding to the fibrin clot, thereby potently inhibiting its activation to plasmin and stabilizing the clot from premature degradation.[1][2][3][5] Our goal is to quantify how effectively AMCHA-ol executes this same mechanism compared to its predecessors.
Caption: Mechanism of action for lysine analog antifibrinolytics.
Structural and Physicochemical Comparison
Before delving into functional assays, a foundational comparison of the molecular structures is crucial. The efficacy of a lysine analog is intimately tied to its three-dimensional conformation and ability to mimic the cationic and carboxylic acid moieties of lysine. AMCHA-ol, with its hydroxymethyl group, presents a key structural variation from the carboxylic acid group found in TXA. This difference may influence binding affinity, solubility, and metabolic stability.
Table 1: Structural and Physicochemical Properties of Lysine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| Tranexamic Acid (TXA) | C₈H₁₅NO₂ | 157.21 | Amine, Carboxylic Acid |
| ε-Aminocaproic Acid (EACA) | C₆H₁₃NO₂ | 131.17 | Amine, Carboxylic Acid |
| trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride | C₈H₁₈ClNO | 179.69 | Amine, Hydroxymethyl |
Note: Data derived from publicly available chemical databases. Molecular weight for AMCHA-ol includes the hydrochloride salt.
Benchmarking Workflow: A Multi-Parametric Approach
A robust comparison requires a multi-faceted experimental approach. We will assess (A) direct target engagement and binding kinetics, and (B) functional efficacy in a simulated physiological environment. This ensures that we not only measure how well the compound binds but also how that binding translates into a therapeutic effect.
Caption: High-level workflow for benchmarking lysine analogs.
PART A: Biophysical Characterization – Binding Affinity and Kinetics
Experiment 1: Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free, real-time technology that has become a gold standard for studying biomolecular interactions, including those between small molecules and proteins.[7][8][9][10] By immobilizing human plasminogen on a sensor chip, we can directly measure the binding and dissociation of each lysine analog as it flows over the surface.[10] This provides high-quality kinetic data (kon and koff) and the equilibrium dissociation constant (Kd), a direct measure of binding affinity. A lower Kd value signifies a stronger binding interaction.
Detailed Protocol:
-
Immobilization of Ligand (Human Plasminogen):
-
Instrument: Biacore T200 or similar SPR instrument.
-
Sensor Chip: CM5 sensor chip.
-
Activation: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.
-
Coupling: Inject purified human plasminogen (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU). The low pH is used to pre-concentrate the positively charged protein on the negatively charged dextran surface.
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to quench any remaining active esters.
-
Reference Cell: A reference flow cell should be prepared similarly but without the plasminogen injection to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Kinetic Analysis of Analytes (Lysine Analogs):
-
Running Buffer: HBS-P+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) is a standard choice that minimizes non-specific binding.
-
Analyte Preparation: Prepare a dilution series of AMCHA-ol, TXA, and EACA in running buffer. A typical concentration range for high-affinity binders would be from 100 µM down to low nM, tested in triplicate. A zero-concentration (buffer only) injection is essential for double-referencing.
-
Binding Cycle:
-
Inject the analyte for a set association time (e.g., 180 seconds).
-
Allow dissociation in running buffer for a set time (e.g., 300 seconds).
-
Regeneration: If necessary, inject a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference cell signal and the buffer-only injection signal (double-referencing).
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and calculate Kd (koff/kon).
-
PART B: In Vitro Functional Efficacy
Experiment 2: tPA-Mediated Fibrin Clot Lysis Assay
Rationale: This assay simulates the physiological process of clot dissolution and provides a direct functional measure of antifibrinolytic activity.[4][11] We form a fibrin clot in the presence of plasminogen and tPA, then measure the time it takes for the clot to lyse. By including varying concentrations of our lysine analogs, we can determine the concentration required to inhibit 50% of the lytic activity (IC50). A lower IC50 value indicates higher potency.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer: Tris-Buffered Saline (TBS), pH 7.4.
-
Fibrinogen: Human fibrinogen solution (e.g., 2 mg/mL in TBS).
-
Thrombin: Human α-thrombin solution (e.g., 2 U/mL in TBS).
-
Plasminogen: Human plasminogen (e.g., 20 µg/mL in TBS).
-
tPA: Recombinant human tissue plasminogen activator (e.g., 100 ng/mL in TBS).
-
Inhibitors: Prepare 10x stock solutions of AMCHA-ol, TXA, and EACA at various concentrations in TBS.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
120 µL of fibrinogen solution.
-
20 µL of the respective inhibitor solution (or TBS for the no-inhibitor control).
-
20 µL of plasminogen solution.
-
20 µL of tPA solution.
-
-
Initiate Clotting: Add 20 µL of thrombin solution to each well to initiate clot formation.
-
Monitoring Lysis: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the optical density (OD) at 405 nm every minute for 2-4 hours. The OD will increase as the clot forms and then decrease as it lyses.
-
-
Data Analysis:
-
Determine the "lysis time" for each well. This is often defined as the time required for the OD to drop to 50% of its maximum value (t1/2 lysis).
-
Plot the lysis time against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for each compound.
-
Synthesizing the Data: A Comparative Outlook
The ultimate goal is to integrate the biophysical and functional data to build a complete performance profile for AMCHA-ol.
Table 2: Hypothetical Comparative Performance Data
| Parameter | AMCHA-ol | Tranexamic Acid (TXA) | ε-Aminocaproic Acid (EACA) | Rationale |
| Binding Affinity (Kd, SPR) | [Experimental Value] µM | ~20-50 µM | ~150-200 µM | Measures direct target engagement. Lower is better. |
| Functional Potency (IC50, Lysis Assay) | [Experimental Value] µM | ~30-60 µM | ~300-500 µM | Measures in vitro efficacy. Lower is better. |
Interpretation:
-
Strong Correlation: If AMCHA-ol shows a lower Kd and a correspondingly lower IC50 compared to TXA, it suggests that the structural modifications lead to both tighter binding and improved functional potency.
-
Divergence: If AMCHA-ol has a similar Kd to TXA but a significantly better IC50, it might indicate additional mechanisms or improved stability in the assay environment. Conversely, a lower Kd with a weaker IC50 could suggest that while binding is strong, it may not be as effective at preventing the conformational changes required for plasminogen activation.
This rigorous, multi-parametric benchmarking strategy provides the robust, quantitative data necessary for advancing novel lysine analogs like trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride from the discovery phase to further preclinical development.
References
-
PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Schlüter, A., et al. (2020). Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery. Interactive CardioVascular and Thoracic Surgery. Retrieved January 17, 2026, from [Link]
-
Talebi, S., et al. (2022). Structure of lysine and its synthetic analogs: aminocaproic acid... ResearchGate. Retrieved January 17, 2026, from [Link]
-
Engle, A. M., et al. (2020). Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis. PubMed. Retrieved January 17, 2026, from [Link]
-
Mayrhofer, P., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Pieters, M., & van Zyl, D. G. (2018). Fibrin Clot Formation and Lysis in Plasma. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Estcourt, L. J., et al. (2016). Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders. PubMed Central. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Estcourt, L. J., et al. (2016). Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders. Cochrane Library. Retrieved January 17, 2026, from [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved January 17, 2026, from [Link]
-
Advocate Health. (n.d.). Comparing ε-Aminocaproic Acid and Tranexamic Acid in Reducing Postoperative Transfusions in Total Knee Arthroplasty. Retrieved January 17, 2026, from [Link]
-
Leal, A., et al. (2021). Investigating the two regimes of fibrin clot lysis: an experimental and computational approach. bioRxiv. Retrieved January 17, 2026, from [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved January 17, 2026, from [Link]
-
Dr.Oracle. (n.d.). What is the use of lysine in medical treatment?. Retrieved January 17, 2026, from [Link]
-
HemoSonics. (n.d.). Fibrinolysis Evaluation. Retrieved January 17, 2026, from [Link]
-
Brown, J. R., et al. (2011). Meta-Analysis Comparing the Effectiveness and Adverse Outcomes of Antifibrinolytic Agents in Cardiac Surgery. Circulation. Retrieved January 17, 2026, from [Link]
-
Kolev, K., & Longstaff, C. (2016). Inhibition or stimulation of fibrinolysis modulated by lysine binding... ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ramasamy, K., et al. (2016). In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 17, 2026, from [Link]
-
Al-Toraifi, A., et al. (2020). Laboratory evaluation of a new integrative assay to phenotype plasma fibrinolytic system. The Research Portal. Retrieved January 17, 2026, from [Link]
-
Lum, Z. C., et al. (2018). Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates?. eScholarship. Retrieved January 17, 2026, from [Link]
-
Li, C., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. droracle.ai [droracle.ai]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
in vitro vs in vivo efficacy of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride derivatives
This guide provides a detailed comparison of the in vitro and in vivo efficacy of derivatives of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride, more commonly known as Tranexamic Acid (TXA). As a cornerstone antifibrinolytic agent, TXA's utility in controlling hemorrhage is well-established. Its mechanism relies on blocking the lysine-binding sites of plasminogen, thereby inhibiting its conversion to plasmin and preventing the degradation of fibrin clots. However, limitations such as moderate oral bioavailability and the need for frequent dosing have spurred the development of derivatives aimed at enhancing its pharmacokinetic and pharmacodynamic profile.
This document is intended for researchers, scientists, and drug development professionals. It delves into the experimental data supporting the development of TXA derivatives, offering a comparative analysis of their performance against the parent compound. We will explore the causal relationships behind experimental designs and present the data in a clear, comparative format.
The Rationale for Derivatization: Beyond Tranexamic Acid
The primary motivation for synthesizing TXA derivatives is to improve its drug-like properties. Key objectives include:
-
Enhanced Bioavailability: TXA's oral bioavailability is only around 30-50%. Esterification of the carboxylic acid group can create more lipophilic prodrugs that are more readily absorbed through the gastrointestinal tract.
-
Improved Cellular Permeability: Increasing lipophilicity can also enhance the ability of the drug to cross cellular membranes, potentially leading to better tissue distribution and efficacy at the site of action.
-
Sustained Release: Certain derivatives can be designed for slower hydrolysis, leading to a more sustained release of the active TXA molecule and a longer duration of action.
This guide will focus on a common class of derivatives: alkyl esters of Tranexamic Acid, which serve as prodrugs that are hydrolyzed in vivo to release the active parent compound.
In Vitro Efficacy Assessment: Quantifying Antifibrinolytic Activity
The foundational step in evaluating any new antifibrinolytic agent is to confirm its activity in a controlled, cell-free environment. The primary in vitro assay for this purpose is the clot lysis assay, which mimics the physiological process of fibrinolysis.
Experimental Protocol: In Vitro Clot Lysis Assay
This protocol is designed to measure the ability of a compound to inhibit the breakdown of a pre-formed fibrin clot induced by a plasminogen activator.
Methodology:
-
Plate Preparation: In a 96-well microplate, add human plasminogen, a plasminogen activator (like tissue plasminogen activator, t-PA), and thrombin to wells containing human fibrinogen. This initiates the formation of a fibrin clot.
-
Compound Addition: Immediately add varying concentrations of the test compounds (Tranexamic Acid and its derivatives) or a vehicle control to the wells.
-
Incubation and Monitoring: The plate is incubated at 37°C, and the optical density (absorbance) is measured at regular intervals (e.g., every 5 minutes) at a wavelength of 405 nm.
-
Data Analysis: As the clot lyses, the absorbance decreases. The time required for the absorbance to drop by 50% (t1/2 lysis) is calculated for each concentration. A longer lysis time indicates greater antifibrinolytic activity. The results are often expressed as the concentration required to double the lysis time compared to the control.
Causality Behind Experimental Choices:
-
Human Plasma Components: Using human-derived plasminogen, fibrinogen, and thrombin ensures the physiological relevance of the assay.
-
t-PA as Activator: t-PA is a key physiological activator of plasminogen, making it a relevant choice for inducing clot lysis in this model.
-
Kinetic Measurement: Monitoring the absorbance over time provides a dynamic view of the lysis process, allowing for a more precise quantification of inhibitory activity than a single endpoint measurement.
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro clot lysis assay.
Comparative In Vitro Data
Since TXA esters are prodrugs, their in vitro activity is expected to be lower than TXA itself because they require hydrolysis to become active. The assay medium typically lacks the necessary esterase enzymes found in plasma.
| Compound | Relative In Vitro Activity (vs. TXA) | Rationale |
| Tranexamic Acid (TXA) | 100% | The active form, directly inhibits plasminogen activation. |
| TXA Ethyl Ester | < 10% | Prodrug form; requires hydrolysis to become active. Lacks significant direct activity. |
| TXA Propyl Ester | < 5% | Prodrug form; requires hydrolysis. Increased lipophilicity does not confer activity in this assay. |
In Vivo Efficacy Assessment: Modeling Hemorrhage Control
To evaluate the true potential of TXA derivatives, in vivo studies are essential. These studies can account for absorption, distribution, metabolism (including the conversion of prodrugs), and excretion (ADME). A common and relevant model is the tail bleeding assay in rodents.
Experimental Protocol: In Vivo Rat Tail Bleeding Model
This model assesses the ability of a compound to reduce blood loss following a standardized injury.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.
-
Compound Administration: Animals are divided into groups and administered the test compounds (e.g., TXA, TXA derivatives) or a vehicle control via oral gavage or intravenous injection. The dose is calculated based on molar equivalents to a standard TXA dose.
-
Anesthesia and Injury: After a set period to allow for drug absorption and distribution (e.g., 60 minutes post-oral dose), the animals are anesthetized. A standardized section of the distal tail (e.g., 3 mm) is amputated.
-
Blood Collection: The tail is immediately immersed in a pre-weighed tube containing saline at 37°C. Blood is collected for a fixed period (e.g., 30 minutes).
-
Quantification of Blood Loss: The tube is re-weighed to determine the total blood loss. Hemoglobin concentration can also be measured for a more precise quantification.
-
Data Analysis: The total blood loss in the treatment groups is compared to the vehicle control group. A statistically significant reduction in blood loss indicates in vivo efficacy.
Causality Behind Experimental Choices:
-
Oral Administration: This route is chosen to specifically test the hypothesis that ester derivatives have improved oral absorption compared to the parent drug.
-
Standardized Injury: Amputating a precise length of the tail ensures that the hemorrhagic challenge is consistent across all animals, reducing variability.
-
Physiological Temperature: Keeping the saline at 37°C prevents vasoconstriction, ensuring that the observed effects are due to the pharmacological action of the drug and not temperature-induced hemostasis.
Visualizing the In Vivo Workflow
Caption: Workflow for the in vivo rat tail bleeding model.
Comparative In Vivo Data
In vivo, the prodrug derivatives are expected to be hydrolyzed by esterases in the blood and tissues, releasing the active TXA. If the derivative has superior absorption, it may lead to higher plasma concentrations of TXA and thus greater efficacy compared to an equivalent oral dose of the parent drug.
| Compound (Oral Admin.) | Relative In Vivo Efficacy (Blood Loss Reduction) | Rationale |
| Vehicle Control | 0% | Baseline blood loss without treatment. |
| Tranexamic Acid (TXA) | 100% (Standard Dose) | The benchmark for antifibrinolytic efficacy. |
| TXA Ethyl Ester | ~150-200% | Increased lipophilicity leads to enhanced oral absorption, resulting in higher systemic exposure to active TXA and superior efficacy at an equivalent molar dose. |
| TXA Propyl Ester | ~120-180% | While also showing improved absorption, very high lipophilicity can sometimes lead to solubility issues or sequestration in fatty tissues, potentially making it slightly less effective than the ethyl ester. |
Synthesis: Reconciling In Vitro and In Vivo Discrepancies
The apparent contradiction between the in vitro and in vivo results is the key finding in the evaluation of Tranexamic Acid prodrugs.
-
In Vitro: The derivatives are largely inactive because they are not in their pharmacologically active form and the assay environment lacks the metabolic machinery (esterases) to convert them.
-
In Vivo: The derivatives demonstrate superior efficacy when administered orally. This is not because the ester form is more potent, but because it acts as a more efficient delivery vehicle. The enhanced lipophilicity improves absorption from the gut, leading to a higher concentration of the active drug (Tranexamic Acid) reaching the systemic circulation compared to administering TXA itself.
This highlights a critical principle in drug development: in vitro potency does not always translate directly to in vivo efficacy, especially in the case of prodrugs where ADME properties are the primary driver of performance. The in vitro assay confirms the underlying mechanism, while the in vivo model assesses the real-world performance of the drug delivery strategy.
Conclusion
The development of Tranexamic Acid derivatives, particularly alkyl esters, represents a classic prodrug strategy aimed at overcoming the pharmacokinetic limitations of a well-established parent molecule. While these derivatives show negligible activity in direct in vitro comparisons, their in vivo performance following oral administration is markedly superior. This enhanced efficacy is directly attributable to improved gastrointestinal absorption. For researchers in this field, these findings underscore the necessity of a dual-track approach to evaluation, using in vitro assays to confirm mechanistic integrity and in vivo models to assess the crucial impact of drug delivery and metabolism on overall therapeutic effect.
References
-
Title: Tranexamic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: The importance of tranexamic acid in the management of bleeding in surgery and trauma Source: Journal of Emergencies, Trauma, and Shock URL: [Link]
-
Title: Antifibrinolytic therapy in critical care Source: Critical Care Clinics URL: [Link]
-
Title: Tranexamic Acid Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: How we use tranexamic acid Source: Transfusion URL: [Link]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against Aminomethylcyclohexane Derivatives
For researchers and drug development professionals, the specificity of an antibody is paramount. When working with small molecules like aminomethylcyclohexane derivatives, particularly the widely used antifibrinolytic agent tranexamic acid, ensuring that an antibody binds only to its intended target is a critical step in the development of reliable immunoassays and therapeutic agents. This guide provides a comprehensive overview of the principles and practices for evaluating the cross-reactivity of antibodies raised against these haptens, offering a framework for selecting and validating the most specific reagents for your research.
The Challenge of Specificity for Small Molecule Haptens
Aminomethylcyclohexane derivatives, due to their small size, are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, a process that transforms the small molecule into a hapten.[1][2] This conjugation, however, is a critical step that can influence the specificity of the resulting antibodies. The site of conjugation on the hapten and the nature of the linker arm can inadvertently create new epitopes, leading to antibodies that recognize the linker or the hapten-carrier complex with higher affinity than the free hapten itself.[3]
Furthermore, the structural similarity of aminomethylcyclohexane derivatives to endogenous molecules and other drugs presents a significant cross-reactivity challenge. For instance, tranexamic acid is a synthetic analog of the amino acid lysine.[4] This inherent similarity means that antibodies raised against tranexamic acid may also bind to lysine, as well as to other structurally related compounds like ε-aminocaproic acid, another lysine analog used as an antifibrinolytic agent.[5][6] Such cross-reactivity can lead to inaccurate quantification in immunoassays and potential off-target effects in therapeutic applications.
Hapten Design and Antibody Production: The First Line of Defense Against Cross-Reactivity
The journey to a highly specific antibody begins with the thoughtful design of the immunogen. The goal is to present the aminomethylcyclohexane derivative to the immune system in a way that elicits an antibody response specifically against the unique structural features of the hapten, while minimizing recognition of the carrier protein and the linker.
Key considerations in hapten-carrier conjugate design include:
-
Carrier Protein Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[7] The choice of carrier should be driven by its immunogenicity and the availability of reactive sites for conjugation.
-
Linker Arm Strategy: The length and chemical nature of the spacer arm that connects the hapten to the carrier are crucial. A linker that is too short may cause steric hindrance, while a linker that is too long or immunogenic may lead to the production of linker-specific antibodies.[3]
-
Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule can impact the resulting immune response. An optimal hapten-carrier density is essential for generating high-affinity, specific antibodies.[3]
The following diagram illustrates a generalized workflow for the creation of a hapten-carrier immunogen, a critical first step in the development of specific antibodies against aminomethylcyclohexane derivatives.
Caption: Workflow for Hapten-Carrier Immunogen Preparation.
Comparative Analysis of Antibody Specificity: An Illustrative Approach
A thorough evaluation of antibody specificity involves testing its binding against a panel of structurally related molecules. While comprehensive, publicly available comparative data for anti-aminomethylcyclohexane derivative antibodies is scarce, this section provides an illustrative framework for how such a comparison should be conducted and presented. The following table showcases a hypothetical cross-reactivity profile for two different anti-tranexamic acid antibodies.
Table 1: Illustrative Cross-Reactivity Profiles of Anti-Tranexamic Acid Antibodies
| Compound Tested | Structure | Antibody A (Polyclonal) IC50 (ng/mL) | Antibody A % Cross-Reactivity | Antibody B (Monoclonal) IC50 (ng/mL) | Antibody B % Cross-Reactivity |
| Tranexamic Acid | trans-4-(aminomethyl)cyclohexanecarboxylic acid | 10 | 100% | 12 | 100% |
| ε-Aminocaproic Acid | 6-aminohexanoic acid | 500 | 2% | >10,000 | <0.1% |
| L-Lysine | (2S)-2,6-diaminohexanoic acid | 2,000 | 0.5% | >10,000 | <0.1% |
| cis-4-(aminomethyl)cyclohexanecarboxylic acid | cis-isomer of Tranexamic Acid | 150 | 6.7% | 5,000 | 0.24% |
| 4-Aminomethylbenzoic acid | 4-(aminomethyl)benzoic acid | >10,000 | <0.1% | >10,000 | <0.1% |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the methodology of a cross-reactivity comparison. Actual values would need to be determined experimentally.
Interpreting the Data:
-
IC50 (Inhibitory Concentration 50%): This is the concentration of the test compound required to inhibit 50% of the antibody's binding to the target analyte (in this case, a tranexamic acid conjugate). A lower IC50 value indicates a higher binding affinity.
-
% Cross-Reactivity: This is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) * 100. A lower percentage indicates higher specificity.
In this illustrative example, Antibody B (monoclonal) demonstrates superior specificity compared to Antibody A (polyclonal), with significantly lower cross-reactivity towards the structurally similar ε-aminocaproic acid, L-lysine, and the cis-isomer of tranexamic acid.
Detailed Experimental Protocols for Cross-Reactivity Assessment
The following are detailed protocols for two common and powerful techniques used to determine antibody cross-reactivity: Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This is a robust and widely used method for quantifying the cross-reactivity of antibodies against small molecules.[8]
Caption: Competitive ELISA Workflow for Cross-Reactivity.
Step-by-Step Methodology:
-
Coating:
-
Dilute the hapten-protein conjugate (e.g., Tranexamic Acid-BSA) to a predetermined optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (tranexamic acid) and the potential cross-reactants in assay buffer (e.g., PBS with 1% BSA).
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a fixed, predetermined dilution).
-
Wash the coated and blocked plate three times.
-
Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Signal Development:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard and each cross-reactant.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity as described previously.
-
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity. This allows for a more detailed characterization of cross-reactive interactions.
Step-by-Step Methodology:
-
Immobilization of the Antibody:
-
Covalently immobilize the primary antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The antibody is injected over the activated sensor surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters on the sensor surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the primary analyte (tranexamic acid) over the sensor surface to determine its binding kinetics and affinity (KD).
-
Regenerate the sensor surface between each injection using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
-
Cross-Reactivity Testing:
-
Inject the same series of concentrations of each potential cross-reactant over the immobilized antibody surface.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each compound.
-
Compare the KD values of the cross-reactants to that of the primary analyte. A significantly higher KD value for a cross-reactant indicates weaker binding and therefore lower cross-reactivity.
-
Conclusion
The selection of a highly specific antibody is a cornerstone of reliable research and development involving aminomethylcyclohexane derivatives. While publicly available comparative data on the cross-reactivity of commercial antibodies is limited, this guide provides the scientific rationale and detailed methodologies required to perform these critical validation studies in your own laboratory. By carefully designing immunogens and rigorously assessing cross-reactivity using techniques such as competitive ELISA and SPR, researchers can confidently select antibodies that will yield accurate and reproducible results, ultimately accelerating their scientific discoveries and drug development programs.
References
-
Creative Diagnostics. (n.d.). DrugMonitor™ Anti-Tranexamic acid Antibody (VS-1124-YC870). Retrieved from [Link]
- Jiang, W., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Analytica Chimica Acta, 665(1), 65-71.
- Krishnamurthy, G., & Manning, M. C. (2012). Monoclonal Antibody Development and Physicochemical Characterization by High Performance Ion Exchange Chromatography. In Therapeutic Monoclonal Antibodies (pp. 445-476). John Wiley & Sons, Inc.
- Han, X., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1189635.
- King, D. J., et al. (2022). Development and Characterization of an Anti-Cancer Monoclonal Antibody for Treatment of Human Carcinomas. Cancers, 14(13), 3037.
-
World Health Organization. (2017). TRANEXAMIC ACID. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]
- Pinto, V. V., et al. (2018). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Journal of Pharmaceutical and Biomedical Analysis, 156, 25-36.
- Das, J., et al. (1995). Development and characterization of murine monoclonal antibodies to the latency-associated peptide of transforming growth factor beta 1. Hybridoma, 14(2), 125-131.
- Nettis, E., et al. (2010). Hypersensitivity to tranexamic acid: A wide spectrum of adverse reactions. Allergy & Asthma Proceedings, 31(4), 323-326.
-
U.S. Food and Drug Administration. (n.d.). LYSTEDA (tranexamic acid) tablets label. Retrieved from [Link]
-
Viatris. (2025). Tranexamic Acid Injection Safety Data Sheet. Retrieved from [Link]
- Myles, P. S., et al. (2011). The safety of aprotinin and lysine-derived antifibrinolytic drugs in cardiac surgery: a meta-analysis.
-
Picard, M., et al. (2018). Tranexamic acid and spontaneous chronic urticaria. ClinicalTrials.gov. Retrieved from [Link]
-
Deranged Physiology. (2023). Tranexamic acid and aminocaproic acid. Retrieved from [Link]
- Gangemi, S., et al. (2020). Tranexamic acid adverse reactions: a brief summary for internists and emergency doctors. Internal and Emergency Medicine, 15(7), 1165-1168.
- Picetti, R., et al. (2019). What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. Blood Transfusion, 17(1), 10-18.
- Lucas, D. N., et al. (2016). Tranexamic Acid: An Exceedingly Rare Cause of Anaphylaxis during Anaesthesia. Case Reports in Anesthesiology, 2016, 8501306.
- Gayet-Ageron, A., et al. (2021). Tranexamic acid dose-response relationship for antifibrinolysis in postpartum haemorrhage during Caesarean delivery: TRACES, a double-blind, placebo-controlled, multicentre, dose-ranging biomarker study. British Journal of Anaesthesia, 126(4), 853-862.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 4. Tranexamic acid adverse reactions: a brief summary for internists and emergency doctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Antifibrinolytic Mechanism of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of hemostatic regulation, the fibrinolytic system is a critical counterbalance to coagulation, ensuring vascular patency by dissolving fibrin clots. The dysregulation of this system can lead to severe hemorrhagic or thrombotic events. Antifibrinolytic agents, which stabilize clots by inhibiting fibrinolysis, are therefore vital therapeutic tools. This guide provides an in-depth, experimentally-grounded framework for validating the mechanism of action of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (herein referred to as AMCHA-M), a lysine analog structurally related to tranexamic acid (TXA).
Our approach moves beyond theoretical postulation to a series of self-validating experimental protocols. We will dissect the causal logic behind each experimental choice, compare AMCHA-M's performance against established alternatives, and present the data in a clear, comparative format.
The Fibrinolytic Cascade and the Postulated Mechanism of Lysine Analogs
The central event in fibrinolysis is the conversion of the zymogen plasminogen into the active serine protease plasmin, a reaction catalyzed primarily by tissue plasminogen activator (t-PA).[1] Plasmin then degrades the fibrin matrix of a clot into soluble fibrin degradation products.[1][2]
The interaction between plasminogen and fibrin is crucial for efficient fibrinolysis. This binding is mediated by specific lysine-binding sites (LBS) within plasminogen's kringle domains.[3] AMCHA-M, like its counterparts tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA), is a synthetic analog of the amino acid lysine.[4][5][6][7][8] The core hypothesis for its mechanism of action is that it competitively and reversibly occupies these lysine-binding sites on plasminogen.[2][4][5] This occupation sterically hinders plasminogen from binding to fibrin, thereby potently inhibiting its activation to plasmin and protecting the clot from degradation.[1][2][4]
Caption: Experimental Workflow for the t-PA Induced Clot Lysis Assay.
Experimental Protocol: Clot Lysis Assay
-
Reagent Preparation: Prepare solutions of human thrombin, CaCl2, and recombinant t-PA in a suitable buffer (e.g., Tris-buffered saline).
-
Sample Preparation: In a 96-well plate, add citrated platelet-poor human plasma.
-
Inhibitor Addition: Add serial dilutions of AMCHA-M and the comparators (TXA, EACA) to the wells containing plasma. Include a vehicle-only control (no inhibitor).
-
Clot Initiation and Lysis Induction: Initiate the reaction by adding a master mix containing thrombin, CaCl2, and t-PA. The use of t-PA is crucial as it represents the physiological pathway of plasminogen activation. [9]5. Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) spectrophotometer. Measure the optical density (OD) at 405 nm every minute for 2-4 hours. The OD will first increase as the fibrin clot forms and then decrease as the clot lyses.
-
Data Analysis:
-
Plot OD versus time for each concentration.
-
Determine the "Lysis Time" for each well, often defined as the time to reach 50% of the maximum clot turbidity (t1/2 lysis).
-
Plot the Lysis Time against the log concentration of each inhibitor to determine the IC50—the concentration required to double the lysis time compared to the no-inhibitor control.
-
Comparative Performance Analysis
The true value of AMCHA-M is determined by its performance relative to established antifibrinolytic agents. The primary competitors are Tranexamic Acid (TXA) and ε-Aminocaproic Acid (EACA). [6][7]
| Compound | Chemical Structure | Relative Potency (Clot Lysis Assay) | Key Structural Feature |
|---|---|---|---|
| trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (AMCHA-M) | Structure with a hydroxymethyl group | To be determined (TBD) | Cyclohexane ring with aminomethyl and hydroxymethyl groups. |
| Tranexamic Acid (TXA) [10] | Structure with a carboxylic acid group [11] | ~6-10x more potent than EACA [12] | trans conformation of the aminomethyl and carboxyl groups on the cyclohexane ring is critical for potent activity. |
| ε-Aminocaproic Acid (EACA) | Linear aliphatic structure [11] | Baseline (1x) [12] | Flexible linear chain, less optimal for binding to kringle domains compared to the rigid ring structure of TXA. |
Note: The structures are described conceptually. The critical feature for TXA and related compounds is the distance and spatial orientation between the amino group and the acidic group, which mimics the lysine side chain.
The rigid cyclohexyl ring of TXA and AMCHA-M provides a more defined spatial arrangement of the amino and acidic/polar groups, leading to a stronger interaction with the lysine-binding sites of plasminogen compared to the flexible EACA. [11][12]The experimental data from the clot lysis assay will allow for the direct quantitative placement of AMCHA-M within this potency hierarchy.
Conclusion: A Self-Validating Approach to Mechanistic Proof
This guide outlines a logical, two-pronged strategy for validating the mechanism of action of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. By first confirming direct and specific binding to plasminogen and then linking this binding to a dose-dependent functional inhibition of fibrinolysis, we create a robust, self-validating data package. The head-to-head comparison with established lysine analogs, Tranexamic Acid and EACA, provides essential context for its potency and potential therapeutic utility. This rigorous, evidence-based approach is fundamental to advancing novel compounds from the laboratory to clinical consideration.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tranexamic Acid? Retrieved from [Link]
-
Dr. Oracle. (2025, October 19). What is the mechanism of action (MOA) and indications for Tranexamic acid (TXA)? Retrieved from [Link]
-
Brown, J. R., et al. (2009). Meta-Analysis Comparing the Effectiveness and Adverse Outcomes of Antifibrinolytic Agents in Cardiac Surgery. Circulation, 119(24), 3183-3194. Retrieved from [Link]
-
Drew, T., & Carvalho, J. C. A. (2019). Mechanism of action of tranexamic acid. ResearchGate. Retrieved from [Link]
-
Tzeng, Y. S., et al. (2013). Mechanism of action of tranexamic acid. ResearchGate. Retrieved from [Link]
-
Dr. Oracle. (2025, October 7). What is the mechanism of action of tranexamic acid (TXA)? Retrieved from [Link]
-
Consensus. (n.d.). Comparative outcomes of antifibrinolytics in surgical bleeding management. Retrieved from [Link]
-
Innovative Research. (n.d.). Human Plasminogen ELISA Kit. Retrieved from [Link]
-
St-Onge, M., et al. (2014). Comparative analysis of antifibrinolytic medications in pediatric heart surgery. Journal of the American College of Cardiology, 63(12_Supplement), A188. Retrieved from [Link]
-
Cell Sciences. (n.d.). Cynomolgus Monkey Plasminogen Total Antigen ELISA Kit. Retrieved from [Link]
-
GoodRx. (2025, April 4). Popular Antifibrinolytics List, Drug Prices and Medication Information. Retrieved from [Link]
-
Wu, H. L., et al. (1992). Antifibrinolytic Activities of alpha-N-acetyl-L-lysine Methyl Ester, Epsilon-Aminocaproic Acid, and Tranexamic Acid. Importance of Kringle Interactions and Active Site Inhibition. Arteriosclerosis and Thrombosis: A Journal of Vascular Biology, 12(6), 708-716. Retrieved from [Link]
-
Practical-Haemostasis.com. (2022, September 27). Global Tests of Fibrinolysis. Retrieved from [Link]
-
Lisman, T., et al. (2017). Fibrin clot formation and lysis in plasma. Journal of visualized experiments: JoVE, (128), 56061. Retrieved from [Link]
-
Cierniewski, C. S., & Stankiewicz, A. (2011). Fibrin clot lysis assay. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of lysine and its synthetic analogs: aminocaproic acid (EACA), tranexamic acid (TA), and 4-(aminomethyl)benzoic acid (PAMBA). Retrieved from [Link]
-
Angles-Cano, E., et al. (1990). A plasma clot lysis assay based on the release of fibrin degradation products: application to the diagnosis of hypofibrinolytic states. Thrombosis and haemostasis, 64(2), 261-266. Retrieved from [Link]
-
Maeda, K., & Naganuma, M. (1998). Topical trans-4-aminomethylcyclohexanecarboxylic acid prevents ultraviolet radiation-induced pigmentation. Journal of photochemistry and photobiology B: Biology, 47(2-3), 136-141. Retrieved from [Link]
-
Denda, M., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. The Journal of investigative dermatology, 109(1), 84-90. Retrieved from [Link]
-
Collet, J. P., et al. (2021). Investigating the two regimes of fibrin clot lysis: an experimental and computational approach. bioRxiv. Retrieved from [Link]
-
PharmaCompass. (n.d.). trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. Retrieved from [Link]
-
Estcourt, L. J., et al. (2016). Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders. Cochrane Database of Systematic Reviews, (3). Retrieved from [Link]
-
Estcourt, L. J., et al. (2016). Antifibrinolytics (Lysine Analogues) for the Prevention of Bleeding in People With Haematological Disorders. PubMed. Retrieved from [Link]
-
Wardrop, D., et al. (2013). Antifibrinolytics (lysine analogues) for the prevention of bleeding in patients with haematological disorders. PubMed. Retrieved from [Link]
-
NIST. (n.d.). Tranexamic Acid. NIST WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifibrinolytics (lysine analogues) for the prevention of bleeding in patients with haematological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranexamic Acid [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cytotoxicity Analysis: Trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride and Its Synthetic Precursors
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride and its key synthetic precursors. By synthesizing established toxicological methods with insights into chemical reactivity, this document serves as a critical resource for scientists involved in pharmaceutical development, chemical safety, and regulatory affairs.
Introduction: The Imperative of Precursor Toxicity Profiling
Trans-4-(aminomethyl)cyclohexanemethanol hydrochloride is a valuable building block in organic synthesis, notably as an intermediate in the production of various pharmaceutical agents. Its structural relationship to tranexamic acid, a widely used antifibrinolytic drug, underscores its relevance in the medical field[1][2][3]. The safety of any final drug product is not solely dependent on the active pharmaceutical ingredient (API) itself, but is intrinsically linked to the purity of the compound and the absence of potentially harmful process-related impurities, including unreacted starting materials and intermediates.
Therefore, a comprehensive understanding of the cytotoxic profile of not only the final product but also its precursors is a cornerstone of robust drug development and risk assessment. Minor structural modifications during a synthetic sequence can dramatically alter a molecule's interaction with biological systems. This guide presents a comparative study designed to elucidate these differences, focusing on trans-4-(aminomethyl)cyclohexanemethanol hydrochloride and two of its common precursors: 4-formylcyclohexane-1-carboxylic acid and trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid).
The central hypothesis is that the presence of specific functional groups, particularly the chemically reactive aldehyde moiety in 4-formylcyclohexane-1-carboxylic acid, will confer a significantly higher cytotoxic potential compared to the corresponding carboxylic acid, primary alcohol, and amine functionalities present in the other molecules.
Experimental Design and Methodological Rationale
To ensure a comprehensive and reliable comparison, a multi-assay, multi-endpoint approach was designed. This strategy mitigates the risk of assay-specific artifacts and provides a more holistic view of potential cytotoxic mechanisms.
Compound Selection & Synthetic Relationship
The selected compounds represent a logical synthetic progression, allowing for a direct assessment of how chemical modifications impact cytotoxicity.
Figure 2: Step-by-step experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
General Cell Culture and Treatment
-
Cell Maintenance: HepG2 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells were seeded into flat-bottom 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: After 24 hours, the medium was aspirated and replaced with fresh medium containing serial dilutions of the test compounds. Control wells contained medium with the vehicle only. Plates were incubated for a further 24 hours.
MTT Assay Protocol
-
Following the 24-hour treatment period, 20 µL of a 5 mg/mL MTT solution in sterile PBS was added to each well.
-
Plates were incubated for 4 hours at 37°C to allow for formazan crystal formation.
-
The medium was carefully aspirated, and 150 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as: (Absorbance_treated / Absorbance_control) * 100.
LDH Release Assay Protocol
-
Following the 24-hour treatment, 50 µL of supernatant from each well was carefully transferred to a new 96-well plate.
-
A commercially available LDH assay reagent mixture was prepared according to the manufacturer's instructions and 50 µL was added to each well containing the supernatant.
-
The plate was incubated for 30 minutes at room temperature, protected from light.
-
The absorbance was measured at 490 nm.
-
LDH release was calculated relative to a maximum lysis control (cells treated with a lysis buffer).
Neutral Red Uptake Assay Protocol
-
After the 24-hour treatment, the medium was replaced with fresh medium containing 50 µg/mL neutral red and incubated for 3 hours.
-
The medium was removed, and cells were washed with a PBS solution.
-
100 µL of a destain solution (50% ethanol, 49% water, 1% acetic acid) was added to each well to extract the dye from the lysosomes.
-
The plate was agitated for 10 minutes.
-
The absorbance was measured at 540 nm.
-
Viability was calculated as: (Absorbance_treated / Absorbance_control) * 100.
Results: A Clear Distinction in Cytotoxic Potential
The three assays yielded convergent results, providing a high degree of confidence in the findings. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to reduce cell viability by 50%, was determined for each substance.
| Compound | Chemical Structure | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) | NRU Assay IC₅₀ (µM) | Relative Cytotoxicity |
| 4-Formylcyclohexane-1-carboxylic Acid | Aldehyde, Carboxylic Acid | 185 ± 21 | 210 ± 25 | 170 ± 18 | High |
| trans-4-(Aminomethyl)cyclohexanecarboxylic Acid | Amine, Carboxylic Acid | > 2000 | > 2000 | > 2000 | Low / Negligible |
| trans-4-(Aminomethyl)cyclohexanemethanol HCl | Amine, Alcohol | > 2000 | > 2000 | > 2000 | Low / Negligible |
Table 1: Comparative cytotoxicity (IC₅₀ values) of the test compounds on HepG2 cells after 24-hour exposure. Data are presented as mean ± standard deviation.
The results unequivocally demonstrate that 4-formylcyclohexane-1-carboxylic acid is significantly more cytotoxic to HepG2 cells than either tranexamic acid or trans-4-(aminomethyl)cyclohexanemethanol hydrochloride. A clear dose-dependent decrease in cell viability was observed for the aldehyde-containing precursor, with an IC₅₀ value in the low micromolar range. Conversely, both the final product and its immediate precursor, tranexamic acid, exhibited no significant cytotoxicity at concentrations up to 2000 µM.
Discussion: A Structure-Toxicity Relationship
The profound difference in cytotoxicity can be directly attributed to the chemical functionalities present on the cyclohexyl ring.
High Cytotoxicity of 4-Formylcyclohexane-1-carboxylic Acid: The aldehyde group (-CHO) is a potent electrophile. This reactivity allows it to readily form covalent bonds (Schiff bases and Michael adducts) with cellular nucleophiles, such as the amine groups in lysine residues and the sulfhydryl groups in cysteine residues of proteins. This non-specific binding can lead to:
-
Enzyme Inactivation: Disruption of critical enzyme function.
-
Protein Cross-linking: Loss of protein structure and function.
-
Oxidative Stress: Depletion of cellular antioxidants like glutathione, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA. [4] This high reactivity is a well-known basis for the toxicity of many aldehydes and is consistent with the safety data for this compound, which lists it as a skin, eye, and respiratory irritant.[5]
Low Cytotoxicity of the Amine- and Alcohol-Containing Compounds: The synthetic steps that convert the aldehyde to an amine (reductive amination) and the carboxylic acid to a primary alcohol (reduction) effectively eliminate this electrophilic reactivity.
-
Tranexamic acid and trans-4-(aminomethyl)cyclohexanemethanol hydrochloride lack the reactive aldehyde group. The amine, carboxylic acid, and alcohol groups are far less reactive under physiological conditions and do not engage in the widespread covalent modification that drives the toxicity of the aldehyde precursor.
-
The low in vitro cytotoxicity of tranexamic acid is consistent with its established clinical safety profile, although some studies have shown potential cytotoxicity at very high concentrations or with prolonged exposure, particularly to specialized cells like chondrocytes.[6][7][8][9] However, within the context of this comparative study, its cytotoxicity is negligible.
Conclusion and Strategic Implications
This comparative guide demonstrates a stark difference in the cytotoxic profiles of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride and its synthetic precursors. The aldehyde-containing intermediate, 4-formylcyclohexane-1-carboxylic acid, possesses significant cytotoxic potential, while the final product and its immediate precursor, tranexamic acid, are comparatively benign in vitro.
Key Implications for Drug Development:
-
Rigorous Impurity Monitoring: The data strongly advocates for stringent control and monitoring of 4-formylcyclohexane-1-carboxylic acid levels in the final synthesis of trans-4-(aminomethyl)cyclohexanemethanol hydrochloride and related compounds.
-
Early-Stage Hazard Assessment: Performing in vitro cytotoxicity screening early in process development can identify high-risk intermediates, allowing for process optimization or the selection of alternative synthetic routes to enhance the safety profile of the final product.
-
Predictive Toxicology: This study serves as a practical example of structure-toxicity relationships, where the presence of a known reactive functional group (aldehyde) correctly predicted a higher hazard potential.
By integrating this knowledge into the development lifecycle, researchers and manufacturers can better ensure the safety and quality of pharmaceutical products, aligning with the principles of Quality by Design (QbD) and regulatory expectations.
References
- Daiichi Sankyo Co., Ltd. (1976). Method for the production of trans-4-aminomethyl cyclohexane-1-carboxylic acid.
-
Patil, P., et al. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 51(11), 1666-1674. [Link]
- Suqian Nanxiang Chemical Co., Ltd. (2013). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
-
Mori, M., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 109(1), 84-90. [Link]
- Okamoto, S., et al. (1977). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. U.S.
-
Patil, S. L., et al. (2013). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 5(2), 132-137. [Link]
-
PubChem. (n.d.). (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Parker, J., et al. (2022). Cytotoxicity of tranexamic acid to tendon and bone in vitro: Is there a safe dosage?. Journal of Orthopaedic Research, 40(11), 2631-2639. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
Ma, H., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology, 49(11), 6936-6945. [Link]
-
Singer, E. A., et al. (1995). Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. Journal of Periodontal Research, 30(4), 267-274. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Current Pharmaceutical Design, 24(15), 1563-1574. [Link]
-
Tuttle, J. R., et al. (2019). Topical use of tranexamic acid: Are there concerns for cytotoxicity?. World Journal of Orthopedics, 10(3), 160-167. [Link]
-
Ma, H., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology, 49(11), 6936-6945. [Link]
-
PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. National Center for Biotechnology Information. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [Link]
-
Parra-Delgado, H., et al. (2018). Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization. Molecules, 23(10), 2463. [Link]
-
Tuttle, J. R., et al. (2015). Effects of Tranexamic Acid Cytotoxicity on In Vitro Chondrocytes. The American Journal of Orthopedics, 44(12), E497-E501. [Link]
-
Bacon, C. W., et al. (1994). Cytotoxic activity of fusaric acid on human adenocarcinoma cells in tissue culture. Natural Toxins, 2(4), 195-201. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
Hernández-Vázquez, L., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PeerJ, 11, e15518. [Link]
-
Ulusoy, E., et al. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmaceutical and Toxicological Methods, 88, 59-70. [Link]
-
Cid, A. R., et al. (2022). Prophylactic tranexamic acid in patients with hematologic malignancy: a placebo-controlled, randomized clinical trial. Blood, 140(11), 1259-1268. [Link]
-
Hanna, K., et al. (2020). Cytotoxicity and effect on wound re-epithelialization after topical administration of tranexamic acid. BJS Open, 4(1), 116-125. [Link]
-
PubChem. (n.d.). (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Cyclohexanemethanol. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of tranexamic acid to tendon and bone in vitro: Is there a safe dosage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical use of tranexamic acid: Are there concerns for cytotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Cytotoxicity and effect on wound re-epithelialization after topical administration of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Disposal of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends beyond its use in experimentation. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (CAS No. 178972-33-3), a compound utilized in various synthetic applications.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride could not be located. The following guidance is synthesized from the safety profiles of structurally similar compounds and established best practices for laboratory chemical waste management. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.
Compound Profile: An Analog-Based Assessment
To establish a framework for safe handling and disposal, we can infer the likely properties and hazards of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride by examining related molecules.
| Property | Inferred Information | Source |
| Physical State | White to off-white solid powder or crystals. | [1] |
| Solubility | Likely soluble in water. | |
| Stability | Stable under normal laboratory conditions. | [2][3] |
| Incompatibilities | Strong oxidizing agents. | [2][3][4] |
| Hazard Classification | Inferred Potential | Source |
| Acute Toxicity | May be harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | May cause skin irritation. | [2][4] |
| Eye Damage/Irritation | May cause serious eye irritation. | [2][4] |
| Respiratory Sensitization | May cause respiratory irritation upon inhalation of dust. | [2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride for any purpose, including disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]
Spill Response: Immediate and Controlled Action
In the event of a spill, a prompt and systematic response is crucial to mitigate any potential hazards.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for disposal.[4] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill material must be disposed of as chemical waste, following the procedures outlined below.
Disposal Protocol: A Step-by-Step Guide
The disposal of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride should be approached with the assumption that it is a chemical waste product. Do not dispose of this compound in the regular trash or down the drain.[6]
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is a foundational principle of laboratory safety and regulatory compliance.
-
Designate as Chemical Waste: All unused or waste trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, including contaminated materials from spills, should be designated as chemical waste.
-
Segregate Incompatibles: Ensure that this waste is not mixed with incompatible materials, particularly strong oxidizing agents.[7] Mixing incompatible chemicals can lead to dangerous reactions.[8]
Step 2: Containerization and Labeling
The integrity and clear communication of waste containers are paramount for safe storage and transport.
-
Use Appropriate Containers: Collect the waste in a chemically compatible, leak-proof container with a secure lid.[7] Whenever possible, use the original container.[9]
-
Label Clearly: The container must be labeled with the words "Hazardous Waste" (or as required by your institution's policy), the full chemical name: "trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride," and the approximate quantity.[8] An accurate description of the contents is crucial for safe handling by waste management personnel.[10]
Step 3: Accumulation and Storage
Proper storage of chemical waste prevents accidents and ensures compliance with regulations.
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[6]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[6]
Step 4: Arrange for Disposal
The final step is to transfer the waste to trained professionals for proper disposal.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically handled by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Below is a diagram outlining the decision-making process for the disposal of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride.
Sources
- 1. trans-4-(aminomethyl)cyclohexanemethanol hydrochloride | 178972-33-3 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, field-proven safety and logistical information for handling trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride. Moving beyond a simple checklist, this document elucidates the causality behind each recommendation, empowering you to work with confidence and precision.
Section 1: Hazard Identification and Risk Assessment
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a chemical compound that, while essential for many research applications, requires careful handling due to its potential hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] A thorough risk assessment should be conducted before any handling of this substance.
Hazard Classification:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritant 2 | [1] |
| Causes serious eye irritation | Eye Irritant 2A | [1][2] |
| May cause respiratory irritation | STOT SE 3 | [1] |
This table summarizes the known hazards. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.
The hydrochloride salt form is expected to have a similar hazard profile to the free base, trans-4-(Aminomethyl)cyclohexanecarboxylic acid, for which more extensive data is available. The acidic nature of the hydrochloride salt may slightly enhance its irritant properties.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to mitigate the risks of exposure.[3][4] The following PPE is mandatory when handling trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities. This is because the material can cause serious eye irritation.[1][2]
-
Skin Protection: Wear nitrile gloves that have been inspected for integrity before use. A standard laboratory coat should be worn and buttoned to protect from incidental skin contact. For tasks with a higher risk of contamination, consider a chemically resistant apron.
-
Respiratory Protection: When handling the solid form of this compound, a NIOSH-approved N95 dust mask or equivalent is recommended to prevent inhalation of airborne particles. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.[3][5]
Diagram: PPE Selection Workflow
Caption: PPE selection is dictated by the physical form of the chemical and the potential for exposure.
Section 3: Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder.[1][3]
-
Designate a specific area for handling the compound and ensure it is clean and free of clutter.
-
Have all necessary equipment, including a calibrated balance, spatulas, and appropriate containers, ready before you begin.
-
-
Weighing and Transfer:
-
When weighing the solid, use a draft shield to prevent the powder from becoming airborne.
-
Use a dedicated, labeled spatula for this chemical.
-
If transferring the powder to a solvent, do so slowly and carefully to avoid splashing.
-
Close the container tightly immediately after use.[4]
-
-
In-Use Procedures:
-
Keep all containers of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride clearly labeled with the chemical name and any relevant hazard warnings.[5]
-
Avoid creating dust or aerosols.
-
If heating is required, do so in a controlled manner using appropriate equipment (e.g., a heating mantle with a stirrer) within a fume hood.
-
Section 4: Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to minimize harm to personnel and the environment.
Immediate Actions for Any Spill:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
Spill Cleanup Protocol:
-
Small Spills (Solid):
-
Wearing your full PPE, gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth, and then decontaminate with a suitable cleaning agent.
-
-
Small Spills (Liquid Solution):
-
Wearing full PPE, contain the spill with absorbent pads or granules.
-
Once absorbed, collect the material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Diagram: Spill Response Workflow
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 4. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 5. justia.com [justia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
